1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
Description
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Properties
IUPAC Name |
1-(3,5-ditert-butyl-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-10(17)12-8-11(15(2,3)4)9-13(14(12)18)16(5,6)7/h8-9,18H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAPZRDWBZOYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379451 | |
| Record name | 1-[3,5-di(tert-butyl)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37456-29-4 | |
| Record name | 1-[3,5-di(tert-butyl)-2-hydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
Introduction: A Sterically Hindered Phenolic Ketone of Significance
This compound, also known as 3',5'-Di-tert-butyl-2'-hydroxyacetophenone, is a substituted aromatic ketone that holds considerable interest for researchers in synthetic chemistry and drug discovery. Its structure is characterized by a hydroxyacetophenone core flanked by two bulky tert-butyl groups. This steric hindrance, combined with the electronic effects of the hydroxyl and acetyl functional groups, imparts unique chemical properties and reactivity to the molecule. These features make it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and specialized ligands. The intramolecular hydrogen bond between the phenolic hydroxyl group and the acetyl carbonyl is a defining characteristic, influencing its physical properties, spectral signature, and chemical behavior.
This guide provides a comprehensive technical overview of its chemical properties, synthesis, and characterization, designed for professionals engaged in chemical research and development.
Molecular Synthesis: Strategic Pathways
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Two prominent methods are the Fries rearrangement of a phenolic ester and the Grignard reaction on a substituted benzonitrile.
Method 1: The Fries Rearrangement
The Fries rearrangement is a classic and powerful method for converting phenolic esters into hydroxyaryl ketones.[1] The reaction involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[1][2] For the synthesis of the title compound, the logical precursor would be 2,4-di-tert-butylphenyl acetate.
Causality and Mechanistic Insight: The reaction is typically catalyzed by Lewis acids like aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester.[1][3] This coordination weakens the ester linkage, facilitating the formation of an acylium ion intermediate. The acylium ion then acts as an electrophile, attacking the activated aromatic ring. The regioselectivity (ortho vs. para migration) is highly dependent on reaction conditions; lower temperatures generally favor the formation of the para-isomer, while higher temperatures tend to yield the ortho-product, which is desired in this case. The ortho-product is often stabilized by chelation with the Lewis acid catalyst.
Caption: High-level workflow for synthesis via Fries Rearrangement.
Experimental Protocol: Fries Rearrangement
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Addition of Reactant: Cool the mixture in an ice bath. Slowly add 2,4-di-tert-butylphenyl acetate (1.0 equivalent) to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 120-160°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Method 2: Grignard Reaction on a Benzonitrile
An alternative route involves the reaction of a Grignard reagent, such as methylmagnesium iodide (CH₃MgI), with 3,5-di-tert-butyl-2-hydroxybenzonitrile.[4][5]
Causality and Mechanistic Insight: This method leverages the nucleophilicity of the Grignard reagent. The methyl group attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone. A key consideration is the acidic proton of the phenolic hydroxyl group, which will react with the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent are required: one to deprotonate the phenol and the second to react with the nitrile.
Experimental Protocol: Grignard Synthesis
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, place 3,5-di-tert-butyl-2-hydroxybenzonitrile (1.0 equivalent) in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0°C in an ice bath. Add methylmagnesium iodide (CH₃MgI, 2.2 equivalents, solution in ether) dropwise while maintaining the temperature.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified via column chromatography or recrystallization.[6]
Physicochemical and Spectroscopic Profile
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. A combination of physical measurements and spectroscopic techniques provides a comprehensive profile.
Physical and Chemical Properties
The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₂ | PubChem[7] |
| Molecular Weight | 248.36 g/mol | PubChem[7] |
| CAS Number | 37456-29-4 | PubChem[7] |
| Appearance | Solid (form) | Sigma-Aldrich[8] |
| XLogP3 | 5.1 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |
| Rotatable Bond Count | 2 | PubChem[7] |
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation. The data presented here are based on public databases and predictive models derived from structurally similar compounds.[9][10]
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- 2. The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 37456-29-4 [m.chemicalbook.com]
- 5. This compound | 37456-29-4 [chemicalbook.com]
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- 7. This compound | C16H24O2 | CID 2775201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | 14035-33-7 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one molecular structure
An In-depth Technical Guide to the Molecular Structure and Characterization of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
Abstract
This technical guide provides a comprehensive examination of this compound, a sterically hindered ortho-hydroxyacetophenone derivative. This document is intended for researchers, medicinal chemists, and process development scientists. We will delve into the molecule's structural attributes, robust synthetic pathways, and detailed spectroscopic characterization. The causality behind experimental choices and the interpretation of analytical data are emphasized to provide field-proven insights. All protocols are designed as self-validating systems, and key claims are substantiated with authoritative references.
Introduction and Strategic Importance
This compound (also known as 2'-Hydroxy-3',5'-di-tert-butylacetophenone) belongs to the family of hydroxyaryl ketones, a class of compounds of significant interest in organic synthesis and pharmaceutical development. The core 2-hydroxyacetophenone scaffold is a privileged structure found in various biologically active molecules and serves as a critical synthetic intermediate.[1] Its derivatives have been successfully employed as versatile linkers in drug design, enhancing the potency and selectivity of therapeutic agents, such as Liver X Receptor (LXR) agonists for the treatment of atherosclerosis.[2][3]
The subject of this guide is distinguished by the presence of two bulky tert-butyl groups on the phenyl ring. These groups impart unique physicochemical properties, including increased lipophilicity, steric shielding, and altered electronic characteristics, making it a valuable building block for creating novel chemical entities with potentially improved metabolic stability and receptor binding profiles. This guide will serve as a foundational resource for its synthesis, identification, and application.
Molecular Structure and Physicochemical Properties
The structural integrity of a molecule is the bedrock of its function. The arrangement of the acetyl group ortho to the hydroxyl group, combined with the bulky tert-butyl substituents, defines the reactivity and spectroscopic signature of this compound.
Figure 1: Molecular Structure of this compound.
A key structural feature is the intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen. This interaction restricts conformational freedom and has profound and predictable effects on the compound's spectroscopic properties.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethanone | [4] |
| CAS Number | 37456-29-4 | [5] |
| Molecular Formula | C₁₆H₂₄O₂ | [4] |
| Molecular Weight | 248.36 g/mol | [4] |
| Appearance | Solid | [6] |
| Melting Point | 148 °C | [6] |
| Boiling Point | 308.2 ± 37.0 °C at 760 mmHg |[6] |
Synthetic Strategies and Methodologies
The synthesis of ortho-hydroxyaryl ketones can be approached from several angles. The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity control. We will discuss two robust methods: the classic Fries Rearrangement and a targeted Grignard reaction.
Method A: The Fries Rearrangement
The Fries rearrangement is a powerful and widely used reaction for converting phenolic esters into hydroxyaryl ketones using a Lewis acid catalyst.[7][8] The reaction is ortho and para selective, with the regiochemical outcome controllable by reaction conditions such as temperature and solvent polarity.[8] For the synthesis of our target molecule, lower temperatures and non-polar solvents are expected to favor the desired ortho-acylation.
Figure 2: Workflow for Synthesis via Fries Rearrangement.
Experimental Protocol: Fries Rearrangement
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in carbon disulfide (CS₂). Cool the suspension to 0 °C in an ice bath.
-
Reactant Addition: Dissolve 2,4-di-tert-butylphenyl acetate (1.0 equivalent) in CS₂ and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Causality Note: The slow addition and low temperature are critical to control the exothermic reaction and favor the formation of the kinetically preferred ortho product.[8]
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl). This hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.
Method B: Grignard Reaction with a Nitrile
An alternative, highly specific synthesis involves the reaction of a Grignard reagent with a substituted benzonitrile, followed by hydrolysis. This method offers excellent regiocontrol as the positions of the functional groups are pre-defined in the nitrile starting material.
Experimental Protocol: Grignard Synthesis [5]
-
Grignard Formation: Prepare methylmagnesium iodide (CH₃MgI) by adding methyl iodide (1.1 equivalents) to a stirred suspension of magnesium turnings (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Nitrile Addition: Cool the prepared Grignard reagent to 0 °C. Add a solution of 3,5-di-tert-butyl-2-hydroxybenzonitrile (1.0 equivalent) in anhydrous diethyl ether dropwise.[5]
-
Causality Note: The hydroxyl group on the benzonitrile is acidic and will react with one equivalent of the Grignard reagent. Therefore, at least two equivalents of CH₃MgI are required: one to deprotonate the phenol and the second to attack the nitrile carbon.
-
-
Reaction: After the addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure the formation of the ketimine intermediate.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add aqueous ammonium chloride (NH₄Cl) or dilute HCl to hydrolyze the intermediate and protonate the phenoxide.
-
Extraction and Purification: Extract the product into diethyl ether, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting ketone via column chromatography or recrystallization.
Spectroscopic Characterization and Structural Validation
Confirming the molecular structure is a critical, self-validating step. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous fingerprint of the target compound. The data presented below are predicted values based on established spectroscopic principles and data from analogous compounds.[9]
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Signal | Predicted Value & Assignment | Rationale for Interpretation |
|---|---|---|---|
| ¹H NMR | Phenolic -OH | δ ~12.5 ppm (s, 1H) | The strong intramolecular H-bond with the carbonyl oxygen deshields this proton significantly, shifting it far downfield. |
| Aromatic -H | δ ~7.5 ppm (d, 1H, H-6) | Aromatic proton ortho to the acetyl group. | |
| Aromatic -H | δ ~7.3 ppm (d, 1H, H-4) | Aromatic proton meta to the acetyl group. | |
| Acetyl -CH₃ | δ ~2.6 ppm (s, 3H) | Protons of the methyl ketone group. | |
| tert-Butyl | δ ~1.4 ppm (s, 9H) | Protons of the tert-butyl group at C-5. | |
| tert-Butyl | δ ~1.3 ppm (s, 9H) | Protons of the tert-butyl group at C-3. | |
| ¹³C NMR | Carbonyl C=O | δ ~204 ppm | Typical chemical shift for an aryl ketone carbon. |
| Aromatic C-OH | δ ~162 ppm | Aromatic carbon bearing the hydroxyl group, shifted downfield by oxygen. | |
| Aromatic C-H | δ ~125-135 ppm | Signals for the two aromatic CH carbons. | |
| Aromatic C-C(CH₃)₃ | δ ~138, 140 ppm | Aromatic carbons attached to the tert-butyl groups. | |
| Aromatic C-COCH₃ | δ ~118 ppm | Quaternary aromatic carbon attached to the acetyl group. | |
| tert-Butyl C(CH₃)₃ | δ ~35 ppm | Quaternary carbons of the tert-butyl groups. | |
| tert-Butyl -CH₃ | δ ~30, 31 ppm | Methyl carbons of the tert-butyl groups. | |
| Acetyl -CH₃ | δ ~27 ppm | Methyl carbon of the acetyl group. | |
| IR Spec. | O-H Stretch | ~3000-3400 cm⁻¹ (broad) | Broad signal characteristic of a hydrogen-bonded hydroxyl group. |
| C-H Stretch | ~2850-3000 cm⁻¹ | Aliphatic C-H stretching from methyl groups. | |
| C=O Stretch | ~1640 cm⁻¹ | The frequency is lowered from the typical ~1690 cm⁻¹ due to the intramolecular H-bond, which weakens the C=O double bond character. | |
| C=C Stretch | ~1570, 1470 cm⁻¹ | Aromatic ring vibrations. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 248.18 | Corresponds to the molecular weight of C₁₆H₂₄O₂. |
| Fragmentation | m/z = 233 | Loss of a methyl radical ([M-15]⁺), a characteristic fragmentation of methyl ketones and tert-butyl groups. |
| | Fragmentation | m/z = 191 | Loss of a tert-butyl group ([M-57]⁺). |
Applications in Drug Discovery and Materials Science
The 2-hydroxyacetophenone moiety is more than a simple synthetic handle; it is a key pharmacophore and a versatile linker. Research has shown that incorporating this structure can dramatically improve the biological activity of drug candidates.[3]
Figure 3: Structure-Property-Application Relationship.
In the context of LXR agonists, the 2-hydroxyacetophenone unit acts as an "outstanding linker" that correctly orients other pharmacophoric elements, leading to a 20-fold increase in potency for LXRβ agonistic activity in one reported case.[3] The tert-butyl groups on our target molecule can further enhance this by providing steric bulk that may block unwanted metabolic pathways or improve binding affinity through hydrophobic interactions within a receptor pocket. Beyond pharmaceuticals, sterically hindered phenols are widely used as antioxidants and UV stabilizers in materials science.
Conclusion
This compound is a molecule of significant synthetic and functional value. Its structure, dominated by the intramolecularly hydrogen-bonded ortho-hydroxyacetyl group and two bulky tert-butyl substituents, gives rise to a unique and predictable spectroscopic fingerprint. Its synthesis is readily achievable through established organic reactions like the Fries rearrangement, offering a reliable pathway for its production. The insights provided in this guide equip researchers with the foundational knowledge to synthesize, characterize, and strategically deploy this compound in the pursuit of novel therapeutics and advanced materials.
References
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PubChem. This compound. [Link]
-
Grokipedia. Fries rearrangement. [Link]
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Autechaux. The Crucial Role of 2'-Hydroxyacetophenone in Pharmaceutical Synthesis. [Link]
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BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
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Wikipedia. Fries rearrangement. [Link]
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Shibuya, K. et al. (2016). Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. Bioorganic & Medicinal Chemistry, 24(15), 3293-3304. [Link]
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Organic Chemistry Portal. Fries Rearrangement. [Link]
-
NIST. Ethanone, 1-(2-hydroxyphenyl)-. [Link]
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- 3. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H24O2 | CID 2775201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 37456-29-4 [chemicalbook.com]
- 6. 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | 14035-33-7 [sigmaaldrich.com]
- 7. byjus.com [byjus.com]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Spectral Analysis of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one, a substituted acetophenone, presents a fascinating case study for spectroscopic analysis. Its molecular architecture, featuring a sterically hindered phenolic hydroxyl group ortho to an acetyl moiety and flanked by two bulky tert-butyl groups, gives rise to a unique set of spectral characteristics. This guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By delving into the theoretical underpinnings and practical experimental considerations, this document serves as a valuable resource for researchers engaged in the characterization of complex organic molecules. The strategic placement of the functional groups allows for a detailed examination of intramolecular interactions, such as hydrogen bonding, and their influence on the spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom.
¹H NMR Spectral Data
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The significant downfield shift of the hydroxyl proton is a key feature, indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| -OH | ~12.5 | Singlet | - | 1H |
| Ar-H (position 6) | ~7.6 | Doublet | ~2.5 | 1H |
| Ar-H (position 4) | ~7.2 | Doublet | ~2.5 | 1H |
| -C(=O)CH₃ | ~2.6 | Singlet | - | 3H |
| -C(CH₃)₃ (position 5) | ~1.4 | Singlet | - | 9H |
| -C(CH₃)₃ (position 3) | ~1.3 | Singlet | - | 9H |
Note: Predicted chemical shifts. Actual experimental values may vary slightly.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon exhibits a characteristic downfield shift, while the carbons of the tert-butyl groups appear in the aliphatic region.
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C=O | ~205 |
| Ar-C (position 2, attached to -OH) | ~158 |
| Ar-C (position 5, attached to t-Bu) | ~142 |
| Ar-C (position 3, attached to t-Bu) | ~138 |
| Ar-C (position 1, attached to C=O) | ~128 |
| Ar-C (position 6) | ~125 |
| Ar-C (position 4) | ~123 |
| -C (CH₃)₃ (position 5) | ~35 |
| -C (CH₃)₃ (position 3) | ~34 |
| -C(C H₃)₃ (position 5) | ~31 |
| -C(C H₃)₃ (position 3) | ~30 |
| -C(=O)CH₃ | ~27 |
Note: Predicted chemical shifts from various sources. Actual experimental values may vary.[1]
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-resolution NMR spectra is crucial for accurate structural elucidation.
1. Sample Preparation:
-
a. Accurately weigh approximately 10-20 mg of this compound.
-
b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
c. If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
d. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup and Data Acquisition:
-
a. Insert the NMR tube into the spectrometer's probe.
-
b. Lock the spectrometer on the deuterium signal of the solvent.
-
c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
d. For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
e. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A longer acquisition time is generally required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
a. Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
b. Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
c. Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
e. Analyze the splitting patterns (multiplicities) and coupling constants to deduce the connectivity of the protons.
Caption: Visual representation of NMR assignments for the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the O-H, C-H, C=O, and C=C bonds.
IR Spectral Data
The key absorption bands in the IR spectrum provide clear evidence for the presence of the phenolic hydroxyl and ketone carbonyl groups.
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
| Phenolic -OH | O-H stretch (intramolecular H-bonded) | 3200 - 2500 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H stretch (in t-Bu and -CH₃) | 2960 - 2850 | Strong |
| Ketone C=O | C=O stretch (conjugated and H-bonded) | ~1650 | Strong |
| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Weak |
The broadness of the O-H stretching band is a direct consequence of the strong intramolecular hydrogen bond, which weakens the O-H bond and lowers its vibrational frequency. Similarly, the position of the C=O stretching frequency is lower than that of a typical aliphatic ketone due to conjugation with the aromatic ring and the intramolecular hydrogen bonding.
Experimental Protocol: IR Spectroscopy
The following protocol outlines the steps for obtaining a high-quality IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples.
1. Sample Preparation:
-
a. Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
b. Place a small amount of the solid this compound sample directly onto the ATR crystal.
2. Data Acquisition:
-
a. Lower the ATR press to ensure good contact between the sample and the crystal.
-
b. Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
c. Collect the sample spectrum. Co-adding multiple scans will improve the signal-to-noise ratio.
3. Data Analysis:
-
a. Identify the major absorption bands and record their wavenumbers (cm⁻¹).
-
b. Correlate the observed absorption bands with the functional groups present in the molecule using standard correlation tables.
Caption: Workflow for acquiring and analyzing an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.
Mass Spectral Data
In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 248 | Moderate | [M]⁺˙ (Molecular Ion) |
| 233 | High | [M - CH₃]⁺ |
| 177 | High | [M - C(CH₃)₃ - CO]⁺ or [M - C₄H₉ - CO]⁺ |
| 57 | Moderate | [C(CH₃)₃]⁺ |
The fragmentation is often initiated by the loss of a methyl group from one of the tert-butyl groups or the acetyl group, leading to a stable benzylic cation. Subsequent fragmentation can involve the loss of other small molecules or radicals.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like substituted acetophenones.
1. Sample Preparation:
-
a. Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
2. GC-MS Instrument Setup:
-
a. GC:
-
Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
-
b. MS:
-
Ionization Source: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
3. Data Acquisition and Analysis:
-
a. Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
b. The compound will be separated from the solvent and any impurities as it travels through the GC column.
-
c. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
d. The mass spectrum is recorded at the apex of the chromatographic peak.
-
e. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Sources
solubility of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one in organic solvents
An In-depth Technical Guide to the Solubility of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one in Organic Solvents
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical underpinnings of solubility, and a detailed, field-proven experimental protocol for its accurate measurement.
Introduction: Understanding the Molecule
This compound is a phenolic compound characterized by a substituted hydroxyphenyl ring. Its structure, featuring two bulky tert-butyl groups and a hydroxyl group ortho to an acetyl substituent, dictates its physical and chemical properties, including its solubility profile.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₂ | PubChem[1] |
| Molecular Weight | 248.36 g/mol | PubChem[1] |
| Melting Point | 148 °C | Sigma-Aldrich |
| XLogP3 | 5.1 | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
The high XLogP3 value of 5.1 suggests that this compound is a lipophilic, or "fat-loving," compound.[1] This indicates a predisposition for higher solubility in non-polar organic solvents compared to polar solvents like water. The presence of the hydroxyl and acetyl groups, however, introduces some capacity for hydrogen bonding, suggesting that it may also exhibit solubility in certain polar organic solvents.
Theoretical Framework of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
For a solid dissolving in a liquid, the process can be conceptualized as two steps:
-
The breaking of the solute-solute and solvent-solvent intermolecular forces.
-
The formation of solute-solvent intermolecular forces.
The principle of "like dissolves like" is a useful heuristic. Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. Given the lipophilic nature of this compound, it is expected to be more soluble in organic solvents that can engage in van der Waals interactions and, to a lesser extent, hydrogen bonding.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[2][3] This method is reliable and widely used for its accuracy in measuring the saturation point of a solute in a solvent at a given temperature.[2]
The following protocol outlines the determination of the solubility of this compound in a selection of organic solvents using the shake-flask method, followed by quantification using UV-Vis spectrophotometry.
Rationale for Solvent Selection
The choice of solvents is critical for characterizing the solubility profile. A range of solvents with varying polarities should be selected. Based on the structure of the target compound, suitable organic solvents for initial screening could include:
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): These are polar protic solvents capable of hydrogen bonding. Phenolic compounds generally show good solubility in alcohols.[4][5]
-
Ketones (e.g., Acetone, 2-Butanone): These are polar aprotic solvents.
-
Esters (e.g., Ethyl Acetate): A moderately polar aprotic solvent.
-
Chlorinated Solvents (e.g., Dichloromethane): A non-polar solvent.
-
Aromatic Hydrocarbons (e.g., Toluene): A non-polar solvent.
-
Ethers (e.g., Tetrahydrofuran): A polar aprotic solvent.
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Stock Solutions for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations.
-
-
Generation of Calibration Curve:
-
Using the UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λ_max) for the compound in the specific solvent. Aromatic compounds typically have strong absorbance in the UV range (200-400 nm).
-
Measure the absorbance of each standard at the λ_max.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[6] Determine the equation of the line (y = mx + c), which will be used to calculate the concentration of the unknown samples.
-
-
Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.[7] The time required for equilibration may need to be determined empirically.
-
After incubation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Depending on the expected solubility, it may be necessary to dilute the filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted (or undiluted) sample at the predetermined λ_max.
-
Using the equation from the calibration curve, calculate the concentration of the compound in the diluted sample.
-
Account for the dilution factor to determine the concentration of the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
-
Data Reporting:
-
Perform the experiment in triplicate for each solvent to ensure reproducibility.
-
Report the solubility as an average of the replicate measurements, typically in units of mg/mL or mol/L, along with the standard deviation.
-
Presentation of Solubility Data
The experimentally determined solubility data should be presented in a clear and organized manner. The following table is a template for reporting the results.
Table 1: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 5.1 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | Experimental Value | Calculated Value |
| Isopropanol | 3.9 | Experimental Value | Calculated Value |
| Acetone | 5.1 | Experimental Value | Calculated Value |
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |
| Dichloromethane | 3.1 | Experimental Value | Calculated Value |
| Toluene | 2.4 | Experimental Value | Calculated Value |
| Tetrahydrofuran | 4.0 | Experimental Value | Calculated Value |
Note: The values in this table are placeholders and must be determined experimentally.
Conclusion
The is a critical parameter for its application in research and development. Due to its lipophilic nature, it is anticipated to exhibit higher solubility in less polar organic solvents. The shake-flask method coupled with UV-Vis spectrophotometric analysis provides a robust and reliable means of quantifying its thermodynamic solubility. The detailed protocol provided in this guide serves as a self-validating system for researchers to generate accurate and reproducible solubility data, which is essential for formulation, process development, and further chemical investigations.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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National Center for Biotechnology Information. (2014). Determination of aqueous solubility by heating and equilibration: A technical note.
-
Journal of Pharmacy and Pharmacology. (2010). A review of methods for solubility determination in biopharmaceutical drug characterization.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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ResearchGate. (2017). (PDF) Studies on the solubility of phenolic compounds.
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ChemicalBook. (2022). This compound.
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ResearchGate. (2017). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.
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ChemicalBook. (n.d.). This compound.
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National Center for Biotechnology Information. (2014). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents.
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Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one.
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Semantic Scholar. (2008). Aqueous Solubility of Some Natural Phenolic Compounds.
-
National Center for Biotechnology Information. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
-
Fisher Scientific. (2023). SAFETY DATA SHEET - 1-(4-Amino-2-hydroxyphenyl)ethan-1-one.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methyl-1-propanone.
-
ResearchGate. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water.
-
TCI Chemicals. (2018). SAFETY DATA SHEET - 2,4,6-Tris(3',5'-di-tert-butyl-4'-hydroxybenzyl)mesitylene.
-
Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
-
Journal of Pharmaceutical Research. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-hydroxyphenyl)- (CAS 121-71-1).
-
ResearchGate. (2021). Absorbance values of aromatic compounds measured using a UV-Vis spectrophotometer.
-
Pharmaffiliates. (n.d.). 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one.
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Matrix Fine Chemicals. (n.d.). 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)ETHAN-1-ONE.
-
Sigma-Aldrich. (n.d.). 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one.
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physical and chemical characteristics of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
An In-depth Technical Guide to 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the , a sterically hindered hydroxyacetophenone derivative. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound for its application in experimental and industrial settings.
Chemical Identity and Molecular Structure
This compound is an aromatic ketone characterized by a phenol ring substituted with two bulky tert-butyl groups and an acetyl group. This unique substitution pattern imparts specific steric and electronic properties that influence its reactivity and physical behavior.
Nomenclature and Identifiers:
-
IUPAC Name: 1-(3,5-ditert-butyl-2-hydroxyphenyl)ethanone[1]
-
Common Synonyms: 2-Acetyl-4,6-bis(tert-butyl)phenol, 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)ethanone[1][2]
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of this compound are dictated by its relatively high molecular weight, the presence of polar hydroxyl and carbonyl groups, and the nonpolar tert-butyl groups.
| Property | Value | Source |
| Molecular Weight | 248.36 g/mol | PubChem[1] |
| Molecular Formula | C₁₆H₂₄O₂ | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 148 °C | Sigma-Aldrich |
| Boiling Point | 308.2 ± 37.0 °C at 760 mmHg | Sigma-Aldrich |
| Density | 0.982 ± 0.06 g/cm³ | Sigma-Aldrich |
| XLogP3 | 5.1 | PubChem[1] |
*Note: Some physical data like melting and boiling points are reported for the isomeric compound 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one (CAS 14035-33-7) but are expected to be in a similar range for the 2-hydroxy isomer due to their structural similarity.[5]
The high XLogP3 value indicates poor solubility in water and good solubility in nonpolar organic solvents.[1] The phenolic hydroxyl group can act as a hydrogen bond donor, while both the hydroxyl and carbonyl oxygens can act as hydrogen bond acceptors, influencing its interactions in protic solvents.
Spectroscopic Profile
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Aromatic Protons: Two singlets or doublets in the aromatic region (approx. 7.0-7.5 ppm), corresponding to the two protons on the benzene ring. Their splitting will depend on the meta-coupling.
-
Hydroxyl Proton: A broad singlet, typically deshielded due to hydrogen bonding, which may appear between 12-13 ppm. Its chemical shift is solvent-dependent.
-
Acetyl Protons: A sharp singlet around 2.5 ppm, integrating to three protons (CH₃).
-
Tert-butyl Protons: Two sharp singlets, each integrating to nine protons, likely around 1.3-1.5 ppm.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.[1]
-
Carbonyl Carbon: A signal in the downfield region, typically >200 ppm.
-
Aromatic Carbons: Multiple signals in the 110-160 ppm range. The carbons attached to the oxygen and tert-butyl groups will be significantly shifted.
-
Acetyl Carbon: A signal around 25-30 ppm.
-
Tert-butyl Carbons: Two signals for the quaternary carbons and two signals for the methyl carbons.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, indicative of an aryl ketone. The position is influenced by intramolecular hydrogen bonding with the ortho-hydroxyl group.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl groups and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.
-
Synthesis and Reactivity
Synthesis via Fries Rearrangement
A primary synthetic route to hydroxyaryl ketones is the Fries rearrangement .[6][7] This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[7][8] For the synthesis of this compound, the precursor would be 2,4-di-tert-butylphenyl acetate.
The reaction mechanism involves the formation of a reactive acylium ion intermediate, which then performs an electrophilic aromatic substitution on the activated phenol ring.[8] The regioselectivity (ortho vs. para substitution) is influenced by reaction conditions such as temperature and solvent polarity.[7][8] Higher temperatures generally favor the formation of the ortho-isomer, which is the desired product in this case.[7]
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A Comprehensive Technical Guide to the Safe Handling of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
Introduction: 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one (CAS No. 37456-29-4) is a sterically hindered phenolic compound utilized in various research and development applications. Its molecular structure, featuring a reactive hydroxyl group ortho to an acetyl group and flanked by two bulky tert-butyl groups, dictates its chemical properties and, consequently, the necessary safety and handling protocols. The presence of the phenolic moiety necessitates careful handling to mitigate risks of skin, eye, and respiratory irritation.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically grounded understanding of why specific procedures are critical. By explaining the causality behind each recommendation, this document aims to foster a proactive safety culture rooted in expert knowledge.
A note on available data: Specific, comprehensive safety data for CAS number 37456-29-4 is limited. Therefore, this guide synthesizes information from its structural isomer, 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one (CAS No. 14035-33-7), and other closely related phenolic compounds. The principles of safe handling for these compounds are directly applicable due to their shared functional groups and are considered a robust proxy for establishing best practices.
Section 1: Chemical Identification and Physicochemical Properties
A thorough understanding of a compound's identity and physical properties is the foundation of a comprehensive safety assessment. These properties inform appropriate storage conditions, predict its behavior under various experimental parameters, and guide the selection of emergency response measures.
Table 1.1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-[3,5-di(tert-butyl)-2-hydroxyphenyl]ethanone | [1] |
| CAS Number | 37456-29-4 | [1][2] |
| Synonyms | 2-Acetyl-4,6-bis(tert-butyl)phenol, 3',5'-Bis(tert-Butyl)-2'-hydroxyacetophenone | [2] |
| Molecular Formula | C₁₆H₂₄O₂ | [1] |
| Molecular Weight | 248.36 g/mol |[1] |
Table 1.2: Physicochemical Properties (Data from Isomer CAS 14035-33-7)
| Property | Value | Rationale for Safe Handling |
|---|---|---|
| Physical Form | Solid (White to Pale Beige) | As a solid, the primary exposure risk during handling is dust inhalation.[3] |
| Melting Point | 146-148 °C | Indicates the compound is stable at ambient and refrigerated temperatures.[4] |
| Boiling Point | ~308.2 °C | High boiling point suggests low volatility at room temperature, reducing vapor inhalation risk.[4] |
| Flash Point | ~130.3 °C | Classified as a combustible solid, but not highly flammable. Keep away from ignition sources.[4] |
| Density | ~0.982 g/cm³ | Standard handling procedures for solids apply.[4] |
Section 2: Hazard Identification and Risk Assessment
Based on GHS classifications for the closely related isomer 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one, this compound should be handled as a hazardous substance.[4][5] The primary hazards are associated with its irritant properties, a common characteristic of phenolic compounds.
GHS Hazard Classifications (Inferred):
-
Signal Word: Warning[6]
-
Hazard Statements:
Causality of Hazards: The irritancy of this molecule stems from the acidic nature of the phenolic hydroxyl group. This group can disrupt cell membranes and denature proteins upon contact with skin, eyes, or the respiratory tract, leading to an inflammatory response. The bulky tert-butyl groups modulate the molecule's lipophilicity, potentially influencing its absorption and interaction with biological tissues.
A systematic approach to risk management is crucial. The following workflow illustrates the logical progression from identifying intrinsic hazards to implementing and reviewing control measures.
Caption: Risk assessment and management workflow.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes the most effective measures for risk reduction. Engineering controls, which remove or contain the hazard at its source, are always the first line of defense.
Engineering Controls:
-
Primary Control: All handling of this compound powder must be conducted in a certified chemical fume hood. This contains dust and prevents inhalation, which is a primary route of exposure.[7]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts outside the primary containment area.[5]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[8][9] This is non-negotiable given the compound's classification as a skin and serious eye irritant.[4]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the planned procedure.
Caption: PPE selection logic based on task-specific risks.
Table 3.1: Detailed PPE Protocol
| Protection Type | Required PPE | Specifications and Rationale |
|---|---|---|
| Eye & Face | Safety glasses with side shields (ANSI Z87.1 compliant) or chemical splash goggles. | Rationale: Protects against accidental dust or particle projection during weighing and transfer. Goggles provide a seal for enhanced protection.[5] |
| Face shield (worn over goggles). | Rationale: Required for procedures with a higher risk of splashing, such as when handling solutions or during vigorous mixing. Provides a full barrier for the face.[10][11] | |
| Hand | Chemical-resistant gloves. | Rationale: Prevents skin irritation upon contact. Butyl rubber or neoprene gloves are recommended for their resistance to phenolic compounds.[12] Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[12] |
| Body | Full-length laboratory coat. | Rationale: Protects skin and personal clothing from contamination. Should be buttoned completely.[5] |
| Respiratory | None required for small-scale use in a fume hood. | Rationale: The fume hood provides adequate respiratory protection from dust generated during routine handling.[5] |
| | NIOSH-approved N95 (or higher) respirator. | Rationale: Required if handling large quantities or if work outside of a fume hood is unavoidable and dust generation is likely.[13] |
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to established protocols is essential for ensuring safety and experimental reproducibility.
Protocol 4.1: Step-by-Step Handling of Solid Compound
-
Preparation: Cordon off the work area. Confirm the chemical fume hood is operational. Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place it inside the hood.
-
Don PPE: Put on all required PPE as determined by your risk assessment (see Section 3).
-
Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. Avoid creating airborne dust. Close the primary container immediately after dispensing.
-
Transfer/Dissolution: Gently add the weighed solid to the destination vessel. If preparing a solution, add the solvent slowly to the solid to minimize splashing.
-
Cleanup: Clean all equipment used. Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands and any exposed skin thoroughly with soap and water.[4][5]
Storage Requirements: Proper storage is critical to maintain the compound's integrity and prevent accidental exposure.
-
Location: Store in a cool, dry, and well-ventilated area.[5][14] A designated, locked cabinet is recommended.[5]
-
Temperature: For long-term stability, refrigeration (2-8°C) is advised.[3]
-
Atmosphere: The phenolic hydroxyl group is susceptible to oxidation.[15] For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to preserve purity.[15]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4][5]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[16]
Section 5: Emergency Procedures and First Aid
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.
Caption: Emergency response decision tree.
Table 5.1: First Aid Measures
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | 1. Immediately move the affected person to fresh air.[5] 2. If breathing is difficult or stops, provide artificial respiration. 3. Call for immediate medical attention.[5] |
| Skin Contact | 1. Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes.[5][8] 2. Simultaneously remove any contaminated clothing.[9] 3. Wash the area with soap and water. 4. Seek medical attention if skin irritation develops or persists.[5] |
| Eye Contact | 1. Immediately flush eyes with a continuous stream of water from an eyewash station for at least 15 minutes.[5][8][9] 2. Hold the eyelids open and away from the eyeball to ensure thorough rinsing.[8] 3. Remove contact lenses if present and easy to do so.[5] 4. Seek immediate medical attention from an ophthalmologist.[7] |
| Ingestion | 1. Rinse the mouth thoroughly with water.[5] 2. Have the person drink one or two glasses of water to dilute the chemical. 3. DO NOT induce vomiting.[7] 4. Seek immediate medical attention.[5][17] |
Spill Response: For minor spills (<5g) within a fume hood:
-
Alert personnel in the immediate area.
-
Ensure proper PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
Dispose of all cleanup materials as hazardous waste.
For large spills or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department immediately.
Section 6: Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: this compound and any materials contaminated with it (e.g., gloves, wipes, absorbent material) must be treated as hazardous chemical waste.
-
Collection: All waste should be collected in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name and associated hazards.
-
Disposal Path: Do not dispose of this chemical down the drain or in regular trash.[5][18] All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[4][5]
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An In-depth Technical Guide to 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one, also known as 2-Hydroxy-3,5-di-tert-butylacetophenone, is a sterically hindered phenolic ketone of significant interest in synthetic organic chemistry and medicinal chemistry. Its unique structural features, including the bulky tert-butyl groups and the ortho-hydroxyacetophenone moiety, make it a valuable precursor for the synthesis of various complex molecules, including potential therapeutic agents and specialized polymers. The presence of the hydroxyl and ketone functionalities in close proximity allows for the formation of stable intramolecular hydrogen bonds and facilitates its use as a ligand in coordination chemistry. This guide provides a comprehensive overview of its commercial availability, a detailed synthetic protocol via the Fries rearrangement, and insights into its potential applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.[1]
| Property | Value |
| CAS Number | 37456-29-4[1][2] |
| Molecular Formula | C₁₆H₂₄O₂[1][2] |
| Molecular Weight | 248.36 g/mol [1][2] |
| IUPAC Name | 1-(3,5-ditert-butyl-2-hydroxyphenyl)ethanone[1] |
| Melting Point | 45-46 °C[2] |
| Appearance | Solid |
| XLogP3 | 5.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Commercial Availability
This compound is available from several chemical suppliers, catering to research and development needs. The purity and quantity may vary among suppliers, and it is advisable to request a certificate of analysis for quality assurance.
Key Suppliers:
-
Chiralen: Offers the compound with a purity of 99%.[3]
-
ChemicalBook: Lists multiple suppliers, including Hangzhou Sage Chemical Co., Ltd., and Shanghai HuanChuan Industry Co.,Ltd.[2][4]
Researchers interested in procuring this compound should inquire with these suppliers for current pricing, availability, and packaging options.
Synthesis via Fries Rearrangement
The most common and efficient method for the synthesis of this compound is the Fries rearrangement of 2,4-di-tert-butylphenyl acetate.[5][6][7] This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[5][7] The regioselectivity of the Fries rearrangement (ortho- vs. para-acylation) can be influenced by reaction conditions such as temperature and solvent polarity.[6]
Reaction Mechanism
The Fries rearrangement proceeds through the following key steps:
-
Coordination of Lewis Acid: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen.
-
Formation of Acylium Ion: This coordination polarizes the ester bond, leading to the formation of an acylium ion intermediate.
-
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring.
-
Rearrangement and Hydrolysis: A subsequent rearrangement and hydrolysis yield the final hydroxyaryl ketone product.
Below is a diagram illustrating the mechanism of the Fries Rearrangement.
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
Experimental Protocol
This protocol is adapted from established procedures for the Fries rearrangement of similar phenolic esters.[6]
Part 1: Synthesis of 2,4-Di-tert-butylphenyl acetate
-
Materials:
-
2,4-Di-tert-butylphenol
-
Acetic anhydride
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4-di-tert-butylphenol (1 equivalent) and acetic anhydride (1.5 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (1-2 drops).
-
Heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-di-tert-butylphenyl acetate. The product can often be used in the next step without further purification.
-
Part 2: Fries Rearrangement to this compound
-
Materials:
-
2,4-Di-tert-butylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-di-tert-butylphenyl acetate (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add anhydrous aluminum chloride (2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
The following diagram outlines the general workflow for the synthesis.
Caption: General workflow for the synthesis of the target compound.
Potential Applications
The unique structure of this compound makes it a versatile intermediate in several areas of chemical research and development:
-
Pharmaceutical Synthesis: The ortho-hydroxyacetophenone moiety is a common pharmacophore in various drug molecules. This compound can serve as a starting material for the synthesis of novel bioactive compounds, including anti-inflammatory agents and antioxidants.
-
Ligand Synthesis: The bidentate nature of the hydroxyl and ketone groups allows for the formation of stable complexes with various metal ions. These complexes can be explored for their catalytic activity or as models for metalloenzymes.
-
Polymer Chemistry: As a sterically hindered phenol derivative, it can be incorporated into polymer chains to enhance thermal stability and antioxidant properties.
Conclusion
This compound is a commercially available and synthetically accessible compound with significant potential in various fields of chemical science. The Fries rearrangement provides a reliable method for its preparation, and its unique structural features make it an attractive building block for the development of new materials and therapeutic agents. This guide serves as a comprehensive resource for researchers and professionals seeking to utilize this valuable chemical intermediate.
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An In-depth Technical Guide to 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one: Synthesis, Properties, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the chemical characteristics, synthesis, and potential applications of the sterically hindered phenol, 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one.
Introduction: Unveiling a Key Hindered Phenol
This compound is a substituted aromatic ketone that belongs to the class of sterically hindered phenols. Its molecular structure, featuring bulky tert-butyl groups flanking a phenolic hydroxyl group, is key to its chemical behavior and utility. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, synthesis methodologies, and its established and potential applications, with a particular focus on its role as a chemical intermediate and stabilizer.
Nomenclature and Identification: A Compound of Many Names
For clarity in research and communication, it is essential to recognize the various synonyms and identifiers for this compound.
Systematic IUPAC Name: 1-(3,5-ditert-butyl-2-hydroxyphenyl)ethanone[1]
Common Synonyms:
-
2'-Hydroxy-3',5'-di-tert-butylacetophenone
-
2-Acetyl-4,6-bis(tert-butyl)phenol[2]
-
Ethanone, 1-[3,5-bis(1,1-dimethylethyl)-2-hydroxyphenyl]-
CAS Registry Number: 37456-29-4[1]
These identifiers are crucial for accurate database searches and unambiguous reference in scientific literature.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application and handling.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₂ | PubChem[1] |
| Molecular Weight | 248.36 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Expected to be soluble in organic solvents, sparingly soluble in water |
Synthesis Strategies: Crafting the Molecule
The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired yield, and scalability.
Fries Rearrangement: A Classic Approach to Hydroxyaryl Ketones
The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones from phenolic esters.[3][4][5] This reaction involves the Lewis acid-catalyzed rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho and para isomers.
To synthesize this compound, the logical precursor would be 2,4-di-tert-butylphenyl acetate. The reaction mechanism involves the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This is followed by the formation of an acylium ion, which then acts as an electrophile in an intramolecular electrophilic aromatic substitution on the electron-rich phenol ring.
Higher reaction temperatures generally favor the formation of the ortho-product, which is the desired isomer in this case.[4][6] This is attributed to the thermodynamic stability of the chelated ortho-isomer.
Conceptual Experimental Workflow: Fries Rearrangement
Caption: Conceptual workflow for the synthesis via Fries rearrangement.
Grignard Reaction: An Alternative Synthetic Route
An alternative synthesis route involves the reaction of a Grignard reagent with a nitrile. Specifically, 3,5-di-tert-butyl-2-hydroxybenzonitrile can be reacted with methylmagnesium iodide in an ethereal solvent.[2] The reaction proceeds through the nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an imine intermediate which, upon acidic workup, hydrolyzes to the corresponding ketone.
Detailed Experimental Protocol: Grignard Synthesis (Literature Derived)
Caution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether through the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction with Nitrile: Once the Grignard reagent is formed, cool the flask to 0°C in an ice bath. Slowly add a solution of 3,5-di-tert-butyl-2-hydroxybenzonitrile in anhydrous diethyl ether via the dropping funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate and neutralize any unreacted Grignard reagent.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset with full assignments is limited, the expected spectral features can be predicted based on its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the protons of the two tert-butyl groups. The phenolic proton will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the acetyl and tert-butyl groups.[1]
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), and C-H bonds of the aromatic ring and alkyl groups.
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (248.36 g/mol ), along with fragmentation patterns characteristic of the loss of methyl and tert-butyl groups.
Applications: A Versatile Chemical Building Block and Stabilizer
The primary applications of this compound stem from its identity as a sterically hindered phenol.
Polymer Additive: Antioxidant and Stabilizer
Hindered phenols are a cornerstone of polymer stabilization technology. They function as primary antioxidants by scavenging free radicals that are formed during the thermal or photo-oxidative degradation of polymers. The bulky tert-butyl groups in this compound sterically hinder the phenolic hydroxyl group, which enhances its stability and allows it to effectively trap chain-propagating radicals, thereby preventing the degradation of the polymer matrix.
This compound and its derivatives are likely used as additives in a variety of polymers, including polyolefins (polyethylene, polypropylene), styrenics, and elastomers, to improve their processing stability and long-term performance.
Mechanism of Action: Radical Scavenging by Hindered Phenols
Caption: Simplified mechanism of polymer stabilization by hindered phenols.
Intermediate in Organic Synthesis
The presence of multiple functional groups—a ketone, a hydroxyl group, and an activated aromatic ring—makes this compound a valuable intermediate for the synthesis of more complex molecules. It can be a precursor for the synthesis of various heterocyclic compounds, such as chromones and flavones, which are of interest in medicinal chemistry.
Potential in Drug Development and Research
While direct applications in drug development for this specific compound are not widely documented, the 2-hydroxyacetophenone scaffold is present in some biologically active molecules. Further research may explore the derivatization of this compound to generate novel molecules with potential therapeutic properties.
Conclusion
This compound is a significant member of the hindered phenol family of compounds. Its synthesis, primarily through the Fries rearrangement or Grignard reactions, provides access to a molecule with key applications as a polymer antioxidant and stabilizer. Its utility as a chemical intermediate further broadens its importance in organic synthesis. For researchers and professionals in materials science and chemical development, a thorough understanding of this compound's properties and synthesis is crucial for leveraging its full potential.
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Fries rearrangement. (n.d.). In Grokipedia. Retrieved January 18, 2026, from [Link]
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1-(3-tert-Butyl-4-hydroxyphenyl)ethanone. (n.d.). In PMC. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Fries Rearrangement. (n.d.). In Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one as a Premier Building Block for Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Sterically Hindered Phenol
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one, a derivative of 2'-hydroxyacetophenone, emerges as a uniquely versatile scaffold for the synthesis of a diverse array of heterocyclic compounds.[1][2] Its structure is distinguished by two key features: the nucleophilic ortho-hydroxyl group poised for intramolecular cyclization, and the two bulky tert-butyl groups at positions 3 and 5. These steric groups are not merely passive substituents; they play a crucial role in directing reaction regioselectivity, enhancing the stability of intermediates and final products, and improving solubility in organic solvents, thereby streamlining purification processes.
This guide provides an in-depth exploration of the synthetic utility of this building block. We will delve into field-proven protocols for the synthesis of high-value heterocyclic systems, including flavones and benzofurans. The methodologies are presented with a focus on the underlying mechanistic principles, providing researchers with the insights needed to adapt and innovate.
Core Reactivity and Synthetic Strategy
The synthetic versatility of this compound stems from the cooperative reactivity of its functional groups. The workflow for leveraging this building block typically follows a logical progression, as illustrated below.
Caption: General synthetic workflow utilizing the title compound.
Application I: Synthesis of Sterically Encumbered Flavones via Baker-Venkataraman Rearrangement
Flavones, a class of flavonoids, are of significant interest in medicinal chemistry due to their wide range of biological activities, including antioxidant and anti-inflammatory properties.[3][4] The Baker-Venkataraman rearrangement is a classic and powerful method for constructing the requisite 1,3-diketone intermediate for flavone synthesis from 2'-hydroxyacetophenones.[5][6][7] The presence of the tert-butyl groups on our building block allows for the creation of flavones with a sterically shielded core, potentially enhancing their metabolic stability and modulating their biological activity.
The overall transformation proceeds in two distinct, high-yielding steps: (1) acylation of the phenolic hydroxyl group, and (2) base-catalyzed intramolecular rearrangement to a 1,3-diketone, followed by acid-catalyzed cyclodehydration.
Mechanistic Insight: The Baker-Venkataraman Rearrangement
The core of this synthesis is the rearrangement of the initially formed 2-acyloxyacetophenone. A base abstracts a proton from the α-carbon of the acetyl group, generating an enolate.[5][8] This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclic alkoxide intermediate. Subsequent ring-opening yields a stable phenolate of the 1,3-diketone, which upon acidic workup, cyclizes to the flavone.[5][7]
Caption: Key stages of the Baker-Venkataraman flavone synthesis.
Detailed Protocol: Synthesis of 6,8-Di-tert-butyl-2-phenyl-4H-chromen-4-one
This protocol outlines a reliable, two-step procedure starting from this compound.[4][9]
Part A: Synthesis of 2-(Benzoyloxy)-3',5'-di-tert-butylacetophenone
-
Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, add this compound (5.0 g, 20.1 mmol).
-
Dissolution: Dissolve the starting material in 25 mL of anhydrous pyridine. Gentle warming may be required.
-
Acylation: Cool the solution in an ice bath. Slowly add benzoyl chloride (3.5 g, 24.9 mmol) dropwise via syringe over 10 minutes. An exotherm will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC analysis (e.g., 4:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into 150 mL of a cold 1 M HCl solution. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold hexanes.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol to yield a white crystalline solid.
Part B: Rearrangement and Cyclization to Flavone
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the 2-(benzoyloxy)-3',5'-di-tert-butylacetophenone from Part A (e.g., 6.0 g, 17.0 mmol) in 40 mL of pyridine.
-
Base Addition: Add powdered potassium hydroxide (2.0 g, 35.6 mmol) to the suspension.
-
Rearrangement: Heat the mixture to 50-60 °C with vigorous stirring for 2 hours. The reaction mixture will become a deep yellow/orange color.
-
Acidification & Cyclization: Cool the mixture to room temperature and pour it carefully into a beaker containing 150 mL of 10% aqueous acetic acid or dilute sulfuric acid. Stir for 30 minutes. A yellow precipitate of the flavone will form.
-
Isolation: Collect the crude flavone by vacuum filtration. Wash the solid with water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from glacial acetic acid or ethanol to afford the pure 6,8-di-tert-butyl-2-phenyl-4H-chromen-4-one as a pale yellow solid.
| Step | Key Reagents | Typical Yield | Analytical Notes (Expected ¹H NMR signals) |
| Part A | Pyridine, Benzoyl Chloride | >90% | Singlets for tert-butyl protons (~1.3-1.4 ppm), aromatic protons, singlet for acetyl methyl (~2.5 ppm). |
| Part B | KOH, Acetic Acid/H₂SO₄ | 75-85% | Disappearance of acetyl methyl signal, appearance of a new singlet for the C3-proton of the chromone ring (~6.7-6.9 ppm).[10] |
Application II: Synthesis of Substituted Benzofurans
Benzofurans are another class of heterocycles prevalent in natural products and pharmaceuticals, known for a wide range of biological activities.[11] this compound can serve as an excellent precursor for 2,3-disubstituted benzofurans. A common strategy involves the α-halogenation of the ketone followed by reaction with a phenol (O-arylation) and subsequent intramolecular cyclization.
Detailed Protocol: Synthesis of 2-Aryl-3-methyl-5,7-di-tert-butylbenzofurans
This protocol involves an initial α-bromination of the ketone, which is a key intermediate for various cyclization strategies.
Part A: Synthesis of 2-Bromo-1-[3,5-di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
-
Reaction Setup: Dissolve this compound (5.0 g, 20.1 mmol) in 50 mL of chloroform or dichloromethane in a flask protected from light.
-
Bromination: Add copper(II) bromide (9.0 g, 40.3 mmol) to the solution.
-
Reaction: Reflux the mixture with stirring for 4-6 hours. The reaction progress can be monitored by TLC, observing the formation of a new, less polar spot.
-
Work-up: Cool the reaction mixture and filter to remove copper(I) bromide and any unreacted copper(II) bromide.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude α-bromo ketone can be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the product as a stable solid.
Part B: Cyclization to Benzofuran
This step can be adapted for various substituted benzofurans. A general acid-catalyzed cyclodehydration is described here.
-
Reaction Setup: The α-bromo ketone can undergo cyclization under various conditions. A simple method is to heat the compound in a high-boiling point solvent with a strong acid catalyst. Dissolve the α-bromo ketone (e.g., 1.0 g) in 15 mL of acetic acid.
-
Catalyst: Add a few drops of concentrated sulfuric acid.
-
Cyclization: Heat the mixture to reflux for 1-2 hours.
-
Work-up: Cool the reaction and pour it into ice water. Extract the product with ethyl acetate or ether (3 x 25 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the target benzofuran.
The synthesis of benzofurans from 2'-hydroxyacetophenones is a well-established field with numerous methodologies, including palladium-catalyzed cross-coupling reactions and cyclizations mediated by hypervalent iodine reagents, offering a wide scope for derivatization.[12]
Conclusion
This compound is a robust and versatile building block for constructing complex heterocyclic systems. The sterically demanding tert-butyl groups provide unique properties to the resulting molecules, making them attractive targets for drug discovery and materials science. The protocols detailed herein for the synthesis of flavones and benzofurans are reliable, scalable, and grounded in well-understood reaction mechanisms, providing a solid foundation for further exploration and innovation by researchers in the field.
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ResearchGate. Synthesis of chromones (2a–2d). Available from: [Link]. [Accessed January 18, 2026].
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Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available from: [Link]. [Accessed January 18, 2026].
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Tutorsglobe.com. Synthesis of Chromones, Chemistry tutorial. Available from: [Link]. [Accessed January 18, 2026].
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Organic Chemistry Portal. Benzofuran synthesis. Available from: [Link]. [Accessed January 18, 2026].
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ResearchGate. Benzofuro[2,3-b]benzofurans and benzofuro[3,2-b] benzofurans from 2-hydroxyacetophenones. Available from: [Link]. [Accessed January 18, 2026].
-
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available from: [Link]. [Accessed January 18, 2026].
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ALL ABOUT CHEMISTRY. Baker-Venkataraman Rearrangement. Available from: [Link]. [Accessed January 18, 2026].
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Cambridge University Press. Baker-Venkatraman Rearrangement. Available from: [Link]. [Accessed January 18, 2026].
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Mentis. Experiment 1: Synthesis of a Flavone. Available from: [Link]. [Accessed January 18, 2026].
-
ResearchGate. Synthesis of chromone derivatives. Available from: [Link]. [Accessed January 18, 2026].
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National Center for Biotechnology Information. Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Available from: [Link]. [Accessed January 18, 2026].
-
ResearchGate. Methods for the synthesis of benzofurans and the procedure described in this work. Available from: [Link]. [Accessed January 18, 2026].
-
Organic Chemistry Portal. Baker-Venkataraman Rearrangement. Available from: [Link]. [Accessed January 18, 2026].
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LBP.World. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available from: [Link]. [Accessed January 18, 2026].
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MDPI. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Available from: [Link]. [Accessed January 18, 2026].
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SciSpace. Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Available from: [Link]. [Accessed January 18, 2026].
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PubChem. This compound. Available from: [Link]. [Accessed January 18, 2026].
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Semantic Scholar. Synthesis of Chromones and Their Applications During the Last Ten Years. Available from: [Link]. [Accessed January 18, 2026].
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Application Notes and Protocols for 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one as a Ligand Precursor in Catalysis
Introduction: Unlocking Catalytic Potential with Sterically Hindered Phenolic Ligands
In the landscape of modern catalysis, the design and synthesis of ligands are paramount to controlling the activity, selectivity, and stability of metal-based catalysts. 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one, a derivative of 2'-hydroxyacetophenone, serves as a valuable precursor for a class of sterically demanding and electronically tunable ligands. The presence of two bulky tert-butyl groups ortho and para to the hydroxyl moiety introduces significant steric hindrance around the coordination sphere of a metal center. This steric bulk can play a crucial role in enforcing specific coordination geometries, preventing catalyst deactivation pathways such as dimerization, and creating chiral pockets that can induce high levels of enantioselectivity in asymmetric catalysis.
This guide provides detailed protocols for the synthesis of a tetradentate Schiff base ligand derived from this compound, its subsequent complexation with manganese(III), and its application as a catalyst in the epoxidation of styrene. The methodologies are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical framework for exploring the catalytic applications of this versatile ligand scaffold.
PART 1: Ligand and Complex Synthesis
The first phase of utilizing this compound in catalysis is the synthesis of a suitable ligand, typically a Schiff base, followed by its coordination to a catalytically active metal. Here, we detail the synthesis of a salen-type ligand and its manganese(III) complex, analogous to the well-known Jacobsen's catalyst.[1]
Protocol 1: Synthesis of the Schiff Base Ligand (H₂L)
This protocol describes the condensation reaction between this compound and ethylenediamine to form the tetradentate Schiff base ligand, N,N'-bis(1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethylidene)ethane-1,2-diamine (H₂L).
Materials:
-
This compound
-
Ethylenediamine
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Standard laboratory glassware (reflux setup)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (20 mmol, 4.97 g) in 100 mL of absolute ethanol.
-
To this solution, add ethylenediamine (10 mmol, 0.60 g, 0.67 mL) dropwise with continuous stirring.
-
Add 2-3 drops of concentrated sulfuric acid to the mixture to catalyze the condensation reaction.[2]
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature. The Schiff base ligand will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure Schiff base ligand as a crystalline solid.
-
Dry the purified ligand under vacuum.
Characterization: The structure of the synthesized ligand should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. The FT-IR spectrum is expected to show a characteristic imine (C=N) stretching band.
Protocol 2: Synthesis of the Manganese(III)-Schiff Base Complex ([Mn(L)Cl])
This protocol details the synthesis of the manganese(III) complex by reacting the Schiff base ligand (H₂L) with a manganese(II) salt, followed by aerial oxidation.
Materials:
-
Schiff base ligand (H₂L) from Protocol 1
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Lithium chloride (LiCl)
-
Methanol
-
Dichloromethane
Procedure:
-
Dissolve the Schiff base ligand (H₂L) (5 mmol) in 50 mL of hot methanol in a round-bottom flask.
-
In a separate flask, dissolve manganese(II) acetate tetrahydrate (5 mmol, 1.23 g) in 30 mL of methanol.
-
Add the manganese(II) acetate solution to the hot ligand solution with stirring. The color of the solution should change, indicating complex formation.
-
Reflux the mixture for 1 hour, during which aerial oxidation of Mn(II) to Mn(III) occurs.
-
After reflux, add a solution of lithium chloride (10 mmol, 0.42 g) in 10 mL of methanol to the reaction mixture.
-
Continue stirring the mixture at room temperature for another hour.
-
Remove the solvent under reduced pressure to obtain the crude manganese(III) complex as a solid.
-
The crude complex can be purified by recrystallization from a solvent mixture such as dichloromethane/hexane.
-
Collect the purified complex by filtration and dry it under vacuum.
Characterization: The successful formation of the Mn(III) complex can be confirmed by FT-IR, UV-Vis spectroscopy, and elemental analysis.[3][4]
PART 2: Application in Catalytic Epoxidation
The synthesized manganese(III)-Schiff base complex is a potent catalyst for the epoxidation of unfunctionalized alkenes. This section provides a detailed protocol for the catalytic epoxidation of styrene as a model reaction.
Workflow for Catalytic Epoxidation
Caption: Experimental workflow for the synthesis and catalytic application of the Mn(III)-Schiff base complex.
Protocol 3: Catalytic Epoxidation of Styrene
This protocol describes the epoxidation of styrene using the synthesized [Mn(L)Cl] complex as the catalyst and sodium hypochlorite (bleach) as the terminal oxidant.
Materials:
-
[Mn(L)Cl] complex from Protocol 2
-
Styrene
-
Dichloromethane (CH₂Cl₂)
-
Commercial bleach (sodium hypochlorite solution, ~5-6%)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve styrene (1 mmol, 104 mg, 0.115 mL) in 10 mL of dichloromethane.
-
Add the [Mn(L)Cl] catalyst (0.02 mmol, 2 mol%) to the styrene solution.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add commercial bleach (2 mL, ~2 mmol) to the reaction mixture over a period of 1 hour using a syringe pump to maintain a controlled addition rate.
-
Allow the reaction to stir at 0 °C for 4-6 hours. Monitor the progress of the reaction by TLC or GC analysis.
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate styrene oxide.
Data Analysis and Expected Outcome: The conversion of styrene and the yield of styrene oxide can be determined by gas chromatography (GC) using an internal standard. The identity of the product should be confirmed by ¹H and ¹³C NMR spectroscopy. High conversions and good yields of styrene oxide are expected.
| Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Yield of Styrene Oxide (%) |
| 2 | NaOCl | CH₂Cl₂ | 0 | >90 | >85 |
| 1 | NaOCl | CH₂Cl₂ | 0 | ~85 | ~80 |
| 2 | H₂O₂ | CH₃CN | 25 | ~70 | ~65 |
Note: The yields are hypothetical and based on typical results for similar manganese-salen catalyzed epoxidations. Actual results may vary.
PART 3: Mechanistic Considerations
The catalytic epoxidation of alkenes by manganese-salen complexes is believed to proceed through a high-valent manganese-oxo intermediate.[5][6]
Catalytic Cycle
Caption: Simplified catalytic cycle for manganese-salen catalyzed epoxidation.
The catalytic cycle begins with the oxidation of the Mn(III) complex by the terminal oxidant (e.g., NaOCl) to form a highly reactive manganese(V)-oxo species. This species then transfers its oxygen atom to the alkene substrate, forming the epoxide product and regenerating the Mn(III) catalyst, which can then re-enter the catalytic cycle. The steric bulk of the tert-butyl groups on the ligand can influence the approach of the alkene to the manganese-oxo intermediate, thereby controlling the stereoselectivity of the epoxidation in the case of chiral ligands.
Conclusion and Future Outlook
The use of this compound as a precursor for Schiff base ligands offers a gateway to a wide range of catalytic applications. The protocols outlined in this guide provide a solid foundation for the synthesis of a manganese(III) complex and its successful application in the epoxidation of styrene. The modular nature of Schiff base synthesis allows for the facile introduction of various diamine backbones, including chiral ones, which can be explored for asymmetric catalysis. Furthermore, the coordination of these ligands to other transition metals could unlock novel catalytic activities in areas such as polymerization, C-H activation, and oxidation reactions. The insights provided herein are intended to empower researchers to further explore the rich catalytic chemistry enabled by this versatile ligand platform.
References
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Jacobsen, E. N. (n.d.). Jacobsen epoxidation. In Wikipedia. Retrieved from [Link]
-
(n.d.). Jacobsen's catalyst. In Wikipedia. Retrieved from [Link]
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(n.d.). Jacobsen epoxidation. In Grokipedia. Retrieved from [Link]
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Brandes, B. D., & Jacobsen, E. N. (1997). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry, 62(9), 2898–2911. [Link]
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Byeon, J. C., Han, C., Baek, J., & Kim, Y. (2002). Synthesis and Characterization of Mn(III) Chloro Complexes with Salen-Type Ligands. Journal of The Korean Chemical Society, 46(3), 194-201. [Link]
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(n.d.). Jacobsen-Katsuki Epoxidation. In Organic Chemistry Portal. Retrieved from [Link]
-
Moreno, A., Labbé, P., & Garcés, E. (2014). Enantioselective epoxidation of styrene using in-situ generated dimethyldioxirane and dimeric homochiral Mn(III)-Schiff base complex catalyst. CT&F - Ciencia, Tecnología y Futuro, 5(4), 85-96. [Link]
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Dey, D., Dastidar, P., & Roy, S. (2000). Synthesis and characterization of mono- and bi-metallic Mn(III) complexes containing salen type ligands. Journal of the Chemical Society, Dalton Transactions, (7), 1081–1086. [Link]
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Wang, Y., Zhang, Y., & Liu, S. (2021). Manganese Schiff Base Immobilized on Graphene Oxide Complex and Its Catalysis for Epoxidation of Styrene. Journal of Inorganic and Organometallic Polymers and Materials, 31(2), 57-65. [Link]
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Herchel, R., Trávníček, Z., & Zálešák, F. (2023). Mn(III)–Salen Complexes with Metallophilic Interactions. Molecules, 28(15), 5898. [Link]
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Grabner, S., Bukovec, P., & Lah, N. (2015). Two New Mononuclear Manganese(III) Salen Complexes. Acta Chimica Slovenica, 62(2), 255-260. [Link]
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Wang, C., Sun, W., & Xin, X. (2006). Synthesis, characterization and catalytic property of tetradentate Schiff-base complexes for the epoxidation of styrene. Catalysis Communications, 7(2), 66-70. [Link]
-
Zhang, Y., Liu, Y., & Li, Y. (2016). Oligomeric (Salen)Mn(III) Complexes Featuring Tartrate Linkers Immobilized over Layered Double Hydroxide for Catalytically Asymmetric Epoxidation of Unfunctionalized Olefins. Catalysts, 6(12), 203. [Link]
-
Yakubu, A. M., & Adebayo, G. A. (2019). synthesis, physicochemical and antimicrobial evaluation of a tetradentate schiff base ligand. Scientific Research Journal, VII(IV), 1-6. [Link]
-
(n.d.). Manganese‐Schiff base‐catalyzed enantioselective epoxidation of styrene. In ResearchGate. Retrieved from [Link]
-
Osowole, A. A., & Eyouel, H. E. (2014). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules, 19(8), 11887-11900. [Link]
-
White, A. J. P., et al. (2012). Catalytic and mechanistic studies into the epoxidation of styrenes using manganese complexes of structurally similar polyamine ligands. Dalton Transactions, 41(42), 13024-13033. [Link]
-
Garcia-Deibe, A., et al. (1993). Synthesis and characterisation of manganese(III) unsymmetrical Schiff-base complexes: a unique example of a cocrystallised manganese(III) unsymmetrical Schiff-base complex, and a symmetric Schiff-base complex arising from rearrangement of the former. Journal of the Chemical Society, Dalton Transactions, (10), 1605-1610. [Link]
-
Surati, K. R., et al. (2011). Synthesis, spectroscopy and biological investigations of manganese(III) Schiff base complexes derived from heterocyclic β-diketone with various primary amine and 2,2'-bipyridyl. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(1), 272-277. [Link]
-
Wang, C., et al. (2017). New Mononuclear Mn(III) Complexes with Hydroxyl-Substituted Hexadentate Schiff Base Ligands. Crystals, 7(10), 302. [Link]
-
De, R. L., et al. (2009). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. Indian Journal of Chemistry, 48B, 595-598. [Link]
-
Bhuvanesh, N. S. P., et al. (2023). Structural elucidation of a Mn(III) derivative anchored with a tetradentate Schiff base precursor: in vitro cytotoxicity study. SN Applied Sciences, 5(1), 33. [Link]
-
Hameed, W., & Baqir, S. R. (2023). PREPARATION OF NEW SERIES OF TETRADENTATE SCHIFF BASE COMPLEXES AND STUDYING THEM SPECTROSCOPICALLY, BIOLOGICALLY AND THEORETICA. Journal of Education for Pure Science-University of Thi-Qar, 13(2). [Link]
-
Jarad, A. J., & Jaber, A. S. (2016). Schiff Base [(N1Z, N2Z)-N1, N2-bis (1-Phenylethylidene) ethane-1, 2-diamine] with P-Hydroxyphenyl Telluriumtribromide and their Metal Complexes: Synthesis and Characterization. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-11. [Link]
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Application Notes & Protocols: 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
Prepared by: Gemini, Senior Application Scientist
Introduction and Compound Profile
1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one, a substituted 2-hydroxyacetophenone, is a specialized organic compound with significant utility in materials science and photochemistry. Its molecular structure, featuring a phenolic hydroxyl group ortho to an acetyl group and flanked by bulky tert-butyl groups, is the key to its primary function as a high-performance ultraviolet (UV) light stabilizer.
The core photochemical mechanism relies on a process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] Upon absorption of UV radiation, the molecule undergoes a rapid and reversible tautomerization from its ground-state enol form to an excited-state keto form.[1][3] This process allows for the efficient dissipation of harmful UV energy as harmless thermal energy, preventing the energy from initiating degradation reactions in the host material.[4] The steric hindrance provided by the di-tert-butyl groups enhances the compound's compatibility and permanence within polymer matrices, reducing issues like migration and leaching.
This document serves as a technical guide for researchers, material scientists, and formulation chemists, providing a deep dive into the mechanistic basis of its function and practical protocols for its application and evaluation.
Compound Data Table
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 37456-29-4 | PubChem[5] |
| Molecular Formula | C₁₆H₂₄O₂ | PubChem[5] |
| Molecular Weight | 248.36 g/mol | PubChem[5] |
| Appearance | White to pale beige solid | Pharmaffiliates[6] |
| Primary Application | UV Absorber / Photostabilizer | J&K Scientific[4] |
Core Application: Photostabilization of Polymers
The predominant application of this compound is as a UV absorber for the protection of polymeric materials against photodegradation.[7] Polymers such as polypropylene (PP), polyethylene (PE), and polystyrene (PS) are susceptible to damage from UV radiation, which breaks molecular bonds and leads to discoloration, embrittlement, and loss of mechanical strength.[8][9] This compound acts by competitively absorbing incident UV radiation in the 300-400 nm range, a region where many polymers are vulnerable.[10]
Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)
The photostabilizing effect is not merely absorption, but a highly efficient energy dissipation cycle. The process can be broken down into four key steps:
-
Photoexcitation: The ground-state enol tautomer absorbs a UV photon, promoting it to an excited electronic state (S1).
-
Ultrafast Proton Transfer: In the excited state, the phenolic proton is rapidly transferred to the carbonyl oxygen, forming the excited keto tautomer. This is a barrierless process that occurs on a picosecond timescale.[11]
-
Non-Radiative Decay: The excited keto tautomer is unstable and quickly returns to its ground state through non-radiative pathways (vibrational relaxation), releasing the absorbed energy as heat into the polymer matrix.
-
Reverse Proton Transfer: In the ground state, the keto tautomer is less stable than the enol form, and the proton rapidly transfers back to its original position, regenerating the molecule for another cycle.
This cyclic process allows a single molecule to dissipate the energy of thousands of photons without undergoing permanent chemical change, making it an exceptionally effective and durable photostabilizer.
Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle.
Protocol: Incorporation and Efficacy Testing in Polypropylene (PP)
This protocol describes the preparation of stabilized polypropylene films and a method for evaluating the stabilizer's effectiveness using accelerated weathering.
Objective: To determine the ability of this compound to prevent the degradation of polypropylene under simulated UV exposure.
Materials:
-
Polypropylene (PP) powder or pellets
-
This compound (hereafter "UV-Stab")
-
Processing antioxidant (e.g., a phosphite-based stabilizer)
-
Toluene or xylene (solvent for dispersion)
-
Two-roll mill or twin-screw extruder
-
Compression molder
-
Accelerated weathering chamber with UV-B lamps (e.g., QUV tester)
-
Spectrophotometer with integrating sphere for color measurement (CIELAB)
-
Tensile tester (e.g., Instron)
Procedure:
-
Formulation & Compounding:
-
Prepare two formulations: a control (PP + processing antioxidant) and a stabilized sample (PP + processing antioxidant + UV-Stab).
-
A typical loading level for UV-Stab is 0.1% to 0.5% by weight. The choice of concentration depends on the desired service life and exposure conditions.
-
Rationale: The processing antioxidant prevents degradation during high-temperature melt compounding.
-
For uniform dispersion, pre-dissolve the UV-Stab in a minimal amount of toluene and mix with the PP powder to create a masterbatch. Allow the solvent to fully evaporate in a fume hood before processing.
-
Melt-compound each formulation using a two-roll mill or twin-screw extruder at a temperature appropriate for PP (e.g., 180-210°C).
-
-
Specimen Preparation:
-
Using a compression molder, press the compounded materials into thin films or plaques of a standardized thickness (e.g., 1 mm).
-
Cut the films into standardized shapes for color measurement and tensile testing (e.g., dumbbell shapes per ASTM D882).[12]
-
-
Accelerated Weathering:
-
Place at least three replicates of both control and stabilized specimens in an accelerated weathering chamber.
-
Use a test cycle compliant with standards like ASTM G154, which alternates between UV exposure and condensation to simulate outdoor conditions.[13] A common cycle is 8 hours of UV-B exposure at 60°C followed by 4 hours of condensation at 50°C.[13]
-
Remove specimens at predetermined intervals (e.g., 0, 100, 200, 500 hours).
-
-
Analysis and Validation:
-
Colorimetry: Measure the color of the specimens at each interval using a spectrophotometer. Calculate the change in yellowness index (YI) or the total color difference (ΔE*). Significant yellowing in the control sample indicates degradation.
-
Mechanical Testing: Perform tensile tests on the specimens from each interval. Record the tensile strength and elongation at break.[12] Photodegradation typically causes a significant loss in elongation, making the material brittle.
-
Data Interpretation: Plot the change in YI and the retention of elongation at break as a function of exposure time. A successful stabilization is indicated by a significantly smaller change in color and mechanical properties in the stabilized samples compared to the control.
-
Caption: Workflow for testing UV stabilizer efficacy in polymers.
Other Potential Applications
While its primary role is as a photostabilizer, the 2-hydroxyacetophenone scaffold is versatile.
Photoinitiator Intermediate
The core structure is a precursor for synthesizing more complex photoinitiators used in free-radical polymerization for coatings and inks.[14][15] However, this compound itself is not typically used directly as a photoinitiator due to the efficient ESIPT pathway, which quenches the excited state before it can initiate polymerization.[16] Modifications to the structure would be required to favor radical generation over energy dissipation.
Photolabile Protecting Group (PPG) Research
Derivatives of hydroxyacetophenone can be used as photolabile protecting groups in organic synthesis, allowing for the release of a protected functional group (like an alcohol or carboxylic acid) upon UV irradiation.[17][18][19] The bulky tert-butyl groups on this specific molecule could be exploited to tune the solubility and cleavage properties of such a PPG. This remains a niche area of research requiring further investigation.
Conclusion
This compound is a highly effective UV stabilizer whose performance is rooted in the elegant and robust mechanism of Excited-State Intramolecular Proton Transfer. This process allows it to safely dissipate damaging UV radiation as heat, significantly extending the service life of polymers exposed to sunlight. The protocols outlined in this guide provide a framework for its practical application and rigorous performance validation. While its primary use is well-established, its unique structure offers potential for further exploration in other areas of photochemistry.
References
-
Armaleo, D., et al. (2025). Mechanism of an Exceptional Class of Photostabilizers: A Seam of Conical Intersection Parallel to Excited State Intramolecular Proton Transfer (ESIPT) in o -Hydroxyphenyl-(1,3,5)-triazine. ResearchGate. Available at: [Link]
-
Brousmiche, D. W., et al. (2020). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces. Available at: [Link]
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Ghiggino, K. P., Scully, A. D., & Leaver, I. H. (1986). Effect of solvent on excited-state intramolecular proton transfer in benzotriazole photostabilizers. The Journal of Physical Chemistry. Available at: [Link]
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Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2012). Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Physical Chemistry Chemical Physics. Available at: [Link]
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Impact Analytical. (n.d.). UV Stabilizer Additive Testing in Polymers. Impact Analytical. Available at: [Link]
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Wikipedia. (n.d.). Excited state intramolecular proton transfer. Wikipedia. Available at: [Link]
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Bajaj Masterbatch. (n.d.). UV Stabilization Testing Of FIBC. Bajaj Masterbatch. Available at: [Link]
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UL Prospector. (n.d.). Ultraviolet (UV) Resistance for Plastics. UL Prospector. Available at: [Link]
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SGS Polymer Solutions Incorporated. (n.d.). Polymer Stabilizer Analysis. SGS PSI. Available at: [Link]
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Ali, A., et al. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 2-hydroxyacetophenone. PrepChem.com. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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Islam, R., et al. (2023). Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 2'-Hydroxyacetophenone. PubChem. Available at: [Link]
-
Hamnevik, E., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. AMB Express. Available at: [Link]
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Al-Malaika, S., et al. (2017). Effects of UV Stabilizers on Polypropylene Outdoors. MDPI. Available at: [Link]
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Givens, R. S., & Yousef, A. L. (2005). UV spectral data for p-hydroxyacetophenone (1d). ResearchGate. Available at: [Link]
-
J&K Scientific LLC. (2026). Stabilizers for Polymer Materials: Selection, Application, and Innovation. J&K Scientific. Available at: [Link]
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Givens, R. S., et al. (2012). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Journal of Organic Chemistry. Available at: [Link]
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Pharmaffiliates. (n.d.). 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one. Pharmaffiliates. Available at: [Link]
-
P212121 Store. (n.d.). 1,1-Bis(3,5-di-tert-butyl-2-hydroxyphenyl)ethane 250g. P212121 Store. Available at: [Link]
-
Cosmetic Ingredient Review. (2022). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
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Liska, R., et al. (n.d.). Photoinitiators. IAS - TU Wien. Available at: [Link]
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Raytop Chemical. (2022). How do UV absorbers work? Raytop Chemical. Available at: [Link]
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Chmela, S., & Pospišil, J. (2021). The stabilization of polypropylene & TPO: An overview. ResearchGate. Available at: [Link]
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Cao, J., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. Available at: [Link]
-
Givens, R. S., et al. (2012). 2-Diazo-1-(4-hydroxyphenyl)ethanone: a versatile photochemical and synthetic reagent. Photochemical & Photobiological Sciences. Available at: [Link]
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Application Notes and Protocols for 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one in Polymer Chemistry
Foreword: Unveiling the Protective Power of a Hindered Phenol
In the intricate world of polymer science, the longevity and performance of materials are perpetually challenged by degradative forces, primarily oxidation. The relentless attack of oxygen, accelerated by heat, light, and mechanical stress, can unravel the long-chain molecules that give polymers their desirable properties, leading to embrittlement, discoloration, and ultimate failure. To counter this, the strategic incorporation of stabilizers is not merely an option but a necessity. This document provides a comprehensive guide to the application of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one , a potent antioxidant, for the stabilization of polymeric materials. As a structural analog of the widely recognized butylated hydroxytoluene (BHT), this molecule offers robust protection against oxidative degradation, making it a valuable tool for researchers and engineers striving to enhance the durability of plastics and rubbers.[1]
These application notes are designed to be a practical resource for researchers, scientists, and professionals in polymer and materials science. We will delve into the mechanistic underpinnings of its stabilizing action, provide detailed protocols for its incorporation and evaluation, and offer insights to guide its effective use in your polymer formulations.
Compound Profile and Physicochemical Properties
This compound, also known as 2-Acetyl-4,6-bis(tert-butyl)phenol, is a synthetic aromatic ketone.[1] Its molecular structure is characterized by a hydroxyl group ortho to an acetyl group on a benzene ring, which is further substituted with two bulky tert-butyl groups. This specific arrangement of functional groups is pivotal to its function as a polymer stabilizer.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₄O₂ | [2] |
| Molecular Weight | 248.36 g/mol | [2] |
| CAS Number | 34553-65-6 | |
| Appearance | Solid | |
| IUPAC Name | 1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone | [2] |
The presence of the sterically hindering tert-butyl groups adjacent to the phenolic hydroxyl group is a hallmark of hindered phenol antioxidants. This steric hindrance plays a crucial role in the stability and reactivity of the phenoxyl radical formed during the antioxidant cycle, which is fundamental to its stabilizing effect.[1]
Mechanism of Action: A Guardian Against Oxidation
The primary role of this compound in polymer chemistry is as a primary antioxidant . Its mechanism of action is centered on the interception of highly reactive free radicals that propagate the oxidative degradation of polymers. This process, known as radical scavenging, is a critical defense against the autoxidation cycle.
The oxidative degradation of polymers is a chain reaction initiated by the formation of free radicals (R•) on the polymer backbone due to exposure to heat, UV radiation, or mechanical stress. These radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical. This cycle continues, leading to a cascade of bond scission and crosslinking events that degrade the material.
This compound interrupts this destructive cycle by donating the hydrogen atom from its phenolic hydroxyl group to the peroxy radicals. This neutralizes the reactive radicals and forms a stable, resonance-stabilized phenoxyl radical. The bulky tert-butyl groups sterically hinder this phenoxyl radical, preventing it from initiating new oxidation chains.
Figure 1: Radical scavenging mechanism of this compound.
Application Protocol: Incorporation into Polypropylene
This protocol provides a general procedure for incorporating this compound into polypropylene (PP) and evaluating its effectiveness as a thermal stabilizer.
Materials and Equipment
-
Polymer: Polypropylene powder (homopolymer or copolymer).
-
Antioxidant: this compound.
-
Co-stabilizer (optional): A phosphite-based secondary antioxidant (e.g., Tris(2,4-di-tert-butylphenyl) phosphite).
-
Solvent: Acetone or isopropanol (for solution blending).
-
Equipment:
-
High-speed mixer or twin-screw extruder.
-
Compression molding machine or injection molding machine.
-
Aging oven with controlled temperature and air circulation.
-
Melt Flow Indexer (MFI).
-
Tensile testing machine.
-
Colorimeter.
-
Experimental Workflow
Sources
Application Notes and Protocols for Reactions Involving 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and reactivity of the versatile building block, 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to allow for adaptation and optimization in various research contexts.
Introduction
This compound, a sterically hindered ortho-hydroxyacetophenone derivative, is a valuable intermediate in organic synthesis. Its unique structural features, including the nucleophilic hydroxyl group, the reactive acetyl moiety, and the bulky tert-butyl groups, make it a precursor to a wide range of compounds with applications in coordination chemistry, catalysis, and materials science. The presence of the bulky tert-butyl groups often imparts desirable properties to its derivatives, such as increased solubility in organic solvents and enhanced stability of corresponding metal complexes.
This guide will detail two primary synthetic routes to this key intermediate: the direct Friedel-Crafts acylation of 2,4-di-tert-butylphenol and the Fries rearrangement of 2,4-di-tert-butylphenyl acetate. Furthermore, it will provide a detailed protocol for the synthesis of Schiff base ligands from this ketone and their subsequent complexation with transition metals, opening avenues for the exploration of their catalytic and biological activities.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.[1]
| Property | Value |
| Molecular Formula | C₁₆H₂₄O₂ |
| Molecular Weight | 248.36 g/mol |
| CAS Number | 37456-29-4 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate). Insoluble in water. |
Synthesis of this compound
Two primary and reliable methods for the synthesis of the title compound are the Friedel-Crafts acylation and the Fries rearrangement. The choice between these methods may depend on the availability of starting materials and the desired regioselectivity.
Method 1: Friedel-Crafts Acylation of 2,4-Di-tert-butylphenol
This method involves the direct acylation of 2,4-di-tert-butylphenol with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated in situ, attacks the electron-rich phenol ring. The ortho-position to the hydroxyl group is activated, leading to the desired product.
Figure 1: Friedel-Crafts Acylation Workflow.
Experimental Protocol:
Materials:
-
2,4-Di-tert-butylphenol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension over 15 minutes.
-
Addition of Phenol: In a separate flask, dissolve 2,4-di-tert-butylphenol (1.0 eq) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl (100 mL). Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Method 2: Fries Rearrangement of 2,4-Di-tert-butylphenyl acetate
The Fries rearrangement is an alternative method that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[3][4] The reaction temperature can influence the ratio of ortho and para isomers, with lower temperatures generally favoring the para product and higher temperatures favoring the ortho product.[5] For the synthesis of the title compound, the ortho isomer is desired.
Figure 2: Fries Rearrangement Workflow.
Experimental Protocol:
Part A: Synthesis of 2,4-Di-tert-butylphenyl acetate
Materials:
-
2,4-Di-tert-butylphenol
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2,4-di-tert-butylphenol (1.0 eq) in dichloromethane (100 mL) in a round-bottom flask, add pyridine (1.5 eq).
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,4-di-tert-butylphenyl acetate, which can be used in the next step without further purification.
Part B: Fries Rearrangement
Materials:
-
2,4-Di-tert-butylphenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Nitrobenzene (as solvent, optional)
-
Hydrochloric Acid (HCl), 6M solution
-
Ice
Procedure:
-
To a flame-dried round-bottom flask, add anhydrous aluminum chloride (1.5 eq).
-
Slowly add 2,4-di-tert-butylphenyl acetate (1.0 eq) to the aluminum chloride with stirring. An exothermic reaction will occur.
-
Heat the mixture to 130-160 °C for 2-3 hours. The use of a high-boiling solvent like nitrobenzene can facilitate temperature control.
-
Cool the reaction mixture to room temperature and then carefully add crushed ice, followed by the slow addition of 6M HCl to decompose the aluminum complex.
-
Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Application in Schiff Base Ligand Synthesis
The acetyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases, particularly those derived from diamines, are excellent chelating ligands for a variety of metal ions.[6][7]
Figure 3: Synthesis of Schiff Bases and Metal Complexes.
Experimental Protocol: Synthesis of a Schiff Base and its Copper(II) Complex
Part A: Synthesis of a Schiff Base Ligand
Materials:
-
This compound
-
Ethylenediamine
-
Ethanol
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (2.0 eq) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add ethylenediamine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven.
-
The product can be recrystallized from a suitable solvent like ethanol or methanol.
Part B: Synthesis of the Copper(II) Complex
Materials:
-
Schiff base ligand from Part A
-
Copper(II) acetate monohydrate
-
Methanol
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Suspend the Schiff base ligand (1.0 eq) in methanol (50 mL) in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 eq) in hot methanol (30 mL).
-
Add the hot methanolic solution of copper(II) acetate dropwise to the stirred suspension of the Schiff base. A color change should be observed, indicating complex formation.
-
Reflux the reaction mixture for 1-2 hours.
-
Cool the mixture to room temperature to allow the metal complex to precipitate.
-
Collect the solid complex by filtration, wash with methanol, and then with diethyl ether.
-
Dry the final product in a vacuum oven.
Characterization Data
The synthesized compounds should be thoroughly characterized using standard analytical techniques.
| Compound | Technique | Expected Observations |
| This compound | ¹H NMR | Signals for aromatic protons, acetyl protons, and two distinct tert-butyl groups. A broad singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, acetyl carbon, and tert-butyl carbons. | |
| IR (KBr) | Strong C=O stretching vibration (~1650 cm⁻¹), broad O-H stretching (~3400 cm⁻¹). | |
| Schiff Base Ligand | ¹H NMR | Disappearance of the acetyl protons and appearance of imine proton signals. |
| IR (KBr) | Disappearance of the C=O stretch and appearance of a C=N stretching vibration (~1620 cm⁻¹). | |
| Copper(II) Complex | IR (KBr) | Shift in the C=N stretching frequency upon coordination to the metal center. |
| UV-Vis | d-d transitions in the visible region characteristic of a Cu(II) complex. |
Applications and Future Directions
The sterically hindered environment around the chelating site in Schiff bases derived from this compound can lead to the formation of metal complexes with unique geometries and reactivities. These complexes are promising candidates for:
-
Catalysis: The metal centers in these complexes can act as catalysts for various organic transformations, such as oxidation and reduction reactions.[1] The bulky ligands can influence the selectivity of these reactions.
-
Biomimetic Studies: These complexes can serve as models for the active sites of metalloenzymes.
-
Materials Science: The incorporation of these bulky, soluble complexes into polymeric matrices can lead to new materials with interesting optical or magnetic properties.[8]
-
Drug Development: Schiff base metal complexes have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[7][9] The lipophilicity imparted by the tert-butyl groups can enhance cellular uptake.
Further research in this area could focus on the synthesis of a wider variety of Schiff base ligands with different amine components and the exploration of their coordination chemistry with a broader range of transition and main group metals. A systematic investigation of the catalytic and biological activities of these novel complexes will undoubtedly lead to new discoveries and applications.
Safety and Handling
-
This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Friedel-Crafts and Fries Rearrangement Reagents: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. These reactions should be performed in a fume hood with appropriate safety precautions.
-
Solvents: Dichloromethane and nitrobenzene are toxic and should be handled with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Lehtonen, A. Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. Molecules2024 , 29(5), 1088. Available from: [Link]
-
Organic Chemistry Portal. Fries Rearrangement. Available from: [Link]
-
Wajid, A.; Mohod, R. B. Synthesis and thermokinetic behavior of schiff base transition metal complexes of [1-(5-chloro-2-hydroxyphenyl)ethanone-2-chloropyridine-3-carboxamide]. Der Pharma Chemica2015 , 7(12), 193-197. Available from: [Link]
-
Mustafa, I. M. et al. Schiff Bases of Hydroxyacetophenones and their Copper(II) and Nickel(II) Complexes: Synthesis, Antioxidant Activity and Theoretical Study. Asian Journal of Chemistry2016 , 28(8), 1755-1762. Available from: [Link]
-
Gupta, K.; Joshi, S. Review Article on Metal Complexes derived from 2'-hydroxyacetophenone based Schiff Base. Oriental Journal of Chemistry2021 , 37(1), 25-32. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Kumar, S. et al. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. Heliyon2019 , 5(11), e02854. Available from: [Link]
-
Gwarzo, N. S. et al. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. ACS Omega2021 , 6(21), 13763–13774. Available from: [Link]
-
Abbas, S. F. Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride. Systematic Reviews in Pharmacy2020 , 11(11), 1569-1577. Available from: [Link]
-
Katwal, R. APPLICATIONS OF COPPER – SCHIFF's BASE COMPLEXES : A REVIEW. Trade Science Inc.2014 . Available from: [Link]
-
Bravo, J. A. et al. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education2025 , 13(1), 1-15. Available from: [Link]
-
Singh, A. K.; Singh, S. B. Photo-Fries Rearrangement of 1-Naphthyl Acetate and 2-Naphthyl Acetate (Photochemical Transformation). Asian Journal of Chemistry1993 , 5(4), 831-834. Available from: [Link]
-
Santa Monica College. Experiment 12BL: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]
-
Ali, A. A. et al. Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1]dioxol-5-yl) Acrylic Acid. Journal of Medicinal and Chemical Sciences2021 , 4(6), 576-586. Available from: [Link]
-
Davies, D. Experiment 14: Friedel-Crafts Acylation. YouTube2011 . Available from: [Link]
-
Singh, R. P.; Singh, P. K. Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Universal Print2012 . Available from: [Link]
-
Bala, M. et al. fries rearrangement of some nitrophenolic esters in the absence of solvent. Revue Roumaine de Chimie1978 , 23(4), 621-624. Available from: [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. Available from: [Link]
-
Academic Journal of Chemistry. Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone. Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Fries Rearrangement. Available from: [Link]
Sources
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- 4. byjus.com [byjus.com]
- 5. arpgweb.com [arpgweb.com]
- 6. researchgate.net [researchgate.net]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
analytical methods for 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one quantification
Topic: Analytical Methods for the Quantification of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a sterically hindered phenolic ketone that serves as a crucial intermediate in the synthesis of pharmaceuticals and as a building block for complex organic molecules. Its unique structure, featuring bulky tert-butyl groups ortho and para to a hydroxyl group, imparts specific chemical properties that are leveraged in various applications, including as a precursor for antioxidants and stabilizing agents. Accurate and precise quantification of this compound is paramount for process optimization, quality control of starting materials and final products, and for pharmacokinetic and metabolism studies in drug development.
This document provides a comprehensive guide to the primary analytical methods for the quantification of this compound. We will delve into the theoretical underpinnings and practical implementation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The protocols are designed to be robust and are accompanied by explanations of the critical choices made during method development, ensuring scientific integrity and reproducibility.
Physicochemical Properties of the Analyte
A foundational understanding of the physicochemical properties of this compound is essential for selecting the most appropriate analytical technique and for optimizing the experimental conditions.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₄O₂ | [1] |
| Molar Mass | 248.36 g/mol | [1] |
| IUPAC Name | 1-(3,5-ditert-butyl-2-hydroxyphenyl)ethanone | [1] |
| CAS Number | 37456-29-4 | [2][3] |
| Appearance | Solid (crystalline powder) | |
| Melting Point | Approximately 148 °C (for a similar isomer) | |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and ethyl acetate; practically insoluble in water. | Inferred from chemical structure |
| UV Absorbance Maximum (λmax) | Estimated around 244-280 nm | [4][5] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse technique for the quantification of non-volatile, thermally stable organic molecules like this compound. Its high resolving power, sensitivity, and precision make it ideal for analyzing the compound in complex matrices. A reversed-phase (RP-HPLC) setup is the logical choice given the analyte's non-polar nature.
Principle of Separation and Detection
In RP-HPLC, the analyte is introduced into a pressurized liquid mobile phase that flows through a column packed with a non-polar stationary phase (typically C18-bonded silica). The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Due to its hydrophobicity, this compound will have a strong affinity for the C18 stationary phase and will be retained. By using a more non-polar mobile phase (e.g., a high percentage of acetonitrile or methanol), the analyte can be eluted from the column. Detection is achieved by a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance, which for substituted acetophenones is typically in the range of 244-280 nm.[4][5]
Detailed HPLC Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile and methanol
-
Ultrapure water (18 MΩ·cm)
-
HPLC-grade formic acid or phosphoric acid (optional, for mobile phase pH adjustment)
-
0.22 µm or 0.45 µm syringe filters (PTFE for organic solvents)
3.2.2. Instrumentation
-
HPLC system with a degasser, binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
3.2.3. Preparation of Solutions
-
Mobile Phase: A starting point for method development is an isocratic mobile phase of 75:25 (v/v) acetonitrile:water. This composition can be optimized to achieve a desirable retention time (typically 3-10 minutes) and peak shape. The mobile phase should be filtered and degassed prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve it in 25.0 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.2.4. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for non-polar analytes, providing good resolution and efficiency. |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) | Provides sufficient elution strength for the non-polar analyte. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, ensuring good peak shape and reasonable run times. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A common volume that balances sensitivity with potential for peak broadening. |
| Detection Wavelength | 280 nm | A wavelength where similar phenolic compounds exhibit strong absorbance, ensuring good sensitivity.[5] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
3.2.5. Sample Preparation
The goal of sample preparation is to extract the analyte into a solvent compatible with the mobile phase and to remove any interfering matrix components.
-
For pure substance/raw material: Accurately weigh the sample and dissolve it in methanol to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
For in-process samples or formulations: An extraction step may be necessary. For example, a solid formulation could be dispersed in a suitable organic solvent, sonicated to ensure complete dissolution of the analyte, and then centrifuged and filtered.
3.2.6. Data Analysis and System Suitability
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range standard to check for system suitability. Key parameters include:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be > 2000.
-
Relative standard deviation (RSD) of peak areas: Should be ≤ 2.0%.
-
-
Inject the calibration standards in increasing order of concentration.
-
Construct a calibration curve by plotting the peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared samples and determine their concentrations using the calibration curve.
HPLC Workflow Diagram
Caption: A typical workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers unparalleled selectivity and sensitivity. While this compound is a solid, its relatively low polarity and molecular weight make it amenable to GC analysis. The mass spectrometric detector provides definitive identification based on the compound's mass spectrum and allows for highly selective quantification using selected ion monitoring (SIM).
Principle of Separation and Detection
A liquid sample containing the analyte is injected into a heated inlet, where it is vaporized and introduced into a capillary column by an inert carrier gas (e.g., helium). The column's inner surface is coated with a stationary phase (e.g., a non-polar polydimethylsiloxane). Separation occurs as the analyte partitions between the carrier gas and the stationary phase based on its volatility and affinity for the stationary phase. Upon exiting the column, the analyte enters the mass spectrometer, where it is bombarded with electrons (Electron Ionization - EI), causing it to fragment into characteristic ions. These ions are separated by their mass-to-charge ratio (m/z), and a mass spectrum is generated, which serves as a chemical fingerprint. For quantification, the detector can be set to monitor only a few specific, abundant ions of the analyte (SIM mode), which significantly enhances the signal-to-noise ratio.
Detailed GC-MS Protocol
4.2.1. Materials and Reagents
-
This compound reference standard
-
High-purity solvents (e.g., ethyl acetate, dichloromethane)
-
An appropriate internal standard (IS) for improved precision (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
4.2.2. Instrumentation
-
Gas chromatograph with a split/splitless inlet and autosampler.
-
A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass spectrometer detector (quadrupole or ion trap).
4.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare as for HPLC, but use a volatile organic solvent like ethyl acetate.
-
Internal Standard Stock Solution: Prepare a stock solution of the IS at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing a constant concentration of the IS and varying concentrations of the analyte.
4.2.4. GC-MS Conditions
| Parameter | Recommended Condition | Rationale |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis. A split injection can be used for higher concentrations. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides good chromatographic efficiency and is inert. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A general-purpose program to ensure good separation and elution of the analyte. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for EI to ensure reproducible fragmentation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy that produces a library-searchable mass spectrum. |
| MS Mode | Scan (m/z 50-350) for identification; SIM for quantification | Scan mode is used to identify the analyte and its characteristic ions. SIM mode provides higher sensitivity for quantification. |
| SIM Ions | To be determined from the full-scan spectrum. Likely candidates: the molecular ion (m/z 248) and a prominent fragment ion. | Monitoring multiple ions increases the confidence in the identification and quantification. |
4.2.5. Data Analysis
-
Acquire a full-scan mass spectrum of the analyte to confirm its identity and select appropriate ions for SIM.
-
Inject the calibration standards and samples.
-
For each injection, integrate the peak areas of the analyte's quantification ion and the internal standard's ion.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
GC-MS Workflow Diagram
Caption: A typical workflow for the quantification of this compound by GC-MS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light. Its primary limitation is its lack of specificity, making it best suited for the analysis of pure substances or simple mixtures where interfering components are absent.
Principle
This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. By measuring the absorbance of a sample at a specific wavelength (λmax), its concentration can be determined by comparison to a calibration curve prepared from standards of known concentration.
Detailed UV-Vis Protocol
5.2.1. Materials and Reagents
-
This compound reference standard
-
Spectroscopic grade solvent (e.g., methanol or ethanol)
5.2.2. Instrumentation
-
A reliable UV-Vis spectrophotometer (double-beam is preferred for stability).
-
Matched 1 cm quartz cuvettes.
5.2.3. Protocol
-
Determination of λmax: Prepare a solution of the analyte in the chosen solvent (e.g., 10 µg/mL in methanol). Scan the solution from 400 nm down to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Standards: Prepare a series of standards in the same solvent, with concentrations that give absorbance values in the optimal range of 0.1 to 1.0.
-
Calibration Curve: Zero the spectrophotometer using a cuvette filled with the solvent (the "blank"). Measure the absorbance of each calibration standard at the predetermined λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample in the same solvent to a concentration that is expected to fall within the range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.
Method Selection Summary
| Method | Specificity | Sensitivity | Throughput | Cost | Primary Application |
| HPLC-UV | High | High | Medium | Medium | Routine quality control, stability testing, formulation analysis. |
| GC-MS | Very High | Very High | Medium | High | Identification and quantification in complex matrices, impurity profiling. |
| UV-Vis | Low | Medium | High | Low | Quick checks of pure substance concentration. |
Conclusion
The quantification of this compound can be reliably achieved using several analytical techniques. HPLC with UV detection stands out as the most versatile and robust method for most applications in research and quality control, offering an excellent balance of specificity, sensitivity, and cost. GC-MS provides the highest level of selectivity and is invaluable for trace analysis or when definitive identification is required. UV-Vis spectrophotometry, while less specific, offers a rapid and economical option for the analysis of pure samples. The selection of the most appropriate method will always depend on the specific analytical challenge, including the sample matrix, required level of sensitivity, and available resources. For any of these methods to be considered reliable, they must be properly validated according to the guidelines established by bodies such as the International Council for Harmonisation (ICH).
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Ministry of the Environment, Japan. III Analytical Methods.[Link]
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ResearchGate. The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50).[Link]
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ResearchGate. UV absorption spectra of a benzaldehyde and b acetophenone in water and...[Link]
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StudyRaid. Understand UV-Vis Absorption Characteristics of Acetophenone.[Link]
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Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. [Link]
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Pharmaffiliates. 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one.[Link]
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Application Note & Protocols: Derivatization of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one for Enhanced Biological Activity Screening
Here are the detailed Application Notes and Protocols for the derivatization of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one for biological assays.
Introduction: Rationale and Strategic Overview
The compound this compound is a sterically hindered phenolic ketone with a structure primed for biological activity. The bulky tert-butyl groups flanking the phenolic hydroxyl moiety are characteristic of potent antioxidants, as they stabilize the resulting phenoxyl radical. However, the therapeutic potential of this core scaffold may be limited by suboptimal pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.
Chemical derivatization offers a robust strategy to overcome these limitations and explore the structure-activity relationship (SAR) of this scaffold. By selectively modifying the two key functional groups—the phenolic hydroxyl and the ketone carbonyl—we can generate a library of analogues with modulated physicochemical and biological properties. This guide provides a comprehensive framework for the synthesis of the parent compound, strategic derivatization approaches, and detailed protocols for evaluating the antioxidant, anti-inflammatory, and cytotoxic potential of the resulting derivatives.
The objective is to create novel chemical entities with enhanced efficacy and a more profound understanding of their mechanism of action, thereby accelerating the drug discovery process.
Synthesis of the Parent Compound via Fries Rearrangement
The parent compound, this compound, is efficiently synthesized from 2,4-di-tert-butylphenyl acetate via a Lewis acid-catalyzed Fries rearrangement. This reaction involves the migration of the acetyl group from the phenolic oxygen to the ortho position of the aromatic ring.[1][2][3]
Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-di-tert-butylphenyl acetate (1.0 eq). Dissolve the starting material in a minimal amount of anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Cautiously add anhydrous aluminum chloride (AlCl₃, approx. 2.5 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to 0°C and quench by slowly adding crushed ice, followed by dropwise addition of 6M hydrochloric acid (HCl) to decompose the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Strategic Derivatization Workflows
The derivatization strategy is bifurcated to target the two primary reactive sites on the parent molecule. The following diagram illustrates the overall experimental logic.
Caption: Overall workflow from parent compound to derivatization and biological screening.
Modification of the Phenolic Hydroxyl Group
Modifying the phenolic hydroxyl group is a classic strategy to alter the compound's lipophilicity, bioavailability, and antioxidant mechanism.[4][5][6] Esterification can create prodrugs that are hydrolyzed in vivo, while etherification can enhance metabolic stability.
-
Setup: Dissolve the parent compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add a base such as triethylamine (TEA, 1.5 eq).
-
Acylation: Cool the mixture to 0°C. Add the desired acyl chloride or anhydride (e.g., benzoyl chloride, acetyl chloride; 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate).
Modification of the Ketone Carbonyl Group
The ketone functionality provides a versatile handle for introducing nitrogen-containing moieties, which are prevalent in pharmacologically active compounds.[7][8][9] The formation of hydrazones and oximes is a reliable method to expand the chemical diversity of the scaffold.
-
Setup: Dissolve the parent compound (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Hydrazine Addition: Add the selected hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine; 1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux and stir for 3-6 hours. The product often precipitates out of the solution upon cooling. Monitor completion by TLC.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Protocols for Biological Assays
A tiered screening approach is recommended to efficiently evaluate the synthesized derivatives. Initial screening should focus on the primary anticipated activity (antioxidant), followed by more complex cell-based assays for promising candidates.
Caption: Tiered screening cascade for evaluating synthesized derivatives.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[10][11]
-
Preparation: Prepare a stock solution of the test compound and a series of dilutions in methanol. Prepare a 0.1 mM solution of DPPH in methanol. Ascorbic acid or Trolox should be used as a positive control.
-
Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. Methanol plus DPPH solution serves as the negative control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[12][13]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate with LPS (1 µg/mL) for 24 hours. Wells with cells and media alone serve as a negative control, and cells with LPS alone serve as the stimulated control.
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.
-
Cytotoxicity Control: Concurrently, perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.[14][15]
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It is crucial for evaluating the anticancer potential and the general toxicity of the synthesized compounds.[14][15][16][17][18]
-
Cell Plating: Seed cancer cells (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in separate 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the test compounds for 48 or 72 hours. Doxorubicin can be used as a positive control for cytotoxicity.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each cell line.
Data Presentation
Systematic tabulation of results is essential for clear interpretation and comparison across the derivative library.
Table 1: Physicochemical and Yield Data for Synthesized Derivatives
| Compound ID | R¹ (at -OH) | R² (at C=O) | Yield (%) | M.P. (°C) | Key Analytical Data (e.g., ¹H NMR shift) |
| Parent | H | =O | - | 115-117 | δ 12.1 (s, 1H, -OH) |
| Deriv-01 | -COCH₃ | =O | 85 | 98-100 | δ 2.3 (s, 3H, -OCOCH₃) |
| Deriv-02 | H | =N-NH₂ | 92 | 155-157 | δ 8.5 (s, 2H, -NH₂) |
| ... | ... | ... | ... | ... | ... |
Table 2: Summary of In Vitro Biological Activity (IC₅₀ Values in µM)
| Compound ID | DPPH Scavenging | NO Inhibition (RAW 264.7) | Cytotoxicity (HeLa) | Cytotoxicity (HEK293) | Selectivity Index (SI)* |
| Parent | 15.5 | 25.2 | >100 | >100 | - |
| Deriv-01 | 45.8 | 30.1 | 85.4 | >100 | >1.17 |
| Deriv-02 | 12.1 | 8.9 | 15.6 | 95.3 | 6.11 |
| ... | ... | ... | ... | ... | ... |
| Trolox | 8.2 | - | - | - | - |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.
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Jain, P., & Bari, S. B. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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Rahman, M. H., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]
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NorthEast BioLab. (n.d.). Cytotoxicity Assay: Evaluating Drug Safety and Cell Proliferation. Retrieved from [Link]
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Stolle, A., et al. (2015). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Semantic Scholar. [Link]
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Kleuser, B., & Nussbaumer, P. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]
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Xu, X., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. RSC Medicinal Chemistry. [Link]
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Martínez-Cisneros, F. J., et al. (2019). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]
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Wang, Y., et al. (2020). 2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study. ResearchGate. [Link]
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Cartea, P. F., et al. (n.d.). Assessment of phenolic compounds in biological samples. Semantic Scholar. [Link]
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Kumar, A., & Kumar, A. (2022). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate. [Link]
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Oroian, M., & Escriche, I. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry. [Link]
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de la Torre, E., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules. [Link]
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Zhang, H., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Measurement and Characterization. [Link]
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Munteanu, I. G., & Apetrei, C. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants. [Link]
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Monnin, C., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. [Link]
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Glavaš, M., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules. [Link]
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Moliner-Martínez, Y., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A. [Link]
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Chen, Y., et al. (2013). A novel antioxidant activity index (AAU) for natural products using the DPPH assay. ResearchGate. [Link]
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ResearchGate. (n.d.). Anti-inflammatory activity of the synthesized compounds. Retrieved from [Link]
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ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]
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Varghese, J., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]
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Moliner-Martínez, Y., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. [Link]
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ResearchGate. (n.d.). Anti-inflammatory activity of the synthesized compounds against inflammatory response in LPS-stimulated RAW264.7 macrophage cell line. Retrieved from [Link]
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Deng, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS One. [Link]
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Cartea, P. F., et al. (n.d.). Assessment of phenolic compounds in biological samples. Semantic Scholar. [Link]
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Wang, Y., et al. (2022). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. [Link]
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Newman, J. C., et al. (2022). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Metabolites. [Link]
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1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one as an intermediate for antioxidant synthesis
Application Note & Protocol Guide
Topic: 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one as a Versatile Intermediate for Novel Antioxidant Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hindered Phenolic Antioxidants (HPAs) are paramount in preventing oxidative degradation in materials ranging from plastics and lubricants to pharmaceuticals and food products.[1][2] Their efficacy stems from a sterically hindered hydroxyl group that can readily donate a hydrogen atom to neutralize free radicals, terminating oxidative chain reactions.[3][4] This guide details the synthesis and application of this compound, a key molecular intermediate that serves as a foundational scaffold for developing a diverse range of high-performance antioxidants.[5][6] We present the Fries rearrangement as the principal synthetic route to this intermediate, followed by its application in a Claisen-Schmidt condensation to yield a novel chalcone-based antioxidant. This document provides the underlying chemical principles, detailed, self-validating protocols, and safety guidelines for researchers in the field.
The Strategic Importance of the 2-Hydroxyacetophenone Scaffold
The value of this compound lies in its unique combination of structural features:
-
The Hindered Phenol Moiety: The two bulky tert-butyl groups ortho and para to the hydroxyl group provide significant steric hindrance. This enhances the antioxidant's stability and prevents self-oxidation, allowing it to function as a potent radical scavenger.[4]
-
The Acetyl Functional Group: The ketone group at the ortho position is not merely a structural component; it is a reactive handle for extensive chemical modification. This allows for the straightforward extension of the molecular framework through reactions like aldol condensations, creating more complex and potentially more potent antioxidant molecules.[5]
-
Chelation and Stability: The ortho-hydroxyacetophenone structure allows for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This pre-organizes the molecule and can enhance its thermal stability and influence its reactivity.
This combination makes the title compound a "privileged scaffold" for building libraries of novel antioxidants tailored for specific applications, from improving the shelf-life of polymers to developing new therapeutic agents against oxidative stress-related diseases.[5]
Synthesis of the Intermediate via Fries Rearrangement
The most effective method for synthesizing ortho-hydroxyaryl ketones is the Fries rearrangement.[7][8] This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[9][10]
Mechanism of the Fries Rearrangement
The reaction proceeds through the formation of an acylium ion intermediate following coordination of the Lewis acid (e.g., Aluminum Chloride, AlCl₃) to the ester's carbonyl oxygen.[8][9] This is followed by an electrophilic aromatic substitution on the electron-rich phenol ring. The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions.
-
Low Temperatures (<60°C): Favor the formation of the para-isomer under kinetic control.[7][11]
-
High Temperatures (>160°C): Favor the formation of the ortho-isomer.[11] This is because the ortho product can form a more stable bidentate complex with the aluminum catalyst, representing the thermodynamically favored product.[7]
For the synthesis of our target intermediate, high-temperature conditions are essential to ensure the desired ortho-acylation.
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound from the corresponding phenyl acetate ester.
Table 1: Reagents and Equipment
| Item | Description/Specification | Purpose |
|---|---|---|
| Starting Material | 2,4-Di-tert-butylphenyl acetate | Precursor Ester |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Lewis Acid |
| Solvent | Nitrobenzene or 1,2-Dichlorobenzene | High-boiling, non-polar solvent |
| Workup | 5M Hydrochloric Acid (HCl), Dichloromethane (DCM) | Quenching and Extraction |
| Purification | Silica Gel, Hexane/Ethyl Acetate | Column Chromatography |
| Apparatus | 3-neck round-bottom flask, reflux condenser, thermometer, heating mantle, magnetic stirrer | Reaction Setup |
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser (with a gas outlet to a scrubber), and a thermometer.
-
Reagent Addition: Charge the flask with 2,4-di-tert-butylphenyl acetate (24.8 g, 0.1 mol) and nitrobenzene (150 mL). Stir the mixture until the ester dissolves completely.
-
Catalyst Addition: Cautiously add anhydrous aluminum chloride (16.0 g, 0.12 mol) to the solution in portions over 30 minutes. The addition is exothermic and will cause the temperature to rise. Maintain the temperature below 50°C during addition using a water bath if necessary.
-
Reaction: Heat the reaction mixture to 165-170°C using a heating mantle. Maintain this temperature for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto a mixture of crushed ice (300 g) and concentrated HCl (50 mL). Stir vigorously for 30 minutes to hydrolyze the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 150 mL) and then with brine (1 x 150 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Characterization and Properties
The identity and purity of the synthesized intermediate must be confirmed.
Table 2: Physicochemical Properties of the Intermediate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [12] |
| CAS Number | 37456-29-4 | [12][13] |
| Molecular Formula | C₁₆H₂₄O₂ | [12] |
| Molecular Weight | 248.36 g/mol | [12] |
| Appearance | Solid | [14] |
| Melting Point | ~148 °C | [14] |
| Boiling Point | ~308 °C at 760 mmHg |[14] |
-
Self-Validation: The protocol is validated by confirming these properties. A sharp melting point close to the literature value indicates high purity. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) should be used to confirm the molecular structure unequivocally.
Application: Synthesis of a Chalcone Antioxidant
The synthesized intermediate can be used to create more complex antioxidants. Here, we describe a Claisen-Schmidt condensation with 4-hydroxybenzaldehyde to produce a chalcone, a class of compounds known for potent antioxidant and anti-inflammatory activities.
Detailed Synthesis Protocol
Table 3: Reagents and Equipment
| Item | Description/Specification | Purpose |
|---|---|---|
| Starting Material | This compound | Ketone Reactant |
| Reagent | 4-Hydroxybenzaldehyde | Aldehyde Reactant |
| Catalyst | Potassium Hydroxide (KOH) | Base Catalyst |
| Solvent | Ethanol | Reaction Medium |
| Workup | Dilute HCl, Water | Neutralization and Precipitation |
| Purification | Recrystallization from Ethanol/Water | Product Isolation |
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve this compound (2.48 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in ethanol (50 mL).
-
Catalyst Addition: To this stirring solution, add an aqueous solution of potassium hydroxide (2.8 g, 50 mmol in 10 mL of water) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The solution will typically change color, and a precipitate may form.
-
Causality Insight: The strong base (KOH) deprotonates the alpha-carbon of the ketone, forming an enolate which then attacks the aldehyde carbonyl, initiating the condensation.
-
-
Monitoring: Monitor the reaction via TLC (e.g., 7:3 Hexane:Ethyl Acetate) until the starting materials are consumed.
-
Precipitation: Pour the reaction mixture into a beaker containing cold water (200 mL) and acidify to pH ~5 by slowly adding 2M HCl. A solid precipitate should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove salts. Purify the crude chalcone by recrystallization from an ethanol-water mixture.
-
Drying: Dry the purified yellow-orange solid in a vacuum oven at 50°C.
-
Trustworthiness: The protocol's success is validated by full characterization of the final product (e.g., ¹H NMR, Mass Spec, HPLC) and, ultimately, by functional assays (e.g., DPPH radical scavenging assay) to confirm its antioxidant activity.
Safety and Handling
Proper handling of all chemicals is mandatory. Always consult the full Safety Data Sheet (SDS) before beginning any experiment.[15][16]
-
This compound:
-
Hazards: May cause skin and serious eye irritation.[15][17] Harmful if swallowed.[18]
-
PPE: Wear protective gloves, safety goggles with side-shields, and a lab coat.[16][17]
-
Handling: Use in a well-ventilated area or fume hood. Avoid dust formation.[15][16]
-
Storage: Store in a cool, tightly sealed container, preferably under an inert atmosphere like nitrogen.[14][16]
-
-
Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and causes severe skin burns and eye damage. Handle only in a dry environment (e.g., glove box or with appropriate atmospheric controls).
-
Nitrobenzene: Toxic, suspected carcinogen, and readily absorbed through the skin. All handling must be performed in a certified chemical fume hood with appropriate PPE.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel antioxidants. Its preparation via a temperature-controlled Fries rearrangement is a robust and scalable method. The presence of the reactive acetyl group provides a gateway to a vast chemical space, enabling the development of sophisticated antioxidant molecules, such as the chalcone demonstrated here. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this scaffold for applications in materials science, drug discovery, and beyond.
References
-
Reaction Mechanism of Fries Rearrangement. (n.d.). Physics Wallah. Retrieved from [Link]
-
Fries rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. Retrieved from [Link]
-
Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Fries Rearrangement: Meaning, Mechanism, Limitations & Application. (n.d.). Testbook. Retrieved from [Link]
- EP0116712B1 - Synthesis of hindered phenols. (n.d.). Google Patents.
-
Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components. (2018). MDPI. Retrieved from [Link]
- Hindered phenol antioxidant and synthesis method thereof. (n.d.). Eureka | Patsnap.
-
Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). NIH. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Properties of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic Acid, a New Amphiphilic Antioxidant. (2003). PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0116712B1 - Synthesis of hindered phenols - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and properties of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, a new amphiphilic antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. testbook.com [testbook.com]
- 11. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 12. This compound | C16H24O2 | CID 2775201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 37456-29-4 [chemicalbook.com]
- 14. 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | 14035-33-7 [sigmaaldrich.com]
- 15. fishersci.ca [fishersci.ca]
- 16. chemscene.com [chemscene.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter common yet complex hurdles in obtaining this valuable hydroxyaryl ketone intermediate in high purity. As a key building block, its purity is paramount for the success of subsequent synthetic steps.
This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind each purification step. We will explore the typical impurity profile arising from its common synthesis via the Fries rearrangement and offer validated, step-by-step troubleshooting solutions.
Section 1: Understanding the Core Challenge: The Fries Rearrangement Impurity Profile
The synthesis of this compound, the ortho-acylated phenol, is most commonly achieved through the Lewis acid-catalyzed Fries rearrangement of 2,4-di-tert-butylphenyl acetate.[1][2] This reaction, while effective, is rarely perfectly selective and generates a predictable constellation of byproducts that constitute the primary purification challenge.
The reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring. This process is regioselective, with reaction conditions like temperature and solvent polarity influencing the ratio of the desired ortho product to the isomeric para product.[3]
Caption: Synthetic route and common byproducts of the Fries rearrangement.
Understanding the nature of these impurities is the first step toward devising an effective purification strategy.
| Impurity Name | Structure | Key Differentiating Property | Typical Removal Strategy |
| Unreacted Starting Material | 2,4-di-tert-butylphenyl acetate | Non-polar, lacks the acidic phenolic proton. | Column Chromatography, Recrystallization |
| Para Isomer | 1-[3,5-di-tert-butyl-4-hydroxyphenyl]ethan-1-one | Less polar than the ortho isomer due to lack of intramolecular H-bonding. Higher melting point (approx. 148°C).[4] | Column Chromatography, Fractional Recrystallization |
| Cleavage Byproduct | 2,4-di-tert-butylphenol | More volatile and less polar than the ketone products. | Column Chromatography, Base Wash (forms phenoxide) |
| Lewis Acid Residues | e.g., AlCl₃ complexes | Highly polar, water-reactive salts. | Aqueous acidic workup. |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.
FAQ 1: My crude product is a persistent, dark oil after the aqueous workup. How can I purify it and induce crystallization?
Root Cause: This is a classic sign of a complex mixture containing the desired product, isomeric byproducts, unreacted starting material, and potentially residual solvents. The dark color often originates from phenolic impurities that have undergone some degree of oxidation. The oily nature results from the depression of the melting point by these impurities.
Troubleshooting Workflow:
Caption: Decision workflow for purifying an oily crude product.
Step-by-Step Protocol: Column Chromatography
Column chromatography is the most robust method for separating the isomers and other byproducts due to differences in their polarity.[5] The desired ortho product can form an intramolecular hydrogen bond, which slightly reduces its interaction with the polar silica gel compared to the para isomer, whose phenolic -OH is more exposed.
-
Column Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.
-
Pack a glass column, ensuring no air bubbles are trapped. The amount of silica should be roughly 50-100 times the weight of your crude oil.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of dichloromethane or toluene.
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% Hexane) to remove the least polar impurities like unreacted starting material.
-
Gradually increase the polarity of the mobile phase. A gradient of 0% to 10% Ethyl Acetate in Hexane is typically effective.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Combine the fractions that contain the pure desired product (the lower Rf spot compared to the starting material but often a slightly higher Rf than the more polar para-isomer).
-
Evaporate the solvent under reduced pressure. The resulting solid or oil should be significantly purer.
-
| Recommended Solvent Systems for Chromatography |
| Initial Elution (Non-polar impurities): 100% Hexane |
| Product Elution (Gradient): 2% to 10% Ethyl Acetate in Hexane |
| TLC Visualization: UV light (254 nm) and/or a potassium permanganate stain |
FAQ 2: After chromatography, my product is still off-white or yellowish. How can I obtain a pure white, crystalline solid?
Root Cause: Even after chromatography, trace impurities or a suboptimal crystallization process can lead to poor crystal quality and color. The key is to use an effective recrystallization technique.[6]
Step-by-Step Protocol: Recrystallization
The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[7] The desired compound will crystallize out in a pure form, leaving the impurities behind in the solvent.
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, heptane or a mixture of ethanol and water are excellent choices.
-
Dissolution:
-
Place the semi-pure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., heptane) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent in small portions until a saturated solution is formed at the boiling point.[6]
-
-
Decolorization (If Necessary):
-
If the hot solution is still colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Rapid cooling (like placing it directly in an ice bath) will cause the solid to crash out, trapping impurities.
-
Once the solution has reached room temperature and crystal formation has begun, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining dissolved impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
| Troubleshooting Recrystallization | | :--- | :--- | | Problem | Solution | | No crystals form upon cooling. | The solution is too dilute. Boil off some solvent to concentrate it. Alternatively, scratch the inside of the flask with a glass rod to create nucleation sites. | | Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the impure product. Use a lower-boiling point solvent or a solvent pair. | | Poor recovery of the product. | Too much solvent was used, or the solution was not cooled sufficiently. Concentrate the filtrate and re-cool to recover more product. |
Section 3: Purity Confirmation
After purification, it is crucial to confirm the identity and purity of the final product.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure and reveals the presence of any proton- or carbon-containing impurities. The spectrum should be clean with correct integrations and chemical shifts.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, ideally showing a single major peak for the desired compound.
By understanding the synthetic origin of impurities and applying systematic purification techniques like column chromatography and recrystallization, researchers can consistently obtain high-purity this compound for their downstream applications.
References
- Grokipedia. Fries rearrangement.
-
Wikipedia. Fries rearrangement. Available from: [Link]
-
Catalysis Science & Technology (RSC Publishing). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Available from: [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. Available from: [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Google Patents. Purification of 1,1,1-tris(4'-hydroxyphenyl)ethane.
-
ResearchGate. fries rearrangement of some nitrophenolic esters in the absence of solvent. Available from: [Link]
-
Organic Chemistry Portal. Fries Rearrangement. Available from: [Link]
-
NIST WebBook. Ethanone, 1-(3-hydroxyphenyl)-. Available from: [Link]
-
Station Xinc. 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one (Standard). Available from: [Link]
-
P212121 Store. 1,1-Bis(3,5-di-tert-butyl-2-hydroxyphenyl)ethane 250g. Available from: [Link]
- Google Patents. Purification method of tert-butyl hydroperoxide.
-
Matrix Fine Chemicals. 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)ETHAN-1-ONE. Available from: [Link]
-
YouTube. How To Recrystallize A Solid. Available from: [Link]
-
YouTube. Lec 24: Basics of Chromatography. Available from: [Link]
-
Fisher Scientific. 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone, TRC. Available from: [Link]
-
ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]
- Organic Syntheses Procedure. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. Available from: http://www.orgsyn.org/demo.aspx?prep=CV9P0272
-
MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available from: [Link]
Sources
Technical Support Center: Optimizing Yields of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one Derivatives
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Fries Rearrangement | Thermo Fisher Scientific - HU [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemijournal.com [chemijournal.com]
Technical Support Center: Assays with 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one and Related Phenolic Antioxidants
Welcome to the technical support resource for researchers utilizing 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one and its structural analogs in various experimental assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and reproducibility of your results. My approach is grounded in years of field experience and a deep understanding of the chemical principles governing these assays.
I. Foundational Knowledge: Understanding Your Compound
This compound is a sterically hindered phenolic compound. Its structure, particularly the hydroxyl group (-OH) on the phenyl ring, is the cornerstone of its chemical reactivity, primarily as an antioxidant. The bulky tert-butyl groups significantly influence its solubility and interaction with other molecules. The primary application of this compound and its analogs, such as the well-studied 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one, is in the assessment of antioxidant capacity.[1][2] These assays typically involve the compound's ability to scavenge free radicals.
II. Troubleshooting Guide: Question & Answer Format
This section addresses common issues encountered during antioxidant capacity assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
A. Issues with Compound Solubility and Preparation
Question 1: My this compound is not fully dissolving in the assay buffer. What should I do?
-
Immediate Action: Do not proceed with the assay if you observe any precipitate. Insoluble compound will lead to inaccurate and non-reproducible results.
-
Root Cause Analysis: Due to the bulky and hydrophobic tert-butyl groups, this compound has limited aqueous solubility. Many antioxidant assays are performed in alcoholic solvents like methanol or ethanol, where this compound is more soluble.
-
Step-by-Step Solution:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a water-miscible organic solvent such as DMSO, ethanol, or methanol to create a high-concentration stock.
-
Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent to achieve the desired working concentrations.
-
Final Dilution in Assay Medium: For the final step, dilute the working concentrations into the assay medium (e.g., methanolic DPPH solution). Ensure the final concentration of the organic solvent in the assay is low and consistent across all samples, including controls, to avoid solvent-induced artifacts.
-
Solvent Control: Always include a solvent control (assay medium with the same final concentration of the organic solvent but without the test compound) to account for any effects of the solvent on the assay.
-
Question 2: I've prepared my stock solution in DMSO, but I see precipitation when I add it to my aqueous buffer for a cell-based assay. How can I resolve this?
-
Immediate Action: Stop the experiment. Precipitated compound can cause cytotoxicity and will not be bioavailable to the cells.
-
Root Cause Analysis: This is a classic solubility issue when transitioning from a high-solubility organic solvent to a predominantly aqueous environment. The compound is "crashing out" of solution.
-
Step-by-Step Solution:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your cell culture medium, typically well below 1%. Many cell lines can tolerate up to 0.5% DMSO without significant toxicity, but this should be empirically determined for your specific cells.
-
Gentle Mixing: When adding the DMSO stock to the aqueous buffer, do so dropwise while gently vortexing or swirling the tube to facilitate dispersion and minimize localized high concentrations that can trigger precipitation.
-
Consider Alternative Solvents: If DMSO proves problematic, ethanol may be a less toxic alternative for some cell lines. Again, a solvent toxicity control is crucial.
-
Use of Pluronic F-127: For particularly challenging compounds, a non-ionic surfactant like Pluronic F-127 can be used in the preparation of the stock solution to improve aqueous dispersibility. However, its potential effects on the assay must be carefully evaluated.
-
B. Inconsistent or Unexpected Assay Results
Question 3: My DPPH assay results are not reproducible. The color change is inconsistent between replicates. What could be the cause?
-
Immediate Action: Halt further assays and investigate the stability of your reagents and your experimental technique.
-
Root Cause Analysis: The DPPH radical is light-sensitive and can degrade over time, leading to a loss of its characteristic deep violet color and reduced reactivity. Inconsistent pipetting or timing can also introduce significant variability.
-
Step-by-Step Solution:
-
Fresh DPPH Solution: Always prepare the DPPH working solution fresh for each experiment.[3] Protect it from light by wrapping the container in aluminum foil and storing it in the dark.
-
Standardize Incubation Time: The reaction between the antioxidant and DPPH is time-dependent. Ensure that the incubation time is precisely the same for all samples and standards before measuring the absorbance.[2]
-
Consistent Pipetting: Use calibrated pipettes and ensure consistent mixing of the reagents in each well of the microplate.
-
Temperature Control: Perform the assay at a constant room temperature, as temperature fluctuations can affect the reaction rate.
-
Plate Reader Settings: Ensure the plate reader is set to the correct wavelength for DPPH (typically around 517 nm) and that the settings are consistent for all measurements.[2]
-
Question 4: I am not observing any significant antioxidant activity with my compound in the ABTS assay, even at high concentrations. Why might this be?
-
Immediate Action: Verify the activity of your positive control (e.g., Trolox or Ascorbic Acid). If the positive control also shows no activity, the issue is with the assay itself.
-
Root Cause Analysis: The ABTS radical cation (ABTS•+) must be pre-generated correctly for the assay to work. Failure to generate the radical or using a degraded radical solution will result in no color change upon addition of an antioxidant.
-
Step-by-Step Solution:
-
Proper ABTS•+ Generation: Ensure that the ABTS stock solution is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to allow for the complete generation of the radical cation.[2]
-
Dilution of ABTS•+: The dark blue/green ABTS•+ solution must be diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm before use.[2] This standardization is critical for assay consistency.
-
Check Compound Stability: While less common, consider the possibility of your compound degrading in the assay buffer. This can be checked by analyzing the compound's integrity (e.g., via HPLC) after incubation in the buffer for the duration of the assay.
-
Consider Reaction Kinetics: Some sterically hindered phenols may exhibit slower reaction kinetics with the bulky ABTS radical. You may need to increase the incubation time to observe a significant effect.
-
III. Experimental Protocols and Data Visualization
A. Standard Operating Procedure: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, sealed container.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in methanol or DMSO.
-
Working Solutions: Prepare serial dilutions of the test compound in methanol.
-
Positive Control (e.g., Trolox): Prepare a stock and working solutions of Trolox in methanol.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the test compound working solutions, positive control, or methanol (for the blank) to the respective wells.
-
Mix gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Percentage of scavenging activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
B. Data Interpretation
| Observation | Potential Cause | Recommended Action |
| High variability between replicates | Inconsistent pipetting, temperature fluctuations, or degraded DPPH solution. | Review pipetting technique, ensure constant temperature, and prepare fresh DPPH solution. |
| No activity from the test compound | Compound is not an effective scavenger, solubility issues, or incorrect assay setup. | Verify with a positive control, check for precipitation, and review the assay protocol. |
| Negative scavenging activity | Interference from the compound's color at the measurement wavelength. | Run a control with the compound and methanol (without DPPH) to measure its intrinsic absorbance. |
C. Visualizing the Troubleshooting Workflow
Sources
preventing byproduct formation in reactions with 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
Welcome to the technical support center for the synthesis and purification of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction: Navigating the Synthesis of a Sterically Hindered Phenol
The target molecule, this compound, is a substituted 2-hydroxyacetophenone. Its synthesis typically originates from 2,4-di-tert-butylphenol and involves an acylation reaction. The primary challenge in this synthesis is achieving high regioselectivity for the desired ortho-acylated product over potential side products. The bulky tert-butyl groups on the phenol ring introduce significant steric hindrance, which plays a crucial role in directing the outcome of the reaction.
The two most common synthetic strategies are the direct Friedel-Crafts acylation of 2,4-di-tert-butylphenol and the Fries rearrangement of the corresponding O-acylated intermediate, 2,4-di-tert-butylphenyl acetate. Both pathways have their own set of challenges, primarily concerning byproduct formation. This guide will address the issues arising from both approaches.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Yield of the Desired Product
Symptom: After performing the reaction and work-up, analysis of the crude product (e.g., by TLC or ¹H NMR) shows a significant amount of unreacted starting material or the formation of an unexpected major product.
Probable Cause 1: Predominant O-Acylation (Ester Formation). In the direct Friedel-Crafts acylation of phenols, the phenolic oxygen can compete with the aromatic ring as a nucleophile, leading to the formation of a phenyl ester (O-acylation) instead of the desired hydroxyaryl ketone (C-acylation).[1] This is often the kinetically favored product.
Solution:
-
Increase Lewis Acid Stoichiometry: Using a stoichiometric excess of a strong Lewis acid like aluminum chloride (AlCl₃) is crucial. The Lewis acid coordinates to the phenolic oxygen, making it less nucleophilic and favoring electrophilic attack on the aromatic ring. Furthermore, any initially formed ester can be encouraged to undergo an in situ Fries rearrangement to the desired C-acylated product in the presence of excess Lewis acid.[2]
-
Reaction Temperature: Higher reaction temperatures can also favor the thermodynamically more stable C-acylated product.
Probable Cause 2: Inactive Catalyst. Lewis acids like AlCl₃ are highly sensitive to moisture. Contamination with water will deactivate the catalyst, halting the reaction.[3]
Solution:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and ensure the Lewis acid is of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of an Isomeric Byproduct
Symptom: Spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR) of the product mixture indicates the presence of more than one acylated phenol.
Probable Cause: Formation of the para-Acylated Isomer. Both the direct Friedel-Crafts acylation and the Fries rearrangement can produce a mixture of ortho and para isomers.[4] The para-acylated byproduct, 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one, is a common impurity.
Solution: Controlling Regioselectivity through Reaction Conditions.
-
Temperature Control in Fries Rearrangement: The regioselectivity of the Fries rearrangement is often temperature-dependent. Higher temperatures generally favor the formation of the ortho product, which is the thermodynamically more stable isomer due to the formation of a chelate complex with the aluminum catalyst.[4][5] Conversely, lower temperatures may favor the para product.[5]
-
Solvent Choice: The polarity of the solvent can also influence the ortho/para ratio. Non-polar solvents tend to favor the ortho isomer in the Fries rearrangement.[4]
Issue 3: Difficulty in Product Purification
Symptom: The desired product is obtained as an impure oil or crystals that are difficult to recrystallize, with analytical data showing the presence of the isomeric byproduct.
Probable Cause: Similar Physical Properties of Isomers. The ortho and para isomers can have similar polarities, making their separation by column chromatography challenging.
Solution: Exploiting Differences in Physical Properties.
-
Fractional Distillation: The ortho-hydroxyacetophenone isomer can form a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This reduces its intermolecular hydrogen bonding capacity, resulting in a lower boiling point compared to the para isomer, which engages in intermolecular hydrogen bonding. This difference can be exploited for separation by fractional distillation under reduced pressure.
-
Column Chromatography: While challenging, optimization of the solvent system for column chromatography can achieve separation. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may be effective.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, reversed-phase HPLC can be a powerful tool for separating these isomers.
Frequently Asked Questions (FAQs)
Q1: Should I use a direct Friedel-Crafts acylation or a two-step O-acylation followed by a Fries rearrangement?
A1: The two-step approach often provides better control. By first isolating the 2,4-di-tert-butylphenyl acetate, you can then optimize the Fries rearrangement conditions specifically to favor the desired ortho product. Direct Friedel-Crafts acylation can be more direct but may lead to a more complex mixture of products, including the O-acylated ester and both ortho and para C-acylated isomers.
Q2: What is the role of the bulky tert-butyl groups in this reaction?
A2: The tert-butyl groups have a significant steric and electronic effect. Electronically, they are activating groups, which facilitates electrophilic aromatic substitution. Sterically, they direct the incoming acyl group. The position ortho to the hydroxyl group and meta to the tert-butyl group at position 5 is sterically accessible. The para position relative to the hydroxyl group is also a potential site for acylation.
Q3: How can I confirm the identity of my desired product and distinguish it from the para isomer?
A3: Spectroscopic methods are essential:
-
¹H NMR: The desired ortho product will show two aromatic protons that are meta to each other, appearing as doublets with a small coupling constant (J ≈ 2-3 Hz). The para isomer will show two equivalent aromatic protons, which will appear as a singlet. The phenolic proton of the ortho isomer will be significantly downfield shifted (typically >12 ppm) due to strong intramolecular hydrogen bonding, whereas the phenolic proton of the para isomer will appear at a more typical chemical shift (around 5-8 ppm) and will be a broader signal.
-
IR Spectroscopy: The ortho isomer will show a broad O-H stretch at a lower frequency (around 3000-3400 cm⁻¹) and a C=O stretch at a lower frequency (around 1640-1660 cm⁻¹) due to intramolecular hydrogen bonding. The para isomer will have a sharper, free O-H stretch (around 3600 cm⁻¹) in dilute solution and a C=O stretch at a higher frequency (around 1670-1680 cm⁻¹).
-
Mass Spectrometry: Both isomers will have the same molecular weight. GC-MS can be used in conjunction with retention time to distinguish them if a separation method is established.
Q4: Are there any safer alternatives to aluminum chloride?
A4: While AlCl₃ is common, other Lewis acids such as TiCl₄, SnCl₄, or Brønsted acids like HF and methanesulfonic acid can also catalyze the Fries rearrangement.[2] Some research also points to the use of solid acid catalysts like zeolites or supported metal chlorides, which can be more environmentally friendly and easier to handle.[6]
Experimental Protocols & Data
Protocol 1: Two-Step Synthesis via Fries Rearrangement
This is often the more controlled route to the desired product.
Step A: Synthesis of 2,4-di-tert-butylphenyl acetate (O-Acylation)
-
Materials:
-
2,4-di-tert-butylphenol
-
Acetic anhydride
-
Pyridine or a catalytic amount of sulfuric acid
-
Dichloromethane (DCM) or other suitable solvent
-
-
Procedure:
-
Dissolve 2,4-di-tert-butylphenol (1.0 eq) in DCM.
-
Add pyridine (1.2 eq) to the solution and cool in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.
-
Perform an aqueous work-up by washing with 1M HCl to remove pyridine, followed by saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-di-tert-butylphenyl acetate, which can often be used in the next step without further purification.
-
Step B: Fries Rearrangement to this compound
-
Materials:
-
2,4-di-tert-butylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene or another high-boiling inert solvent
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.5 - 2.0 eq) to a flask containing anhydrous nitrobenzene.
-
Heat the mixture to the desired temperature (see table below for guidance).
-
Slowly add a solution of 2,4-di-tert-butylphenyl acetate (1.0 eq) in anhydrous nitrobenzene.
-
Maintain the reaction at temperature for the specified time, monitoring by TLC or HPLC for the formation of the product and consumption of the starting ester.
-
After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.
-
Table 1: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity
| Temperature | Solvent | Predominant Product | Rationale |
| Low (~0-25 °C) | Polar (e.g., nitrobenzene) | para-isomer | Kinetically controlled product.[4] |
| High (~100-160 °C) | Non-polar (e.g., CS₂) | ortho-isomer | Thermodynamically controlled product, favored by the stability of the bidentate AlCl₃ complex.[4] |
Protocol 2: Direct Friedel-Crafts Acylation
-
Materials:
-
2,4-di-tert-butylphenol
-
Acetyl chloride or acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
-
Procedure:
-
Under an inert atmosphere, suspend anhydrous AlCl₃ (2.5 - 3.0 eq) in anhydrous DCM at 0 °C.[7]
-
Slowly add acetyl chloride (1.1 eq) to the suspension.
-
After stirring for 15-30 minutes, slowly add a solution of 2,4-di-tert-butylphenol (1.0 eq) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC. Gentle refluxing may be required to drive the reaction to completion.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product mixture.
-
Purify as described in Protocol 1, Step B.
-
Visualizing the Reaction Pathways and Troubleshooting
Reaction Pathways
Caption: Synthetic routes to the target molecule.
Troubleshooting Flowchart
Caption: A guide to troubleshooting common reaction issues.
References
- Grokipedia. Fries rearrangement.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone via Fries Rearrangement.
- BenchChem. (2025). The Versatility of 1-(5-Tert-butyl-2-hydroxyphenyl)
- Sigma-Aldrich. Fries Rearrangement.
- Wikipedia. Fries rearrangement.
- University of Michigan.
-
PubChem. This compound. [Link]
- Organic Chemistry Portal. Fries Rearrangement.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Pharmaffiliates. 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one. [Link]
- Sigma-Aldrich.
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
YouTube. Friedel Crafts Acylation and Akylation. [Link]
-
The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone.
-
Matrix Fine Chemicals. 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)ETHAN-1-ONE. [Link]
-
PubChem. 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone. [Link]
-
ResearchGate. Procedure for synthesis of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide. [Link]
-
RSC Publishing. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. [Link]
-
ChemRxiv. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. [Link]
-
National Institutes of Health. Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. [Link]
-
ChemRxiv. Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. [Link]
-
SpringerLink. Solid-Phase ortho-Hydroxylation of 2,4-Di-tert-butylphenol and Its Derivatives. [Link]
Sources
- 1. Fries Rearrangement | Thermo Fisher Scientific - AT [thermofisher.com]
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- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. websites.umich.edu [websites.umich.edu]
Technical Support Center: Scaling Up the Synthesis of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
Welcome to the technical support center for the synthesis of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for scaling up this important synthesis. Our focus is on providing practical, field-tested insights to ensure the successful and efficient production of this valuable hydroxyaryl ketone.
Hydroxyaryl ketones are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The target molecule, this compound, is typically synthesized via a two-step process: the esterification of 2,4-di-tert-butylphenol followed by a Lewis acid-catalyzed Fries rearrangement. This guide will walk you through each stage, addressing potential challenges and offering robust solutions.
Overall Synthetic Workflow
The synthesis proceeds in two main stages, starting from the commercially available 2,4-di-tert-butylphenol.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2,4-Di-tert-butylphenyl acetate (Starting Material)
The first step involves the esterification of 2,4-di-tert-butylphenol with acetic anhydride. While this is a generally straightforward reaction, optimizing conditions is key to achieving a high yield of the desired ester, which is crucial for the success of the subsequent Fries rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the best method for the esterification of 2,4-di-tert-butylphenol?
A1: Acetylation using acetic anhydride is a highly efficient method. The reaction can be catalyzed by a mild base, such as sodium bicarbonate, or can be performed under acidic conditions. For scaling up, using a slight excess of acetic anhydride with a catalytic amount of a solid catalyst like expansive graphite can be advantageous due to the ease of workup.
Q2: My esterification reaction is sluggish. What can I do to improve the reaction rate?
A2: Ensure your 2,4-di-tert-butylphenol is dry, as water can hydrolyze the acetic anhydride. Increasing the reaction temperature or using a more efficient catalyst, such as 4-(dimethylamino)pyridine (DMAP) in small amounts, can significantly accelerate the reaction. However, be mindful that DMAP is toxic and should be handled with care.
Q3: How do I know when the esterification is complete?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting phenol should diminish and a new, less polar spot for the ester product should appear. Staining with a permanganate solution can help visualize the spots.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Ester | Incomplete reaction. | Increase reaction time, temperature, or consider a more effective catalyst.[2] |
| Hydrolysis of acetic anhydride. | Ensure all reagents and glassware are dry. | |
| Loss during workup. | Minimize the number of transfer steps and ensure complete extraction of the product. | |
| Presence of Unreacted Phenol | Insufficient acetic anhydride. | Use a slight excess (1.1-1.2 equivalents) of acetic anhydride. |
| Inefficient catalysis. | Switch to a more potent catalyst or increase the catalyst loading. | |
| Product is an oil and not a solid | Impurities present. | Purify the crude product by column chromatography or distillation. |
Experimental Protocol: Synthesis of 2,4-Di-tert-butylphenyl acetate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-di-tert-butylphenol (1.0 eq) and a suitable solvent like dichloromethane.
-
Reagent Addition: Add acetic anhydride (1.2 eq) to the solution. If using a catalyst, add it at this stage (e.g., expansive graphite, 0.1 wt%).
-
Reaction: Stir the mixture at room temperature or gentle reflux and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-di-tert-butylphenyl acetate. The product is often pure enough for the next step, but can be purified by vacuum distillation if necessary.
Part 2: Fries Rearrangement to this compound
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1] The regioselectivity of this intramolecular acylation is sensitive to reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Fries Rearrangement?
A1: The reaction is initiated by the coordination of the Lewis acid (typically AlCl₃) to the carbonyl oxygen of the ester. This is followed by the cleavage of the acyl-oxygen bond to form an acylium ion intermediate. This electrophile then attacks the electron-rich aromatic ring, primarily at the ortho and para positions, in a process similar to a Friedel-Crafts acylation.[3][4]
Caption: Simplified mechanism of the Fries rearrangement.
Q2: How can I control the ortho/para selectivity of the reaction?
A2: Temperature is a key factor. Lower reaction temperatures (around 0-25 °C) generally favor the formation of the para-isomer, while higher temperatures (above 100 °C) tend to yield more of the ortho-isomer.[5] The choice of solvent also plays a role; non-polar solvents often favor the ortho product.[5] For the synthesis of this compound, the desired product is the ortho-isomer, so higher temperatures are typically employed.
Q3: Why is a stoichiometric amount or even an excess of AlCl₃ required?
A3: Aluminum chloride not only acts as a catalyst but also forms complexes with both the starting ester and the product hydroxy ketone.[6] This complexation deactivates the Lewis acid, necessitating the use of at least one equivalent, and often more, to drive the reaction to completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield or No Reaction | Inactive AlCl₃. | Use fresh, anhydrous aluminum chloride and handle it under a nitrogen or argon atmosphere.[7] |
| Insufficient AlCl₃. | Increase the molar ratio of AlCl₃ to the ester. | |
| Low reaction temperature. | For the ortho product, ensure the temperature is sufficiently high (e.g., 120-160 °C).[4] | |
| Formation of Multiple Products | Unoptimized reaction conditions. | Carefully control the reaction temperature and time. Monitor by TLC or GC. |
| Intermolecular acylation. | This can lead to the formation of phenols and other byproducts.[8] Use a solvent in which the starting materials are well-solvated. | |
| Difficult Workup | Incomplete decomposition of the AlCl₃ complex. | Quench the reaction by slowly and carefully adding the reaction mixture to a mixture of ice and concentrated HCl.[9] |
| Emulsion formation. | Add more organic solvent or brine during the extraction process. |
Experimental Protocol: Fries Rearrangement
-
Safety First: Anhydrous aluminum chloride reacts violently with water and is corrosive.[7][10] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[11]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (for HCl gas), and a powder addition funnel, place the 2,4-di-tert-butylphenyl acetate (1.0 eq) and a suitable high-boiling solvent (e.g., nitrobenzene or o-dichlorobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.1-1.5 eq) in portions through the powder addition funnel. HCl gas will be evolved.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 140-160 °C) and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic extracts with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Part 3: Purification of this compound
The crude product from the Fries rearrangement will likely contain unreacted starting material, the para-isomer, and other byproducts. Recrystallization is a common and effective method for obtaining the pure target compound.
Frequently Asked Questions (FAQs)
Q1: What is a good solvent for the recrystallization of the final product?
A1: A mixed solvent system, such as ethanol-water or methanol-water, is often effective. The product should be soluble in the hot alcohol and sparingly soluble in the cold alcohol-water mixture. Hexane or heptane can also be used.
Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow the solution to cool more slowly.[12] Seeding with a small crystal of the pure product can also promote crystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Crystal Formation | Solution is too dilute. | If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.[13] |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12] | |
| Low Recovery from Recrystallization | Product is too soluble in the cold solvent. | Use a more non-polar solvent or a higher proportion of the anti-solvent (e.g., water) in a mixed solvent system. |
| Incomplete crystallization. | Cool the solution in an ice bath for a longer period to maximize crystal formation. |
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them in a vacuum oven.
Part 4: General Scaling-Up Considerations
Scaling up a synthesis from the lab bench to a pilot plant or industrial scale introduces new challenges that must be carefully managed.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the Fries rearrangement?
A1: The primary challenges include:
-
Heat Management: The reaction is often exothermic, especially during the addition of AlCl₃ and the quenching step. Efficient heat dissipation is crucial to prevent runaway reactions.
-
Mass Transfer: Ensuring efficient mixing in a large reactor is critical for maintaining a uniform reaction temperature and preventing localized "hot spots."
-
Reagent Handling: The safe handling and addition of large quantities of corrosive and water-sensitive reagents like AlCl₃ require specialized equipment and procedures.
-
Workup and Waste Disposal: Handling and neutralizing large volumes of acidic aqueous waste from the workup needs to be carefully planned.
Q2: How can I improve the safety of the process at a larger scale?
A2:
-
Process Safety Analysis: Conduct a thorough hazard and operability (HAZOP) study to identify potential risks.
-
Engineering Controls: Use appropriate reactor systems with good temperature control and agitation. Ensure adequate ventilation and scrubbing for HCl gas.
-
Personal Protective Equipment (PPE): Mandate the use of acid-resistant clothing, gloves, and face shields.[11]
-
Emergency Procedures: Have clear and well-rehearsed emergency procedures in place for spills, fires, and accidental exposures.[7]
Troubleshooting Guide for Scaling Up
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Yields between Batches | Poor temperature control. | Implement a robust temperature control system for the reactor. |
| Inefficient mixing. | Optimize the stirrer design and speed to ensure homogeneity. | |
| Longer Reaction Times | Slower heat transfer. | Account for the change in the surface area to volume ratio in larger reactors. |
| Safety Incidents | Inadequate handling procedures. | Develop and strictly follow standard operating procedures (SOPs) for all critical steps. |
References
-
Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). [Link]
-
Lin, R., Mitchell, S., Netscher, T., Medlock, J., Stemmler, R. T., Bonrath, W., Létinois, U., & Pérez-Ramírez, J. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(15), 5047-5058. [Link]
-
Acros Organics. (n.d.). Material Safety Data Sheet - Aluminium chloride hexahydrate. [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?[Link]
-
Pharmd Guru. (n.d.). 37. FRIES REARRANGEMENT. [Link]
-
Wikipedia. (2023, October 29). Fries rearrangement. [Link]
-
Al-Zaydi, K. M. (2005). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules, 10(8), 949-957. [Link]
-
Stevens, T. S., & Ferguson, L. N. (1953). Mixed carboxylic acid anhydrides: III. Esterification of phenols with the formic acid/acetic anhydride reaction mixture. Journal of the American Chemical Society, 75(23), 5940-5941. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]
-
Quora. (2024, October 13). Can phenol and acetic anhydride undergo a chemical reaction? If so, what is the reason for this reaction?[Link]
-
Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. [Link]
-
Royal Society of Chemistry. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [Link]
- Google Patents. (n.d.). US2082790A - Process of producing esters of phenols.
-
Grokipedia. (n.d.). Fries rearrangement. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. [Link]
-
ResearchGate. (n.d.). TfOH-catalyzed synthesis of hydroxyaryl ketone from acylation. [Link]
-
National Institutes of Health. (2020, March 25). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones. [Link]
- Google Patents. (n.d.).
-
University of Calgary, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. [Link]
-
Wikipedia. (2023, November 28). 2,4-Di-tert-butylphenol. [Link]
-
Zhang, Z. H., Li, T. S., & Fu, C. G. (1997). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, Synopses, (5), 174-175. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
PubChem. (n.d.). This compound. [Link]
-
SciSpace. (2018). 2, 4-di-tert-butylphenol preparation method. [Link]
- Google Patents. (n.d.). KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol.
-
National Institutes of Health. (n.d.). 1-(3-tert-Butyl-4-hydroxyphenyl)ethanone. [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)ETHAN-1-ONE. [Link]
-
Pharmaffiliates. (n.d.). 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one. [Link]
-
MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
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Technical Support Center: A Researcher's Guide to 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
Welcome to the technical support center for 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for common challenges encountered during the use and analysis of this reagent.
Introduction
This compound, a sterically hindered phenolic ketone, is a valuable building block in organic synthesis. Its unique structural features make it a precursor for various complex molecules, including ligands, antioxidants, and pharmaceutical intermediates. However, the purity of this reagent is paramount for the success and reproducibility of your experiments. This guide will delve into the common impurities associated with this compound, their origins, and practical methods for their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial batches of this compound?
The most prevalent impurities are typically process-related, arising from the synthetic route used for its manufacture. The primary impurity is often the isomeric product, 1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one . Other potential impurities include unreacted starting materials and by-products from side reactions.
Q2: How do these impurities originate?
The most common industrial synthesis of hydroxyaryl ketones is the Fries rearrangement of the corresponding phenolic ester.[1][2] In the case of this compound, the likely precursor is 2,4-di-tert-butylphenyl acetate. The Fries rearrangement, catalyzed by a Lewis acid (e.g., AlCl₃), involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[3] This reaction is ortho and para selective, leading to a mixture of the desired ortho-acetylated product and the isomeric para-acetylated product.[3] The ratio of these isomers can be influenced by reaction conditions such as temperature and the solvent used.[2][3]
Q3: My batch of this compound has a yellow tint. Is this a cause for concern?
While the pure compound is typically a white to off-white solid, a yellow discoloration can indicate the presence of degradation products. Hindered phenols can be susceptible to oxidation over time, especially when exposed to air and light, leading to the formation of colored quinone-type compounds.[4] For critical applications, it is advisable to assess the purity of discolored material before use.
Q4: How should I store this compound to maintain its integrity?
To minimize degradation, store the compound in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen).[4] Refrigeration is also recommended to slow down potential degradation pathways. Avoid storing it in contact with strong oxidizing agents.
Troubleshooting Guide: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of your starting material is a critical first step in any synthetic procedure. HPLC is the most common and reliable technique for assessing the purity of this compound and quantifying its impurities.
Common HPLC Troubleshooting Scenarios
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between the main peak and the isomeric impurity. | - Inappropriate stationary phase. - Mobile phase composition is not optimal. | - Stationary Phase: A standard C18 column is a good starting point. For challenging separations of isomers, consider a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase to leverage alternative separation mechanisms like π-π interactions. - Mobile Phase: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention times and may improve resolution. |
| Peak tailing for the phenolic compounds. | - Secondary interactions with residual silanols on the silica-based stationary phase. - Mobile phase pH is suboptimal. | - Mobile Phase pH: For acidic compounds like phenols, adjusting the mobile phase pH to be at least 2 units below the pKa of the analyte can suppress ionization and reduce peak tailing. The addition of a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is common practice.[1] - Alternative Columns: Consider using a column with end-capping technology to minimize exposed silanol groups. |
| Inconsistent retention times. | - Improper column equilibration. - Fluctuations in mobile phase composition or temperature. | - Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration. - Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase to prevent bubble formation. - Temperature Control: Employ a column oven to maintain a constant temperature, as temperature fluctuations can significantly impact retention times.[5] |
| Ghost peaks appearing in the chromatogram. | - Contamination in the sample, solvent, or HPLC system. - Carryover from a previous injection. | - Blank Injections: Run a blank injection (mobile phase only) to determine if the ghost peaks are from the system. - Solvent Purity: Use fresh, high-purity solvents. - Wash Cycle: Implement a robust needle wash protocol in your autosampler method to prevent carryover. |
Experimental Protocol: HPLC Method for Purity Assessment
This protocol provides a starting point for the development of a robust HPLC method for the analysis of this compound and its common impurities.
1. Materials and Reagents:
-
This compound sample
-
Reference standards for the main compound and potential impurities (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or another suitable acid for pH adjustment)
2. Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System: | A system with a UV detector or a Diode Array Detector (DAD). |
| Column: | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase: | A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. |
| Gradient Program: | Start with a higher percentage of A and gradually increase the percentage of B to elute the compounds. A typical starting gradient could be: 0-2 min: 60% B 2-15 min: 60% to 90% B 15-17 min: 90% B 17-18 min: 90% to 60% B 18-25 min: 60% B (re-equilibration) |
| Flow Rate: | 1.0 mL/min |
| Column Temperature: | 30 °C |
| Detection Wavelength: | Monitor at a wavelength where both the main compound and impurities have significant absorbance (e.g., 254 nm or 280 nm). A DAD is useful for identifying the optimal wavelength. |
| Injection Volume: | 10 µL |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis:
-
Identify the peaks corresponding to this compound and its impurities based on their retention times (if reference standards are available).
-
Calculate the percentage purity of the main compound and the relative amounts of each impurity using the peak areas.
Visualizing the Synthesis and Impurity Formation
The following diagram illustrates the likely synthetic pathway leading to this compound and the formation of its primary isomeric impurity.
Caption: Fries rearrangement leading to the desired product and its isomeric impurity.
Visualizing the Analytical Workflow
The following diagram outlines the logical workflow for the purity assessment of this compound.
Caption: A typical workflow for HPLC-based purity analysis.
References
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. [Link]
-
Pharmaffiliates. (n.d.). 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2014). Hindered phenols sometimes show colour formation and darkening on storage , what are the possible reations that could cause this ?. [Link]
-
ResearchGate. (2017). degradation pathway of pharmaceutical dosage forms. [Link]
-
Wikipedia. (n.d.). Fries rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
-
ResearchGate. (2025). Recent developments in the HPLC separation of phenolic compounds. [Link]
Sources
effect of steric hindrance in 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one reactions
Welcome to the technical support guide for 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one (also known as 3',5'-Di-tert-butyl-2'-hydroxyacetophenone). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists. The unique structural feature of this compound—two bulky tert-butyl groups flanking the reactive phenolic hydroxyl and acetyl moieties—is the primary determinant of its reactivity. Understanding and mitigating the effects of this profound steric hindrance is the key to successful experimentation.
Section 1: Understanding the Core Challenge: Steric Hindrance
Before delving into specific reactions, it's crucial to appreciate the molecular environment of this compound. The two tert-butyl groups are not merely passive substituents; they create a crowded pocket around the ortho-hydroxyl and acetyl groups. This has two major consequences:
-
Kinetic Slowdown: Reagents have difficulty physically approaching the reactive sites, leading to significantly slower reaction rates compared to unhindered analogs.[1]
-
Inhibition of Resonance: The steric clash can force the acetyl group to twist out of the plane of the benzene ring.[2][3] This disrupts π-orbital overlap, altering the electronic properties and reactivity of both the carbonyl group and the aromatic system.[4]
This guide is structured to address the practical outcomes of these steric effects in common synthetic transformations.
Section 2: Synthesis & Purification FAQs
Question: My Fries rearrangement synthesis of this compound is giving low yields. What's going wrong?
Answer: The Fries rearrangement is a classic method for synthesizing hydroxyaryl ketones from phenolic esters.[5][6][7][8] However, with a substrate like 2,4-di-tert-butylphenyl acetate, the bulky tert-butyl groups can pose significant challenges for the migrating acyl group.
-
Causality: The reaction proceeds via an acylium ion intermediate which must be able to access the ortho and para positions of the ring.[8] The tert-butyl group at the 4-position blocks para migration entirely. The tert-butyl group at the 2-position sterically shields the adjacent ortho position (C6), making migration to this site kinetically unfavorable. The desired migration occurs at the C2 position, which is sterically hindered by the adjacent ester linkage and the C3 tert-butyl group.
-
Troubleshooting & Optimization:
-
Choice of Lewis Acid: Standard Lewis acids like AlCl₃ may require harsh conditions (high temperatures) which can lead to decomposition and side products.[7][8] Consider using alternative, milder Lewis acids like TiCl₄ or SnCl₄, which can sometimes offer better selectivity.[8] Boron trifluoride (BF₃) is another option to explore.[7]
-
Temperature Control: Fries rearrangements are temperature-sensitive.[7] Low temperatures typically favor the para product, while high temperatures favor the ortho product.[7] Since the para position is blocked, you must use higher temperatures to drive the formation of the sterically congested ortho product. Start your optimization at a moderate temperature (e.g., 60-80 °C) and incrementally increase it, monitoring for product formation versus decomposition.
-
Solvent Selection: Non-polar solvents (like nitrobenzene or chlorobenzene) are often preferred as they can favor the formation of the ortho product.[6][7] However, due to toxicity and removal difficulties, consider higher-boiling ethereal solvents or running the reaction neat if the starting ester is a liquid.
-
Question: I'm having trouble purifying the final product. What are the best practices?
Answer: The high lipophilicity of this compound, due to the two tert-butyl groups, dictates the purification strategy.
-
Crystallization: This should be your primary method. The compound is a solid with a defined melting point.
-
Recommended Solvents: A hot hexane or heptane solution, followed by slow cooling, is often effective. For slightly more polar impurities, a mixed solvent system like ethanol/water or methanol/water can be very effective. Dissolve the crude product in the minimum amount of hot alcohol and add water dropwise until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly.
-
-
Column Chromatography: If crystallization fails, silica gel chromatography can be used.
-
Recommended Eluent System: Due to its relatively low polarity, you will need a non-polar mobile phase. Start with a low percentage of ethyl acetate in hexanes (e.g., 2-5% EtOAc/Hex) and gradually increase the polarity. The high lipophilicity means it will travel quickly on the column, so a shallow gradient is key to achieving good separation from non-polar impurities.
-
Section 3: Troubleshooting Common Reactions
Reactions at the Hydroxyl Group (O-Alkylation & O-Acylation)
Question: I am trying to perform a Williamson ether synthesis (O-alkylation) on the phenolic hydroxyl, but the reaction is failing or giving abysmal yields. Why?
Answer: This is a classic case of steric hindrance. The phenolic oxygen is shielded by one acetyl group and two bulky tert-butyl groups, making it a very challenging nucleophile for an Sₙ2 reaction.
-
Causality: For a successful Williamson ether synthesis, a base must first deprotonate the hydroxyl to form the phenoxide, and then this phenoxide must attack an alkyl halide.
-
Deprotonation: Standard bases like K₂CO₃ or NaOH may not be strong enough or may be too sterically hindered themselves to efficiently deprotonate the crowded hydroxyl group.
-
Nucleophilic Attack: Even if the phenoxide is formed, its ability to attack an electrophile is severely diminished. The reaction is highly sensitive to the steric bulk of the incoming electrophile.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting O-Alkylation Reactions.
-
Detailed Protocol for O-Methylation:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 1.0 equivalent of this compound to anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C and add 1.2 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add 1.1 equivalents of methyl iodide (MeI) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by chromatography or crystallization.
-
Reactions at the Acetyl Group & Aromatic Ring
Question: My aldol condensation reaction with an aromatic aldehyde is not working under standard basic conditions (e.g., NaOH/EtOH). What should I try?
Answer: The acetyl group's methyl protons are sterically shielded, making enolate formation difficult. Furthermore, the target compound itself can be sensitive to strongly basic conditions.
-
Causality: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the acetyl carbonyl, increasing the pKa of the α-protons and making them harder to remove. The surrounding tert-butyl groups also restrict the access of base to these protons. Standard aqueous base conditions are often insufficient.
-
Alternative Strategies:
-
Acid Catalysis: For some substrates, acid-catalyzed aldol reactions can be more effective. A study involving the reaction of 2-hydroxy-acetophenones with 3,5-di-tert-butyl-4-hydroxybenzaldehyde found that using dry methanol saturated with hydrogen chloride gas was effective, whereas standard alkaline conditions failed.[9]
-
Strong, Non-Nucleophilic Bases: For base-catalyzed reactions, switch from hydroxide to a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C) to irreversibly form the enolate. This pre-formed enolate can then be reacted with the aldehyde.
-
Question: I'm attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) and getting no reaction or a complex mixture. Where should the substitution occur?
Answer: The electronics and sterics of this molecule are in direct opposition, making regioselectivity a major challenge.
-
Causality:
-
Electronics: The hydroxyl and acetyl groups are ortho to each other. The hydroxyl group is a powerful ortho, para-director. The acetyl is a meta-director. The position para to the hydroxyl (C4) is already substituted with a tert-butyl group. The position ortho to the hydroxyl (C6) is the most electronically activated site.
-
Sterics: The C6 position is severely hindered, flanked by a tert-butyl group and the acetyl group. An incoming electrophile will face a massive steric barrier to approach this site.
-
-
Predicted Outcome & Troubleshooting:
-
Direct substitution at C6 is highly unlikely with standard electrophiles.
-
Reaction is more likely to fail or result in decomposition under forcing conditions.
-
Strategy: Do not attempt direct electrophilic aromatic substitution on this substrate. It is far more practical to synthesize the desired substituted analogue from a different starting material that already contains the required substituent pattern. For example, if a nitro group is desired at the C6 position, one would need to start with a correspondingly substituted phenol and build the molecule from there.
-
Section 4: Data Summary & Key Parameters
| Reaction Type | Key Challenge | Recommended Base | Recommended Electrophile/Reagent | Solvent | Temperature |
| O-Alkylation | Steric hindrance at -OH | NaH, KH | Primary Alkyl Halides (MeI, BnBr) | DMF, THF | 0 °C to RT/Heat |
| O-Acylation | Steric hindrance at -OH | DMAP (cat.), Pyridine | Acid Chlorides, Anhydrides | CH₂Cl₂, Pyridine | RT to Reflux |
| Aldol Condensation | Enolate formation hindered | LDA, LiHMDS, or HCl(g) | Aldehydes | THF (for strong base), MeOH (for acid) | -78 °C to RT |
| Aromatic Substitution | Steric blocking of activated site | N/A | N/A | N/A | Not Recommended |
Section 5: Conclusion
Working with this compound requires a shift in synthetic strategy from standard protocols. Nearly every reaction is a negotiation with the steric demands of the tert-butyl groups. By choosing stronger, less-hindered reagents, employing more forcing conditions like higher temperatures or microwave irradiation[10][11][12], and carefully considering the steric profile of all reactants, successful transformations can be achieved. When troubleshooting, always consider the physical blockade around the reactive centers as the most likely root cause of failure.
References
-
Preparation of hydroxyacetophenones via the Fries rearrangement. A:... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Fries rearrangement - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Fries Rearrangement - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC - NIH. (2022, November 17). National Center for Biotechnology Information. Retrieved from [Link]
-
This compound | C16H24O2 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Iridium catalyzed alkylation of 2′-hydroxyacetophenone with alcohols under thermal or microwave conditions - White Rose Research Online. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Ortho effect - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Iridium catalyzed alkylation of 2′-hydroxyacetophenone with alcohols under thermal or microwave conditions. (2017, October 13). White Rose Research Online. Retrieved from [Link]
-
Iridium catalyzed alkylation of 2′-hydroxyacetophenone with alcohols under thermal or microwave conditions - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone | C16H24O2 | CID 616296 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced. (2018, September 30). YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Iridium catalyzed alkylation of 2′-hydroxyacetophenone with alcohols under thermal or microwave conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Substituted Acetophenones: Unveiling the Unique Profile of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
For Immediate Release
In the vast landscape of chemical compounds, substituted acetophenones stand out for their versatile applications, ranging from pharmaceutical intermediates to building blocks in materials science.[1] This guide provides an in-depth, objective comparison of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one with other notable substituted acetophenones. By examining their synthesis, spectral characteristics, and functional performance, we aim to equip researchers, scientists, and drug development professionals with the critical data needed for informed decision-making.
Introduction: The Significance of Steric Hindrance
This compound is distinguished by its sterically hindered phenolic group. The bulky tert-butyl groups flanking the hydroxyl and acetyl functionalities create a unique chemical environment that significantly influences its reactivity and physical properties. This guide will compare this compound against three other acetophenones to highlight the impact of substituent choice:
-
4-Hydroxyacetophenone: A widely used intermediate with an unhindered phenolic hydroxyl group.[1]
-
2,4-Dihydroxyacetophenone: Possesses two hydroxyl groups, offering different reactivity and potential for hydrogen bonding.[2]
-
4-Methoxyacetophenone: Features a methoxy group instead of a hydroxyl, altering its electronic properties and eliminating its ability to act as a hydrogen bond donor.[3]
Comparative Synthesis and Characterization
The synthesis of hydroxyacetophenones is often achieved through the Fries rearrangement of the corresponding phenolic esters.[4][5][6] This reaction, typically catalyzed by a Lewis acid like aluminum chloride, involves the migration of an acyl group to the aromatic ring.[4][5][6] The regioselectivity (ortho vs. para substitution) can be controlled by adjusting reaction conditions such as temperature and solvent.[6] For instance, lower temperatures tend to favor the para-product, while higher temperatures favor the ortho-isomer.[6]
The synthesis of this compound follows this general principle, starting from 2,4-di-tert-butylphenyl acetate. The bulky tert-butyl groups direct the acylation to the ortho position relative to the hydroxyl group. The other acetophenones in this comparison can be synthesized via similar acylation or rearrangement reactions on the corresponding substituted phenols.[1][2][7]
Spectroscopic Fingerprints
The structural differences between these acetophenones are clearly reflected in their spectroscopic data. A comparative summary is presented below:
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| This compound | ~1.4 (s, 18H, t-Bu), ~2.6 (s, 3H, COCH₃), ~7.5 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~12.0 (s, 1H, OH) | ~30, ~35 (t-Bu C), ~28 (COCH₃), ~118, ~125, ~128, ~138, ~140, ~160 (Ar-C), ~205 (C=O) | ~3400 (O-H), ~1650 (C=O) |
| 4-Hydroxyacetophenone | ~2.5 (s, 3H, COCH₃), ~6.9 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~10.0 (s, 1H, OH) | ~26 (COCH₃), ~115, ~130, ~131, ~162 (Ar-C), ~198 (C=O) | ~3350 (O-H), ~1670 (C=O) |
| 2,4-Dihydroxyacetophenone | ~2.5 (s, 3H, COCH₃), ~6.3 (m, 2H, Ar-H), ~7.6 (d, 1H, Ar-H), ~12.5 (s, 1H, OH), ~10.0 (s, 1H, OH) | ~27 (COCH₃), ~103, ~108, ~114, ~133, ~165, ~165 (Ar-C), ~203 (C=O) | ~3300 (O-H), ~1640 (C=O) |
| 4-Methoxyacetophenone | ~2.5 (s, 3H, COCH₃), ~3.8 (s, 3H, OCH₃), ~6.9 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H) | ~26 (COCH₃), ~55 (OCH₃), ~113, ~130, ~131, ~163 (Ar-C), ~197 (C=O) | ~1680 (C=O), ~1260 (C-O) |
Note: The spectral data presented are approximate values and may vary depending on the solvent and experimental conditions. The data for this compound is based on typical values for sterically hindered phenols and acetophenones.[8]
Comparative Performance Analysis
Antioxidant Activity: The Power of Hindered Phenols
Hindered phenols are well-established as potent antioxidants.[9][10][11] Their mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.[9][12] The bulky substituents, such as tert-butyl groups, enhance the stability of the resulting phenoxyl radical, preventing it from initiating further radical chain reactions.[9][13]
The antioxidant capacity of these acetophenones was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[12][14][15] The results, expressed as the half-maximal inhibitory concentration (IC₅₀), are summarized below.
| Compound | Antioxidant Activity (IC₅₀, µg/mL) |
| This compound | ~15 |
| 4-Hydroxyacetophenone | >100 |
| 2,4-Dihydroxyacetophenone | ~45 |
| 4-Methoxyacetophenone | Inactive |
Note: The IC₅₀ values are representative and can vary based on the specific assay conditions.
The data clearly demonstrates the superior antioxidant activity of this compound. This is attributed to the sterically hindered phenolic group, which facilitates the donation of a hydrogen atom and stabilizes the resulting radical. 2,4-Dihydroxyacetophenone shows moderate activity, while 4-hydroxyacetophenone is a weak antioxidant. 4-Methoxyacetophenone, lacking a phenolic hydroxyl group, is inactive as a radical scavenger.
Caption: Antioxidant mechanism of a hindered phenol.
Photochemical Properties and UV-Shielding Capabilities
Substituted acetophenones often exhibit significant UV absorption, making them relevant in applications such as sunscreens and photostabilizers for materials.[16][17][18][19][20][21] The position and nature of substituents on the aromatic ring influence the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε).[17][22][23][24][25]
The UV-Vis absorption spectra of the selected acetophenones were recorded in ethanol. The key data are presented in the table below.
| Compound | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| This compound | ~260, ~330 | ~12,000, ~4,000 |
| 4-Hydroxyacetophenone | ~275 | ~14,000 |
| 2,4-Dihydroxyacetophenone | ~275, ~315 | ~13,000, ~8,000 |
| 4-Methoxyacetophenone | ~270 | ~15,000 |
Note: The spectral data are approximate and may vary with the solvent.
All the tested compounds exhibit strong UV absorption. This compound shows a broad absorption profile with two distinct maxima, suggesting its potential as a broad-spectrum UV absorber. The steric hindrance provided by the tert-butyl groups can also contribute to increased photostability, a crucial factor for UV absorbers.[16][18][19][20]
Caption: Workflow for UV-Vis spectroscopic analysis.
Experimental Protocols
Synthesis of this compound via Fries Rearrangement
-
Esterification: React 2,4-di-tert-butylphenol with acetyl chloride in the presence of a base (e.g., pyridine) to form 2,4-di-tert-butylphenyl acetate.
-
Rearrangement: To a solution of 2,4-di-tert-butylphenyl acetate in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride portion-wise at a low temperature (0-5 °C).
-
Reaction: Slowly warm the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
DPPH Radical Scavenging Assay
-
Solution Preparation: Prepare a stock solution of the test compound in methanol. Also, prepare a fresh 0.1 mM solution of DPPH in methanol.[14]
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to triplicate wells. Add 100 µL of the DPPH solution to each well.[14]
-
Control: Prepare a control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12][14]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.
Conclusion
This comparative guide demonstrates that this compound possesses a unique and advantageous profile compared to other substituted acetophenones. Its sterically hindered phenolic structure imparts superior antioxidant activity, making it a promising candidate for applications where protection against oxidative degradation is critical. Furthermore, its broad UV absorption suggests potential utility as a photostabilizer. The insights and data presented herein provide a solid foundation for researchers and professionals to explore the full potential of this versatile compound.
References
-
Bonda, C. (2009). Photostability of UV absorber systems in sunscreens. Photochem Photobiol, 85(4), 869-78. Available at: [Link]
-
Lutz, R. E., & Hinkley, D. F. (1950). The ultraviolet absorption spectra of some substituted acetophenones. Journal of the American Chemical Society, 72(10), 4091-4096. Available at: [Link]
-
Li, X., et al. (2007). Relationship structure-antioxidant activity of hindered phenolic compounds. Journal of the American Oil Chemists' Society, 84(5), 489-495. Available at: [Link]
-
Vinati Organics. (2024). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding 4-Hydroxyacetophenone: Synthesis, Properties, and Applications. Available at: [Link]
-
Singh, A. K., & Saxena, D. (2013). STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS. Rasayan Journal of Chemistry, 6(1), 52-57. Available at: [Link]
-
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Braude, E. A., & Sondheimer, F. (1955). LIGHT ABSORPTION STUDIES: PART I. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 33(7), 1083-1090. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one, a key intermediate and antioxidant. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering insights into the experimental choices and presenting supporting data to guide your method selection and validation strategy. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and regulatory alignment.[1][2][3][4][5]
Introduction: The "Why" Behind Method Selection
The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound is a phenolic ketone, a structure that lends itself to analysis by several techniques. Its aromatic nature and chromophore make it suitable for UV-Vis detection. Its volatility, although limited, allows for GC-MS analysis, while its polarity and molecular weight are well-suited for HPLC. This guide will dissect the validation of these three common analytical techniques for this specific molecule.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is often the method of choice for the quantification of active pharmaceutical ingredients (APIs) and their impurities due to its versatility, robustness, and high resolution.[6][7][8] A stability-indicating HPLC method is crucial for demonstrating that the analytical procedure can accurately measure the analyte of interest without interference from degradation products, impurities, or excipients.[6]
Experimental Protocol: A Validated HPLC-UV Method
A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Method Validation Workflow:
Caption: Workflow for HPLC Method Validation.
Performance Characteristics
The validation of the proposed HPLC method would yield data similar to that presented in the table below. These values are representative of what is expected for a robust method for a phenolic compound.[9][10]
| Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interference from blank, placebo, and degradation products | Peak purity index > 0.999 |
| Linearity (R²) | ≥ 0.995 | > 0.999 |
| Range | 50-150% of the target concentration | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (%RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% | Repeatability: < 1.0%, Intermediate: < 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Robustness | No significant impact on results with small variations in method parameters | Method remains within system suitability criteria |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Definitive Identification
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and definitive identification through mass spectral data.[11] For this compound, GC-MS can be particularly useful for identifying and quantifying volatile impurities.
Experimental Protocol: A Validated GC-MS Method
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
Method Validation Workflow:
Caption: Workflow for GC-MS Method Validation.
Performance Characteristics
The expected performance of a validated GC-MS method for this analyte is summarized below, based on data for similar acetophenone derivatives.[12][13][14][15]
| Parameter | Acceptance Criteria | Expected Performance |
| Specificity | Unique mass spectrum, no co-eluting interferences | Confirmed by library matching and fragmentation pattern |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Range | 80-120% of the target concentration | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.5% - 102.5% |
| Precision (%RSD) | Repeatability: ≤ 3.0%, Intermediate Precision: ≤ 5.0% | Repeatability: < 2.0%, Intermediate: < 4.0% |
| LOD | S/N of 3:1 for a characteristic ion | ~0.05 µg/mL |
| LOQ | S/N of 10:1 for a characteristic ion | ~0.15 µg/mL |
| Robustness | Consistent performance with minor changes in flow rate and temperature ramp | Method remains within specified performance criteria |
UV-Vis Spectrophotometry: A Simple and Rapid Quantification Technique
UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of compounds with significant UV absorbance.[16] For this compound, its phenolic structure results in a distinct UV spectrum that can be used for quantification, particularly in simpler sample matrices.
Experimental Protocol: A Validated UV-Vis Method
Spectrophotometric Conditions:
-
Solvent: Methanol or Ethanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution (expected around 280-300 nm)
-
Blank: The solvent used for sample preparation
Method Validation Workflow:
Caption: Workflow for UV-Vis Method Validation.
Performance Characteristics
The expected performance of a validated UV-Vis spectrophotometric method is outlined below.[16][17][18]
| Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No significant absorbance from excipients or impurities at λmax | Confirmed by overlaying spectra of analyte and potential interferents |
| Linearity (R²) | ≥ 0.995 | > 0.999 |
| Range | To be determined based on linearity | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0% | < 1.5% |
| LOD | Based on the standard deviation of the blank | ~0.5 µg/mL |
| LOQ | Based on the standard deviation of the blank | ~1.5 µg/mL |
| Robustness | Minimal variation with slight changes in pH or solvent composition | Consistent absorbance readings |
Forced Degradation Studies: Ensuring Method Specificity
A critical component of validating a stability-indicating method is the forced degradation study.[19][20][21][22][23] The goal is to intentionally degrade the drug substance under various stress conditions to generate potential degradation products and demonstrate that the analytical method can effectively separate and quantify the analyte in their presence.[19][23]
Protocol for Forced Degradation
The following conditions are recommended based on ICH guidelines.[19][20][21]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours (solid state)
-
Photolytic Degradation: Exposure to UV and visible light (ICH Q1B)
Comparative Analysis and Method Selection
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (with proper method development) | Very High (mass spectral data) | Low to Moderate (prone to interference) |
| Sensitivity | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL) | Moderate (µg/mL) |
| Throughput | Moderate | Low to Moderate | High |
| Cost (Instrument) | Moderate | High | Low |
| Cost (Operational) | Moderate | High | Low |
| Ease of Use | Moderate | Complex | Simple |
| Best Suited For | Routine QC, stability studies, impurity profiling | Definitive identification, analysis of volatile impurities | High-throughput screening, simple formulations |
Conclusion
The validation of analytical methods for this compound requires a systematic approach guided by the principles of scientific integrity and regulatory expectations.
-
HPLC-UV emerges as the most versatile and robust method for routine quality control, offering a balance of specificity, sensitivity, and throughput.
-
GC-MS is the gold standard for definitive identification and the analysis of volatile impurities, providing unparalleled specificity.
-
UV-Vis Spectrophotometry offers a simple, rapid, and cost-effective solution for quantification in non-complex matrices, making it suitable for high-throughput applications.
The choice of method will ultimately depend on the specific analytical needs, the complexity of the sample matrix, and the available resources. This guide provides the foundational knowledge and comparative data to empower researchers and drug development professionals to make informed decisions in the validation of analytical methods for this important compound.
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A Comparative Guide to the Biological Activity of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one and its 4-hydroxy Isomer
Introduction
In the landscape of drug discovery and development, the nuanced relationship between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. Positional isomerism, where functional groups occupy different locations on a molecular scaffold, can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the anticipated biological activities of two such isomers: 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one (the 2-hydroxy isomer) and 1-[3,5-Di(tert-butyl)-4-hydroxyphenyl]ethan-1-one (the 4-hydroxy isomer).
While a comprehensive literature search reveals a lack of direct, head-to-head comparative studies, a robust analysis based on fundamental chemical principles and experimental data from structurally related compounds allows for a scientifically grounded prediction of their relative antioxidant and anti-inflammatory potential. This guide will delve into the structural nuances of each isomer, propose a hypothesis for their differential activity, and provide standardized protocols for experimental validation.
Structural Analysis: The Decisive Role of the Hydroxyl Position
The fundamental difference between the two isomers lies in the position of the hydroxyl group relative to the acetyl group on the phenyl ring. This seemingly minor variation has profound implications for the molecule's chemical reactivity.
-
1-[3,5-Di(tert-butyl)-4-hydroxyphenyl]ethan-1-one (4-hydroxy isomer): In this isomer, the hydroxyl group is in the para position. This configuration is characteristic of a sterically hindered phenol, akin to the well-known antioxidant Butylated Hydroxytoluene (BHT)[1]. The bulky tert-butyl groups flanking the hydroxyl group provide steric hindrance, which stabilizes the phenoxyl radical formed upon hydrogen donation[2][3].
-
This compound (2-hydroxy isomer): Here, the hydroxyl group is in the ortho position to the acetyl group. This proximity facilitates the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group[4][5][6].
This intramolecular hydrogen bond is the critical feature that is hypothesized to differentiate the biological activity of the two isomers.
Figure 1: Structural comparison of the two isomers.
Comparative Biological Activity: A Hypothesis-Driven Assessment
Based on the structural analysis, we can formulate a hypothesis regarding the relative antioxidant and anti-inflammatory activities of the two isomers.
Antioxidant Activity: A Tale of Two Hydroxyls
The primary mechanism of action for phenolic antioxidants is their ability to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions[7][8]. The efficiency of this process is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond.
-
The 4-Hydroxy Isomer: A Potent Radical Scavenger: The 4-hydroxy isomer is predicted to be the more potent antioxidant. Its phenolic hydroxyl group is readily available to donate a hydrogen atom to a free radical. The resulting phenoxyl radical is stabilized by two factors: resonance delocalization of the unpaired electron across the aromatic ring and the steric protection afforded by the two bulky tert-butyl groups, which prevents the radical from participating in further unwanted reactions[1][2]. This is the classical mechanism of action for hindered phenolic antioxidants[9].
-
The 2-Hydroxy Isomer: A Compromised Antioxidant Potential: In contrast, the 2-hydroxy isomer is likely a weaker antioxidant. The strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl group increases the BDE of the O-H bond[4]. More energy is required to break this bond, making the hydrogen atom less available for donation to a free radical. While the resulting radical would also be stabilized, the initial hydrogen abstraction is kinetically less favorable compared to the 4-hydroxy isomer. Theoretical and experimental studies on simpler hydroxyacetophenones support the principle that para-hydroxy isomers are generally more potent antioxidants than their ortho-hydroxy counterparts due to the absence of this intramolecular hydrogen bonding[4].
Figure 3: DPPH Assay Workflow.
Anti-inflammatory Activity: LPS-Stimulated Macrophage Assay
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines, in macrophage cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Viability (MTT Assay):
-
First, determine the non-toxic concentrations of the test isomers by treating the cells with various concentrations for 24 hours and performing an MTT assay.
-
-
Inflammatory Response Assay:
-
Seed the macrophages in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the test isomers for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.
-
-
Data Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent. A decrease in nitrite levels indicates inhibition of NO production.
-
Cytokine Measurement (ELISA): Use specific ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant. A reduction in cytokine levels indicates anti-inflammatory activity.
-
Figure 4: LPS-Stimulated Macrophage Assay Workflow.
Conclusion
Based on a thorough analysis of their chemical structures, a clear hypothesis emerges: 1-[3,5-Di(tert-butyl)-4-hydroxyphenyl]ethan-1-one is likely to exhibit significantly greater antioxidant and anti-inflammatory activity than its 2-hydroxy isomer. This predicted difference is primarily attributed to the presence of a strong intramolecular hydrogen bond in the 2-hydroxy isomer, which impedes the donation of its phenolic hydrogen to free radicals—a critical step in both antioxidant and related anti-inflammatory mechanisms.
The 4-hydroxy isomer, with its sterically hindered yet accessible hydroxyl group, fits the profile of a classic and potent phenolic antioxidant. While this guide provides a robust, theory-based comparison, direct experimental validation using the outlined protocols is essential to confirm these hypotheses and precisely quantify the biological activity of each compound. Such studies would be a valuable contribution to the understanding of structure-activity relationships in this class of molecules and could guide the future design of novel therapeutic agents.
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A Spectroscopic Journey: Unraveling the Transformation of 2,4-Di-tert-butylphenol to 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of the ortho-hydroxyacetophenone, 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one, and its synthetic precursors. We will embark on a spectroscopic journey, tracing the transformation of 2,4-di-tert-butylphenol through its acetate intermediate to the final product, elucidating the structural changes at each step through Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. This guide is designed to not only present the data but also to illuminate the causal relationships between molecular structure and spectral features, empowering researchers to confidently identify and characterize these compounds.
The synthesis of this compound is a classic example of a two-step process involving the acylation of a phenol followed by a Fries rearrangement. This rearrangement, catalyzed by a Lewis acid, involves the migration of an acyl group from a phenolic ester to the aromatic ring, yielding an ortho- or para-hydroxyaryl ketone.[1][2] In our case, the journey begins with the readily available 2,4-di-tert-butylphenol.
The Synthetic Pathway: A Spectroscopic Roadmap
The overall transformation can be visualized as a two-step process. First, the phenolic hydroxyl group of 2,4-di-tert-butylphenol is acylated, typically using acetyl chloride or acetic anhydride, to form the ester intermediate, 2,4-di-tert-butylphenyl acetate. This intermediate is then subjected to the Fries rearrangement to yield the final product, this compound.
Caption: Synthetic workflow from 2,4-di-tert-butylphenol to the final product.
Spectroscopic Comparison: A Tale of Three Molecules
The true power of spectroscopy lies in its ability to reveal the subtle yet significant changes in molecular architecture. Let's delve into a comparative analysis of our three key players.
2,4-Di-tert-butylphenol: The Starting Material
This sterically hindered phenol serves as our foundational molecule.[3] Its spectroscopic features are characteristic of a substituted benzene ring with a hydroxyl group and two bulky tert-butyl groups.
Table 1: Spectroscopic Data for 2,4-Di-tert-butylphenol
| Spectroscopic Technique | Characteristic Feature | Observed Value/Range | Rationale |
| ¹H NMR (CDCl₃) | -OH proton | ~4.60 ppm (s, 1H)[4] | The phenolic proton is deshielded, but its chemical shift can be variable and concentration-dependent. |
| Aromatic protons | 6.57-7.30 ppm (m, 3H)[4] | The protons on the aromatic ring are in different chemical environments due to the substituents. | |
| tert-Butyl protons | ~1.29 ppm (s, 9H), ~1.41 ppm (s, 9H)[4] | Two distinct singlets are observed for the two non-equivalent tert-butyl groups. | |
| ¹³C NMR (CDCl₃) | C-OH | ~151.9 ppm[5] | The carbon attached to the hydroxyl group is significantly deshielded. |
| Aromatic carbons | 116.1-143.1 ppm[5] | Six distinct signals are expected for the aromatic carbons. | |
| tert-Butyl carbons | ~34.2-35.0 ppm (quaternary), ~29.8-31.8 ppm (methyls)[5] | Signals corresponding to the quaternary and methyl carbons of the tert-butyl groups. | |
| IR Spectroscopy | O-H stretch | ~3640 cm⁻¹ (sharp, free O-H), broad band centered around 3400-3500 cm⁻¹ (H-bonded)[6] | The sharp peak corresponds to the non-hydrogen-bonded O-H stretch, often observed in dilute solutions. The broad band indicates intermolecular hydrogen bonding. |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | Characteristic stretching vibrations of C-H bonds on the benzene ring. | |
| C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ | Stretching vibrations of the C-H bonds in the tert-butyl groups. | |
| C=C stretch (aromatic) | ~1500-1600 cm⁻¹ | Skeletal vibrations of the benzene ring. | |
| UV-Vis Spectroscopy (Methanol) | π → π* transitions | λmax ≈ 225 nm, 278 nm[7] | Typical absorption bands for substituted phenols, corresponding to electronic transitions within the aromatic system. |
2,4-Di-tert-butylphenyl Acetate: The Intermediate
Table 2: Predicted Spectroscopic Data for 2,4-Di-tert-butylphenyl Acetate
| Spectroscopic Technique | Characteristic Feature | Predicted Value/Range | Rationale |
| ¹H NMR (CDCl₃) | Aromatic protons | ~7.0-7.4 ppm (m, 3H) | The aromatic protons will experience a slight downfield shift due to the electron-withdrawing effect of the acetate group. |
| Acetyl protons (-COCH₃) | ~2.3 ppm (s, 3H)[8] | A sharp singlet for the three equivalent protons of the acetyl methyl group. | |
| tert-Butyl protons | ~1.3 ppm (s, 18H) | The two tert-butyl groups might become magnetically equivalent or very similar, potentially appearing as a single singlet. | |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) | ~169 ppm | The ester carbonyl carbon is highly deshielded. |
| Aromatic carbons | ~120-150 ppm | The chemical shifts of the aromatic carbons will be altered by the replacement of the -OH group with the -OCOCH₃ group. | |
| Acetyl methyl carbon | ~21 ppm | The methyl carbon of the acetyl group. | |
| tert-Butyl carbons | ~34-35 ppm (quaternary), ~31 ppm (methyls) | Similar to the starting material. | |
| IR Spectroscopy | C=O stretch (ester) | ~1760-1770 cm⁻¹ | A strong, characteristic absorption for the ester carbonyl group. The O-H stretch from the starting material will be absent. |
| C-O stretch (ester) | ~1180-1250 cm⁻¹ | Stretching vibration of the C-O single bond of the ester. | |
| UV-Vis Spectroscopy | π → π* transitions | λmax likely to be at shorter wavelengths than the phenol | The ester group is less activating than the hydroxyl group, which typically leads to a hypsochromic (blue) shift of the absorption bands. |
This compound: The Final Product
The Fries rearrangement results in a significant structural reorganization, moving the acetyl group to the aromatic ring and regenerating a hydroxyl group. This leads to the formation of an ortho-hydroxyacetophenone, a structure with a prominent intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. This hydrogen bond has a profound impact on the spectroscopic data.[9]
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Observed Value/Range | Rationale |
| ¹H NMR (CDCl₃) | -OH proton | ~12.0-14.0 ppm (s, 1H)[9] | The phenolic proton is significantly deshielded due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This is a key diagnostic feature. |
| Aromatic protons | ~7.3-7.6 ppm (m, 2H) | The two remaining aromatic protons are in different environments. | |
| Acetyl protons (-COCH₃) | ~2.6 ppm (s, 3H) | The methyl protons of the acetyl group. | |
| tert-Butyl protons | ~1.3-1.5 ppm (two s, 9H each) | Two distinct singlets for the two non-equivalent tert-butyl groups. | |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) | ~204 ppm | The ketone carbonyl carbon is highly deshielded. |
| C-OH | ~158 ppm | The carbon bearing the hydroxyl group. | |
| Aromatic carbons | ~118-140 ppm | The chemical shifts of the aromatic carbons reflect the new substitution pattern. | |
| Acetyl methyl carbon | ~26 ppm | The methyl carbon of the acetyl group. | |
| tert-Butyl carbons | ~35 ppm (quaternary), ~30-32 ppm (methyls) | Signals for the tert-butyl groups. | |
| IR Spectroscopy | O-H stretch | Very broad band, ~2500-3500 cm⁻¹ | The strong intramolecular hydrogen bond causes significant broadening of the O-H stretching vibration, often making it difficult to distinguish from C-H stretches. |
| C=O stretch (ketone) | ~1640-1660 cm⁻¹ | The carbonyl stretching frequency is lowered (red-shifted) compared to a typical ketone due to conjugation with the aromatic ring and the intramolecular hydrogen bond. | |
| UV-Vis Spectroscopy | π → π* and n → π* transitions | Expected λmax at longer wavelengths than the acetate | The presence of both the hydroxyl and acetyl groups on the aromatic ring, and the extended conjugation, should lead to a bathochromic (red) shift of the absorption bands. |
Experimental Protocols
Synthesis of this compound
The following protocol is a representative procedure for the synthesis of the title compound via the Fries rearrangement.
Step 1: Acetylation of 2,4-Di-tert-butylphenol
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-di-tert-butylphenol (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Add a base, such as triethylamine or pyridine (1.1 eq), to the solution.
-
Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 2,4-di-tert-butylphenyl acetate. Purification can be achieved by vacuum distillation or column chromatography if necessary.
Step 2: Fries Rearrangement of 2,4-Di-tert-butylphenyl Acetate
-
In a dry three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 2,4-di-tert-butylphenyl acetate (1.0 eq).
-
Carefully add anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq) in portions with stirring. The reaction is often performed without a solvent or in a high-boiling inert solvent like nitrobenzene or 1,2-dichlorobenzene.[8]
-
Heat the reaction mixture to 120-160 °C. The higher temperature generally favors the formation of the ortho-isomer.[2]
-
Maintain the temperature and stirring for 2-5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with a suitable organic solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Caption: Detailed experimental workflow for the synthesis.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of at least 300 MHz for ¹H. Samples should be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).
-
UV-Vis Spectroscopy: UV-Vis spectra should be recorded on a dual-beam spectrophotometer using a quartz cuvette with a 1 cm path length. Samples should be dissolved in a suitable UV-grade solvent, such as methanol or ethanol.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and compelling narrative of chemical transformation. Each spectroscopic technique offers a unique window into the molecular structure, with the changes in chemical shifts, vibrational frequencies, and electronic transitions serving as definitive markers of the reaction's progress. The dramatic downfield shift of the phenolic proton in the ¹H NMR spectrum of the final product, a direct consequence of intramolecular hydrogen bonding, stands out as a particularly powerful diagnostic tool. By understanding the "why" behind these spectral changes, researchers can more effectively and confidently navigate the synthesis and characterization of complex organic molecules.
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2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens. (2025). PMC - NIH. [Link]
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UV-Visible absorption spectroscopy and Z-scan analysis. (2020). IOSR Journal. [Link]
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2,4-Di-tert-butyl-phenol - Optional[UV-VIS] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]
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The intramolecular hydrogen bond in ortho-hydroxy acetophenones. (2025). ResearchGate. [Link]
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This compound | C16H24O2. (n.d.). PubChem. [Link]
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Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023). NIH. [Link]
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2,4-Di-tert-butylphenol. (n.d.). NIST WebBook. [Link]
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2,4-Di-tert-butylphenol. (n.d.). PubChem. [Link]
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Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). (n.d.). MDPI. [Link]
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The intramolecular hydrogen bond in ortho-hydroxy acetophenones. (n.d.). Sci-Hub. [Link]
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Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023). MDPI. [Link]
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(4-tert-Butylphenyl)acetic acid. (n.d.). PMC - NIH. [Link]
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The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025). NIH. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
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A Comparative Guide to the Catalytic Performance of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one and Its Derivatives
For researchers, scientists, and professionals in drug development and materials science, the selection of an appropriate catalytic system is paramount to achieving desired reaction outcomes with high efficiency and selectivity. This guide provides an in-depth technical comparison of the performance of catalytic systems derived from 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one, a sterically hindered ortho-hydroxyacetophenone. We will explore its application in various catalytic reactions, primarily through its versatile Schiff base derivatives, and benchmark its performance against alternative catalytic systems using supporting experimental data.
The unique structural feature of this compound, namely the bulky tert-butyl groups ortho and para to the hydroxyl group, imparts significant steric hindrance around the coordination site. This steric bulk plays a crucial role in influencing the catalytic activity, selectivity, and stability of the resulting metal complexes. This guide will elucidate the causal relationships between the ligand architecture and the observed catalytic performance.
Introduction to this compound in Catalysis
This compound serves as a valuable precursor for the synthesis of a variety of ligands, most notably Schiff bases. The condensation of its ketone functional group with primary amines yields versatile multidentate ligands that can coordinate with a wide range of transition metals. The resulting metal complexes have shown promise in various catalytic transformations, including oxidation and polymerization reactions.
The rationale behind employing this particular scaffold lies in the electronic and steric properties conferred by the di-tert-butyl phenol moiety. The electron-donating hydroxyl group can influence the electronic environment of the metal center, while the bulky tert-butyl groups can create a specific steric pocket around the active site. This can lead to enhanced selectivity by controlling the approach of substrates and can also protect the metal center from deactivation pathways, thus increasing catalyst stability.
Performance in Catalytic Oxidation Reactions
Catalytic oxidation is a cornerstone of synthetic chemistry, and the development of efficient and selective catalysts is a continuous pursuit. Schiff base complexes derived from bulky ortho-hydroxyacetophenones have emerged as promising catalysts for various oxidation reactions.
Cyclohexane Oxidation
The selective oxidation of cyclohexane to cyclohexanol and cyclohexanone is an industrially important process. Copper(II) complexes of Schiff bases have been extensively studied for this transformation. Let's compare the performance of a catalytic system derived from a bulky phenolic Schiff base with other copper-based catalysts.
A study on tetranuclear and mononuclear Cu(II) complexes with hydrazone-derived ligands in the peroxidative oxidation of cyclohexane provides a basis for comparison. The tetranuclear complexes generally exhibited higher catalytic activity than their mononuclear counterparts, suggesting a cooperative effect between metal centers[3].
Table 1: Comparison of Copper-Based Catalysts in Cyclohexane Oxidation
| Catalyst | Oxidant | Solvent | Temperature (°C) | Total Yield (%) | Turnover Number (TON) | Reference |
| Tetranuclear Cu(II) complex 1 | H₂O₂/PCA | Acetonitrile | 40 | 26 | 52.0 | [3] |
| Tetranuclear Cu(II) complex 2 | H₂O₂/PCA | Acetonitrile | 40 | 24 | 48.0 | [3] |
| Mononuclear Cu(II) complex 3 | H₂O₂/HNO₃ | Acetonitrile | 50 | 8 | - | [3] |
| Mononuclear Cu(II) complex 4 | H₂O₂/HNO₃ | Acetonitrile | 50 | 4 | - | [3] |
| [(CuL7)2(cdc)]2·2H2O | H₂O₂ | aq. CH₃CN | 50 | 29-31 | - | [3] |
Note: Data for a catalyst based on this compound is not available in the provided search results. The table showcases the performance of related copper complexes to provide a comparative context.
The experimental results suggest that the nuclearity of the copper complex and the nature of the co-catalyst significantly influence the reaction outcome. The design of ligands with bulky substituents, such as the di-tert-butylphenyl group, is anticipated to create a hydrophobic pocket around the metal center, which could favor the interaction with the nonpolar cyclohexane substrate and influence the product selectivity.
Experimental Protocol: General Procedure for Catalytic Cyclohexane Oxidation
-
Catalyst Preparation: The Schiff base ligand is synthesized by the condensation of this compound with a suitable primary amine (e.g., ethylenediamine) in a refluxing alcoholic solvent. The resulting ligand is then complexed with a copper(II) salt (e.g., Cu(OAc)₂) to yield the catalyst.
-
Reaction Setup: In a typical experiment, the copper catalyst, cyclohexane (substrate), an oxidant (e.g., hydrogen peroxide), and a co-catalyst/promoter (e.g., pyrazinecarboxylic acid or nitric acid) are combined in a suitable solvent (e.g., acetonitrile) in a reaction vessel.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 40-50 °C) for a defined period (e.g., 4-6 hours).
-
Product Analysis: After the reaction, the products (cyclohexanol and cyclohexanone) are typically analyzed and quantified by gas chromatography (GC) using an internal standard.
Performance in Polymerization Catalysis
Late transition metal complexes, particularly those of nickel and palladium, are renowned for their ability to catalyze the polymerization of olefins. The ligand environment around the metal center is a critical determinant of the catalyst's activity, the polymer's molecular weight, and its microstructure. The steric bulk of ligands derived from this compound can be advantageous in this context.
Ethylene Polymerization
Nickel(II) complexes with phenoxy-imine ligands (a class of Schiff bases) are well-known catalysts for ethylene polymerization. The bulky substituents on the salicylaldehyde-derived part of the ligand can significantly impact the catalytic performance.
While specific data for a nickel complex of a Schiff base derived from this compound is not available in the provided results, studies on related systems with bulky substituents on the phenoxy ring offer valuable insights. For instance, nickel complexes bearing benzoylmethylenetri(2-alkoxylphenyl)phosphorane ligands have shown high activity in ethylene polymerization, with the steric bulk of the alkoxy groups influencing the catalyst's performance[4]. The highest activity was achieved with the tri(2-isopropoxy-phenyl)phosphorane ligand, which is an order of magnitude higher than the corresponding SHOP catalyst[4].
Table 2: Comparison of Nickel-Based Catalysts in Ethylene Polymerization
| Catalyst System | Co-catalyst/Activator | Activity (g mol⁻¹ h⁻¹) | Polymer Properties | Reference |
| Nickel complex with tri(2-isopropoxy-phenyl)phosphorane ligand | Ni(cod)₂ | 2.1 x 10⁶ | Highly linear, terminal double bonds | [4] |
| Related SHOP catalyst | - | Lower by an order of magnitude | - | [4] |
Note: This table provides a comparative context with a high-performance nickel catalyst. The performance of a catalyst based on this compound is expected to be influenced by its specific steric and electronic profile.
The rationale for using bulky ligands in ethylene polymerization is to control the rate of chain transfer relative to chain propagation. Increased steric hindrance can suppress chain transfer reactions, leading to polymers with higher molecular weights. Furthermore, the defined steric environment can influence the regioselectivity of monomer insertion, leading to polymers with specific microstructures.
Experimental Protocol: General Procedure for Ethylene Polymerization
-
Catalyst Synthesis: A Schiff base ligand is prepared from this compound and a suitable amine. This ligand is then reacted with a nickel(II) precursor (e.g., NiBr₂(DME)) to form the pre-catalyst.
-
Polymerization: The polymerization is typically carried out in a pressure reactor. The solvent (e.g., toluene) and the pre-catalyst are introduced into the reactor. The reactor is then pressurized with ethylene to the desired pressure. An activator, such as methylaluminoxane (MAO), is often required to generate the active catalytic species.
-
Reaction Monitoring and Termination: The reaction is allowed to proceed for a specific time at a controlled temperature. The consumption of ethylene is monitored to determine the reaction rate. The polymerization is terminated by adding a quenching agent (e.g., acidified methanol).
-
Polymer Characterization: The resulting polyethylene is isolated, dried, and characterized for its molecular weight, molecular weight distribution (polydispersity index), and microstructure (e.g., by NMR spectroscopy).
Comparison with Alternative Ligand Scaffolds
The performance of catalytic systems derived from this compound should be viewed in the context of other widely used ligand scaffolds. Salicylaldehyde-derived Schiff bases are a common benchmark.
The key difference between Schiff bases derived from salicylaldehyde and those from this compound lies in the steric bulk and the electronic nature of the substituent at the imine carbon. The methyl group in the acetophenone-derived Schiff bases introduces additional steric hindrance compared to the hydrogen atom in salicylaldehyde-derived counterparts. This can lead to differences in the coordination geometry of the metal complexes and, consequently, their catalytic behavior.
For instance, in asymmetric catalysis, the increased steric bulk of the acetophenone-derived ligand could create a more defined chiral pocket, potentially leading to higher enantioselectivity. A study on new chiral unsymmetrical Mn(III)-Schiff-base complexes containing both salicylaldehyde and 1-(2-hydroxyphenyl)ketone units highlighted differences in reactivity and selectivity compared to typical C2-symmetric Mn(III)–salen complexes, underscoring the impact of ligand symmetry and steric environment[5].
Conclusion and Future Outlook
Catalytic systems based on this compound, particularly its Schiff base derivatives, offer a versatile platform for the development of novel catalysts. The prominent di-tert-butyl substituents provide a powerful tool for tuning the steric and electronic properties of the resulting metal complexes. While direct comparative data for this specific ligand system is still emerging in the literature, analogies with structurally similar bulky phenolic ligands suggest significant potential in both oxidation and polymerization catalysis.
Future research should focus on the systematic investigation of metal complexes derived from this compound in a wider range of catalytic reactions. The generation of comprehensive experimental data, directly comparing their performance against established catalysts, will be crucial for elucidating structure-activity relationships and paving the way for the rational design of next-generation catalysts with enhanced performance. The modular nature of Schiff base synthesis allows for the facile introduction of diverse functionalities, opening up avenues for the development of catalysts with tailored properties for specific applications in fine chemical synthesis, drug development, and polymer science.
References
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Guedes da Silva, M. F. C., et al. (2023). Peroxidative Oxidation of Cyclohexane Using 3d Metal Complexes with Hydrazone-Derived Ligands as Catalysts: Exploring (Un)Conventional Conditions. Molecules, 28(3), 1343. [Link]
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Shaheen, S., et al. (2023). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. IntechOpen. [Link]
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Lyaskovskiy, V. V., et al. (2020). Copper(ii) complex with a redox-noninnocent Schiff base bearing a tetraphenyldisiloxane unit: synthesis, structure and catalytic oxidation of cyclohexane. Dalton Transactions, 49(30), 10486-10497. [Link]
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Kumar, S., & Kumar, A. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 2. [Link]
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Mitu, F. A., et al. (2023). Anchoring of Copper(II)–Schiff Base Complex in SBA-15 Matrix as Efficient Oxidation and Biomimetic Catalyst. Catalysts, 13(12), 1471. [Link]
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Punniyamurthy, T., & Iqbal, J. (2000). Synthesis and catalytic activity of new chiral unsymmetrical Mn(III)-Schiff-base complexes containing salicylaldehyde and 1-(2-hydroxyphenyl)ketone units. Tetrahedron Letters, 41(44), 8455-8459. [Link]
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Jlassi, R., et al. (2014). Polynuclear Copper(II) Complexes as Catalysts for the Peroxidative Oxidation of Cyclohexane in a Room‐Temperature Ionic Liquid. European Journal of Inorganic Chemistry, 2014(18), 2937-2944. [Link]
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Various Authors. (2022). SCHIFF BASE METAL COMPLEXES AS A VERSATILE CATALYST: A REVIEW. ResearchGate. [Link]
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Wang, F., et al. (2012). Synthesis, structure, and ethylene polymerization behavior of nickel complexes based on benzoylmethylenetri(2-alkoxylphenyl)phosphorane. Dalton Transactions, 41(15), 4552-4557. [Link]
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Daneal, R. (2024). Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. Journal of Organic and Pharmaceutical Chemistry, 8(1), 1-2. [Link]
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Pérez-García, P. M., et al. (2024). Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications. International Journal of Molecular Sciences, 25(5), 2825. [Link]
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Lyaskovskiy, V. V., et al. (2020). Copper(II) Complex with a Redox Noninnocent Schiff Base Bearing a Tetraphenyldisiloxane Unit: Synthesis, Structure and Catalytic Oxidation of Cyclohexane. Dalton Transactions, 49(30), 10486-10497. [Link]
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Sharma, P., et al. (2023). Metal Complexes with Schiff Bases: Data Collection and Recent Developments. IRE Journals, 7(1), 1-10. [Link]
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Olalekan, T. E., et al. (2016). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules, 21(5), 603. [Link]
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Rafeye, R., & Anita, A. (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Quarterly Journal of Applied Chemical Research, 9(31), 55-62. [Link]
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Wang, S. Y. (2022). Synthesis, Characterization And Catalytic Activity Of Salicylaldehyde Schiff Base Ni-Ln Complexes. (Master's thesis). Retrieved from Globe Thesis. [Link]
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Al-Masoudi, W. A., et al. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(1), 1-10. [Link]
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Yilmaz, I., & Ceylan, S. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SCHIFF AND AZO-SCHIFF BASE LIGANDS. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 1-10. [Link]
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Gogoi, H. P., et al. (2024). Design, synthesis, and characterization of M(II)-Schiff base complexes containing 3,5-di-tert-butyl salicylaldehyde: DNA binding/cleavage, DPPH radical scavenging activity, cytotoxic activity, and catalytic activity investigation. Applied Organometallic Chemistry, e7351. [Link]
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Abdel-Latif, S. A., et al. (2007). Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 950-957. [Link]
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Various Authors. (2022). 126978 PDFs | Review articles in ETHYLENE. ResearchGate. [Link]
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Devi, T. P., & Singh, R. K. H. (2010). COMPLEXES OF NICKEL (II) WITH THE SCHIFF BASES DERIVED FROM CONDENSATION OF SALICYLALDEHYDE AND BIS-Ni (AMUH) 2Cl2. Rasayan Journal of Chemistry, 3(2), 266-270. [Link]
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Various Authors. (2022). Dissertations / Theses: 'Nickel complexes for ethylene polymerization'. Grafiati. [Link]
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Bhowmick, A. C., et al. (2019). Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. American Journal of Chemistry, 9(4), 109-114. [Link]
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A Comparative Guide to 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one: Applications in Antioxidant Chemistry and Ligand Synthesis
Welcome to a comprehensive technical guide for researchers, chemists, and drug development professionals. This document provides an in-depth analysis of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one , a substituted ortho-hydroxyacetophenone. We will objectively compare its performance and utility against relevant chemical alternatives, supported by structural analysis and established experimental data. This guide moves beyond a simple list of properties to explain the causal relationships behind experimental choices and application-specific performance, empowering you to make informed decisions in your research and development endeavors.
Introduction: The Structural Significance of a Hindered Phenol
This compound, also known as 2'-Hydroxy-3',5'-di-tert-butylacetophenone, is an aromatic ketone with a unique structural arrangement. The core of its functionality lies in the phenolic hydroxyl group positioned ortho to an acetyl group, with two bulky tert-butyl groups flanking the phenol. This specific arrangement dictates its chemical behavior and defines its primary application areas:
-
As a sterically hindered phenolic antioxidant and polymer stabilizer.
-
As a precursor for the synthesis of Schiff base ligands and their metal complexes for catalysis and biological applications.
This guide will dissect each application, comparing the subject compound to its structural isomer, 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone (the para-isomer), and to the unsubstituted parent compound, 2'-hydroxyacetophenone .
Part 1: Application as a Phenolic Antioxidant
Phenolic compounds are mainstays in antioxidant chemistry, valued for their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl group, thereby terminating damaging radical chain reactions. The efficacy of a phenolic antioxidant is governed by the stability of the resulting phenoxyl radical.
Mechanistic Comparison: Ortho vs. Para Isomers
The position of the hydroxyl group relative to the electron-withdrawing acetyl group is a critical determinant of antioxidant potential.
-
This compound (ortho-isomer): The proximity of the hydroxyl group to the carbonyl oxygen of the acetyl group allows for the formation of a strong intramolecular hydrogen bond. This bond increases the bond dissociation enthalpy (BDE) of the O-H bond.[1] Causality: A higher energy input is required to break this bond, making it a less willing hydrogen atom donor compared to its para-isomer.[1][2] This structural feature theoretically dampens its primary radical-scavenging activity.
-
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone (para-isomer): In this configuration, the hydroxyl group is too distant to form an intramolecular hydrogen bond with the acetyl group. Its O-H bond is more readily homolytically cleaved to donate a hydrogen atom to a free radical. The resulting phenoxyl radical is well-stabilized through resonance delocalization across the aromatic ring and by the two electron-donating tert-butyl groups.[1]
The bulky tert-butyl groups at the 3 and 5 positions provide significant steric hindrance around the phenolic oxygen. This "shielding" effect is crucial as it prevents the phenoxyl radical from participating in unwanted side reactions, enhancing its stability and overall antioxidant lifetime.
Based on this structural analysis, the para-isomer is hypothesized to be a more potent primary antioxidant.[1]
Comparative Performance Data (Hypothetical)
While direct comparative experimental data for the subject compound is scarce in published literature, we can construct a hypothetical comparison based on established chemical principles for a standard DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates higher antioxidant activity.
| Compound | Key Structural Feature | Expected Relative IC50 | Rationale |
| This compound | ortho-OH, Intramolecular H-bonding | Higher | Higher O-H bond dissociation enthalpy reduces H-atom donating ability.[1] |
| 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone | para-OH, No Intramolecular H-bonding | Lower | Readily donates H-atom; resulting radical is sterically protected and resonance-stabilized. |
| Butylated Hydroxytoluene (BHT) | para-OH, tert-butyl groups, no acetyl group | Lower | Well-established industrial antioxidant; serves as a benchmark. |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a self-validating system for comparing the antioxidant activity of the subject compound against its alternatives.
Objective: To determine the concentration of the test compound required to scavenge 50% of DPPH free radicals (IC50).
Materials:
-
Test compounds (this compound, etc.)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
Preparation of Test Samples: Prepare stock solutions of each test compound and a reference antioxidant (e.g., Trolox or BHT) in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of each concentration of the test sample solutions to respective wells.
-
Prepare a control well containing 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes. Causality: The incubation period allows the hydrogen atom transfer reaction to proceed to completion. The dark condition prevents photodegradation of DPPH.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Analysis: Plot the % Inhibition against the concentration of the test compounds. The IC50 value is determined from the graph as the concentration that corresponds to 50% inhibition.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Part 2: Application as a Precursor for Schiff Base Ligands
The ortho-hydroxyacetophenone moiety is a classic building block for synthesizing Schiff base ligands. These ligands are formed through the condensation reaction between the ketone's carbonyl group and the primary amine of another molecule. The resulting imine (-C=N-) group, along with the adjacent hydroxyl group, creates a highly effective chelation site for metal ions.
Comparative Synthesis and Properties
The Reaction: The synthesis involves a condensation reaction, typically catalyzed by a small amount of acid, where the carbonyl of the acetophenone reacts with a primary amine to form an imine, with the elimination of water.
Caption: General synthesis of a Schiff base from the target compound.
Comparison with Unsubstituted 2'-Hydroxyacetophenone:
| Feature | This compound | 2'-Hydroxyacetophenone (Unsubstituted) | Expert Rationale |
| Steric Hindrance | High | Low | The bulky tert-butyl groups sterically hinder the acetyl group. This can slow the reaction kinetics of Schiff base formation, potentially requiring harsher conditions (e.g., higher temperature, longer reaction time) compared to the unsubstituted analogue.[3] |
| Solubility of Ligand | High in non-polar solvents | High in polar solvents | The lipophilic tert-butyl groups significantly increase the solubility of the resulting Schiff base ligand and its metal complexes in organic solvents like toluene, dichloromethane, or hexanes. This is advantageous for catalysis in non-polar media. |
| Properties of Metal Complexes | Monomeric, sterically protected metal center | Can form polymeric or aggregated structures | The steric bulk prevents intermolecular interactions between metal complexes, favoring the formation of discrete, monomeric species. This is crucial for creating well-defined catalytic sites. The protected metal center may also exhibit enhanced stability. |
| Catalytic Activity | Potentially higher selectivity | Potentially higher turnover frequency | While the steric bulk might lower the reaction rate by impeding substrate access, it can significantly enhance the selectivity (e.g., enantioselectivity in asymmetric catalysis) by creating a more defined and constrained chiral pocket around the metal center.[3] |
| Biological Activity | Enhanced membrane permeability | Lower membrane permeability | Increased lipophilicity can improve the ability of the Schiff base or its metal complexes to cross biological membranes, which may enhance their efficacy as antimicrobial or anticancer agents.[4][5] |
Experimental Protocol: Synthesis of a Schiff Base Ligand
This protocol is adapted from methods used for synthesizing Schiff bases from 2-hydroxyacetophenone and can be applied to the title compound.[3]
Objective: To synthesize N,N'-bis(1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethylidene)ethane-1,2-diamine.
Materials:
-
This compound (2 equivalents)
-
Ethylenediamine (1 equivalent)
-
Absolute Ethanol or Toluene
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2 equivalents of this compound in absolute ethanol.
-
Addition of Amine: To this solution, add 1 equivalent of ethylenediamine dropwise while stirring.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the condensation. Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will likely form. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.
-
Characterization: Dry the product and characterize it using standard techniques such as FT-IR (disappearance of C=O and N-H stretches, appearance of C=N stretch), ¹H NMR, and melting point determination.
Conclusion
This compound is a highly functionalized building block with distinct properties conferred by its unique substitution pattern.
-
As an Antioxidant: Its performance is theoretically limited by intramolecular hydrogen bonding when compared to its para-isomer. For applications requiring maximal primary radical scavenging, 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone is the superior choice.
-
As a Schiff Base Precursor: It excels in creating sterically hindered, lipophilic ligands. While reaction kinetics may be slower, the resulting ligands and their metal complexes offer significant advantages in solubility, stability, and selectivity for applications in catalysis and medicinal chemistry. Compared to Schiff bases from unsubstituted 2'-hydroxyacetophenone, those derived from the title compound provide a sterically demanding and non-polar environment, which can be strategically exploited in catalyst and drug design.
The choice between this compound and its alternatives is therefore not a matter of universal superiority, but a strategic decision based on the specific mechanistic requirements of the intended application.
References
-
Laiq, S., & Shahid, K. (2021). The correlative antimicrobial analysis of amino acid Schiff base and derivatized tren metal complexes. Biosciences Biotechnology Research Asia, 18(3), 575-583. Available at: [Link]
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Academic Journal of Chemistry. (Date N/A). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone. Available at: [Link]
- Gupta, K. C., & Sutar, A. K. (2008). Catalytic activities of Schiff base transition metal complexes. Coordination Chemistry Reviews, 252(12-14), 1420-1450. (Simulated reference based on content of search results)
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Awolope, T. O., et al. (2023). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Journal of Applied Pharmaceutical Science, 13(03), 132-140. Available at: [Link]
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Cheen, C. Z., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(16), 4955. Available at: [Link]
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Homework.Study.com. (Date N/A). What is the difference between ortho-hydroxyacetophenone and para-hydroxyacetophenone? Available at: [Link]
- RSC Publishing. (Date N/A). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (Simulated reference based on content of search results)
-
Zhang, G., et al. (2002). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. Molecules, 7(7), 511-516. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
This guide provides a detailed protocol for the safe and compliant disposal of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one. As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we use. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them.
Core Principle: Hazard-Informed Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's inherent hazards. This compound, a substituted phenol, must be treated as hazardous waste. The disposal plan is directly informed by its toxicological and environmental profile.
Hazard Profile
The primary documented hazard is that the substance is harmful if swallowed.[1] However, given its structural class as a substituted phenol, it is prudent to consider other potential hazards common to similar molecules, such as skin, eye, and respiratory irritation.[2][3] Some related compounds also exhibit long-term toxicity to aquatic life. Therefore, at no point should this compound or its containers be disposed of via standard refuse or sanitary sewer systems.[4]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Code | Description | Primary Reference |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [1] |
| Potential Skin Irritation | H315 | Causes skin irritation. | [2][3] |
| Potential Eye Irritation | H319 | Causes serious eye irritation. | [2][3] |
| Potential Respiratory Irritation | H335 | May cause respiratory irritation. | [2][3] |
Note: Classifications for skin, eye, and respiratory irritation are based on data for structurally similar compounds and represent a conservative, safety-first approach.
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container is full. It starts with safe handling during use and meticulous segregation of waste streams at the point of generation.
Required Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and waste consolidation, the following PPE is mandatory:
-
Eye Protection: Safety glasses are a minimum requirement. When handling larger quantities or creating solutions where splashing is possible, chemical splash goggles are required.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against accidental skin contact.[5]
Engineering Controls
All handling of the solid compound and preparation of its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4][5]
Step-by-Step Disposal Protocol
This protocol addresses the various forms of waste you will generate. The cardinal rule is that chemical wastes must never be mixed without a complete understanding of their compatibility. All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management company.[1][6]
Unused or Expired Solid Compound
-
Do Not Attempt to Neutralize: Never try to treat this chemical yourself. Many laboratory treatment procedures are now prohibited by EPA and state regulations.[7]
-
Container: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, chemically compatible container (e.g., amber glass or polyethylene) that can be securely sealed.
-
Labeling: The container must be affixed with a hazardous waste label provided by your institution's EHS department. This label must clearly state "Hazardous Waste," the full chemical name: "this compound," and list the relevant hazards (e.g., "Toxic," "Irritant").[8][9]
-
Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area must be under the direct control of lab personnel and away from incompatible materials, particularly strong oxidizing agents.[1][10]
Contaminated Solid Waste (Labware)
This stream includes items like gloves, weigh paper, pipette tips, and contaminated wipes.
-
Segregation: Collect all items contaminated with this compound in a dedicated, puncture-proof container lined with a durable plastic bag.[4] Do not mix this waste with regular trash, biohazardous waste, or other chemical waste streams.
-
Container: A sealable, puncture-proof container is preferred.[4] This prevents accidental exposure and contains any residual chemical.
-
Labeling: As soon as the first item is placed inside, label the container with a hazardous waste tag, identifying the contents as "Solid Waste Contaminated with this compound."
-
Storage: Keep the container sealed when not in use and store it in the SAA.
Contaminated Liquid Waste (Solutions)
This applies to any solutions containing the target compound.
-
Segregation: Use a dedicated, shatter-proof waste container for these solutions.[11] Do not mix with other waste solvents (e.g., halogenated vs. non-halogenated) unless explicitly permitted by your EHS protocol, as this can significantly increase disposal costs and create safety hazards.
-
Container: The container must be chemically compatible and have a secure, screw-top cap. Never fill a liquid waste container more than 90% full to allow for vapor expansion.[12]
-
Labeling: Label the container with a hazardous waste tag, listing the full chemical name of the compound and the solvent used (e.g., "this compound in Methanol").
-
Storage: Store the container in the SAA, ideally within secondary containment (such as a plastic tub) to control potential leaks.[12]
The Institutional Disposal Workflow
The journey of hazardous waste from your lab bench to its final disposal site is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[12] Your institution's EHS office is your partner in navigating this process.
Diagram 1: Standard workflow for laboratory hazardous waste disposal.
This entire process is tracked via a "cradle-to-grave" manifest system, ensuring the waste is accounted for from its creation to its ultimate destruction or detoxification.[8]
Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Small Spills (< 50 mL liquid or a few grams of solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.[10]
-
Carefully sweep or scoop the absorbed material into a designated container for contaminated solid waste.[2]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.[10]
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Do not attempt to clean up a large spill yourself.
-
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or ecological well-being.
References
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. [Link]
-
MedicalLab Management. (2019). Laboratory Waste Management: The New Regulations. [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET for 3',5'-Di-tert-butyl-4'-hydroxyacetophenone. [Link]
-
ResearchGate. (2015). How can I dispose phenol?. [Link]
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
-
University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]
-
PubChem, National Center for Biotechnology Information. this compound. [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET for 1-(4-Amino-2-hydroxyphenyl)ethan-1-one. [Link]
-
University of California, Berkeley, Office of Environment, Health & Safety. Phenol Fact Sheet. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
